1H-Pyrazolo[4,3-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFPLXZZSWROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949860, DTXSID201311761 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-52-3, 271-49-8, 271-50-1 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine | |
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| Record name | 2H-Pyrazolo[4,3-c]pyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrazolopyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolopyridine scaffold, a fused heterocyclic system combining pyrazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties, synthetic tractability, and ability to mimic endogenous purine structures have positioned it as a cornerstone for the development of novel therapeutics across a wide range of diseases. This guide provides a comprehensive technical overview of the biological significance of the pyrazolopyridine core, delving into its diverse pharmacological activities, key structure-activity relationships (SAR), and its successful application in the design of targeted therapies. We will explore its prominent role in oncology as a potent kinase inhibitor, its modulation of central nervous system targets for neurological disorders, and its emerging potential in combating inflammatory and infectious diseases. This document is intended to serve as a detailed resource for researchers and drug development professionals, providing not only a thorough understanding of the scaffold's importance but also practical, field-proven insights and experimental methodologies to facilitate its application in contemporary drug discovery programs.
Introduction: The Rise of a Privileged Scaffold
The pyrazolopyridine nucleus is a bicyclic aromatic heterocycle that exists in several isomeric forms, with the pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-c]pyridine isomers being of significant interest in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to function as a bioisostere, effectively competing with endogenous ligands, such as ATP, for binding sites on a multitude of enzymes.[3][4] This mimicry is a key factor behind the scaffold's broad biological activity.
The "privileged" status of the pyrazolopyridine core stems from its ability to serve as a versatile template for the development of ligands for multiple, distinct biological targets. This versatility is further enhanced by well-established synthetic routes that permit precise, multi-point derivatization, enabling chemists to fine-tune the scaffold's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.[5] This guide will dissect the key therapeutic areas where the pyrazolopyridine scaffold has made a significant impact.
The Pyrazolopyridine Core in Oncology: A Kinase Inhibition Powerhouse
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazolopyridine scaffold has proven to be an exceptionally effective core for the design of small-molecule kinase inhibitors.[6] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases underpins its potent inhibitory activity.[6]
Targeting Receptor Tyrosine Kinases: The c-Met Case Study
The c-Met receptor tyrosine kinase, when aberrantly activated, drives tumor growth, invasion, and metastasis.[7] Several pyrazolopyridine-based compounds have demonstrated potent and selective inhibition of c-Met.
Table 1: Inhibitory Activity of Representative Pyrazolopyridine-based c-Met Kinase Inhibitors
| Compound ID | c-Met IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 5a | 4.27 ± 0.31 | HepG-2 | 3.42 ± 1.31 | [8][9] |
| Compound 5b | 7.95 ± 0.17 | HepG-2 | 3.56 ± 1.5 | [8][9] |
| Volitinib | 5 | NCI-H441 | - | [10] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
The data clearly indicates that pyrazolopyridine derivatives can achieve nanomolar potency against c-Met kinase. The antiproliferative activity in cancer cell lines further validates the on-target effect of these inhibitors.
Workflow for c-Met Kinase Inhibition Assessment
Caption: Workflow for evaluating pyrazolopyridine-based c-Met inhibitors.
Modulating the Cell Cycle: CDK2 Inhibition
Cyclin-dependent kinases (CDKs), particularly CDK2, are crucial for cell cycle progression, and their inhibition is a key strategy in cancer therapy.[11] Pyrazolopyridine derivatives have been successfully designed as potent CDK2 inhibitors.[12]
Table 2: Inhibitory Activity of Pyrazolopyridine-based CDK2 Inhibitors
| Compound ID | CDK2/cyclin A2 IC50 (µM) | Antiproliferative GI50 (µM) (Cell Line Panel) | Reference |
| Compound 8 | 0.65 | - | [12] |
| Compound 9a | - | 2.59 (HeLa) | [13] |
| Compound 15 | 0.005 (Ki) | 0.127–0.560 | [14] |
| Compound 17 | 0.00029 | - | [15] |
Note: GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.
The data highlights the ability to develop highly potent and selective pyrazolopyridine-based CDK2 inhibitors, with some compounds showing activity in the nanomolar range and broad antiproliferative effects.
c-Met and CDK2 Signaling Pathways
Caption: Simplified c-Met and CDK2 signaling pathways targeted by pyrazolopyridines.
The Pyrazolopyridine Scaffold in Neuroscience
The versatility of the pyrazolopyridine core extends to the complex landscape of neurological disorders, where it has been utilized to modulate key targets implicated in neurodegeneration and neuropsychiatric conditions.
Modulating GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for anxiolytics, sedatives, and anticonvulsants. Pyrazolopyridine derivatives have been developed as potent and selective modulators of GABA-A receptors.[16][17]
Table 3: Activity of Representative Pyrazolopyridine-based GABA-A Receptor Modulators
| Compound ID | Receptor Subtype | Activity | EC50 / % Modulation | Reference |
| Compound 3 | α1β2γ2L | Null Modulator | Antagonizes Lorazepam | [18] |
| Compound 6b | α1β2γ2L | Partial Agonist | Enhances Cl- current | [9] |
| Compound 11d | α1β2γ2L | Partial Agonist | +54% at 1 µM | [9] |
| Compound 3 | α6β3γ2 | Positive Modulator | ~300% modulation at 10 µM | [19] |
These compounds exhibit a range of activities from positive allosteric modulation (enhancing the effect of GABA) to null modulation (binding to the receptor without affecting its function but blocking other modulators). This tunability allows for the development of compounds with potentially improved side-effect profiles compared to classical benzodiazepines.
Combating Neurodegeneration in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][20] The pyrazolopyridine scaffold has been employed to create multi-target-directed ligands (MTDLs) that can simultaneously address several pathological cascades in AD.[20][21]
Table 4: Multi-Target Activity of Pyrazolopyridine Derivatives for Alzheimer's Disease
| Compound ID | hAChE IC50 (µM) | GSK-3β IC50 (µM) | Aβ (1-42) Aggregation Inhibition (%) | Tau Aggregation Inhibition (%) | Reference |
| Compound 49 | 0.17 | 0.21 | 79.0 | 66.0 | [20] |
| Compound 51 | 0.16 | 0.26 | 75.0 | 60.0 | [20] |
These compounds demonstrate a remarkable ability to inhibit key enzymes like acetylcholinesterase (hAChE) and glycogen synthase kinase-3β (GSK-3β), as well as to prevent the aggregation of both Aβ and tau proteins, highlighting the potential of the pyrazolopyridine scaffold in developing disease-modifying therapies for AD.
GSK-3β and Tau Pathology Pathway
Caption: Role of pyrazolopyridines in targeting key pathways in Alzheimer's disease.
Experimental Protocols: A Practical Guide
To facilitate the exploration and development of novel pyrazolopyridine-based compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a generalized method for determining the IC50 of a pyrazolopyridine compound against a target kinase, such as c-Met or CDK2.
Materials:
-
Recombinant human kinase (e.g., c-Met, CDK2/cyclin A2)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) for c-Met, specific peptide for CDK2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Pyrazolopyridine test compound dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyridine compound in DMSO. Then, dilute further in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO.
-
Enzyme Addition: Add 2 µL of the kinase, diluted in assay buffer to the appropriate concentration, to each well.
-
Initiate Reaction: Add 2 µL of a mixture of the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cell Viability MTS Assay
This protocol is used to assess the antiproliferative effect of pyrazolopyridine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG-2, HCT-116)
-
Complete cell culture medium
-
Pyrazolopyridine test compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compound in culture medium. Add the diluted compounds to the wells in triplicate. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.[10][14][22]
Conclusion and Future Directions
The pyrazolopyridine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility, demonstrated by the breadth of biological targets it can be tailored to address, ensures its continued relevance in the pursuit of novel therapeutics. From potent and selective kinase inhibitors that are changing the landscape of cancer treatment to nuanced modulators of CNS receptors for neurological disorders, the pyrazolopyridine core offers a robust and adaptable platform for drug discovery.
The future of pyrazolopyridine-based drug development will likely focus on several key areas:
-
Enhanced Selectivity: As our understanding of the kinome and other target families deepens, the design of next-generation pyrazolopyridine derivatives will focus on achieving even greater selectivity to minimize off-target effects and improve safety profiles.
-
Novel Target Classes: While kinase inhibition is a well-established strength, the application of the pyrazolopyridine scaffold to other target classes, such as epigenetic targets and protein-protein interaction modulators, remains a promising and underexplored frontier.
-
Multi-Target-Directed Ligands: As demonstrated in the context of Alzheimer's disease, the scaffold is an ideal starting point for the rational design of MTDLs for complex, multifactorial diseases.
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Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. European Journal of Medicinal Chemistry, 2023.
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Bioorganic Chemistry, 2025.
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Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. British Journal of Pharmacology, 2018.
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 2022.
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 2020.
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 2022.
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Pyrazolopyridine nucleus, similar in structure to purine, shows a variety of biological activities, which is mainly attributed to the antagonistic nature towards the natural purines in many biological processes. Ingenta Connect, 2022.
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The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways. ResearchGate, 2018.
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Role of Amyloid-β and Tau Proteins in Alzheimer's Disease. Journal of Alzheimer's Disease, 2018.
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Small molecules to target tau amyloid aggregation. Frontiers in Neuroscience, 2023.
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health, 2020.
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar, 2023.
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3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. CORE, 2024.
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed, 2022.
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. National Institutes of Health, 2022.
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Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem, 2025.
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Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem, 2025.
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Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. International Journal of Molecular Sciences, 2023.
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Structure-based inhibitors of tau aggregation. eLife, 2018.
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Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 2022.
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 2022.
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Aggregation inhibitors of tau protein with anti-inflammatory potential against neurodegeneration. Frontiers in Molecular Neuroscience, 2025.
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CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate.
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 2022.
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Pyrazolopyridinones as functionally selective GABA(A) ligands. ResearchGate, 2025.
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 2023.
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Protocol for Cell Viability Assays. BroadPharm, 2022.
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Five Simple Steps For a Successful MTS Assay! Bitesize Bio, 2025.
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][20][21]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 2014.
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Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. PubMed, 2019.
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Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 2024.
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The Discovery of Novel 1H-Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide for Drug Development Professionals
The quest for novel therapeutic agents is a continuous endeavor in the pharmaceutical industry, driven by the need for more effective and safer medicines. In this landscape, the 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its intrinsic structural and electronic properties make it an ideal starting point for the design of potent and selective modulators of a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery of novel this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, biological evaluation, and the critical structure-activity relationships that govern their therapeutic potential.
The Strategic Advantage of the this compound Core
The this compound core is a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring. This unique arrangement confers a rigid conformational framework and a specific distribution of hydrogen bond donors and acceptors, making it an excellent scaffold for interacting with the active sites of enzymes, particularly kinases. The structural resemblance to purine bases allows these derivatives to function as ATP-competitive inhibitors, a well-established strategy in kinase inhibitor design.[1]
The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the synthetic routes that enable this chemical diversity and the biological assays used to characterize the resulting compounds.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of the this compound core can be achieved through various synthetic routes, each with its own advantages in terms of efficiency, scalability, and the introduction of chemical diversity. Here, we present two distinct and reliable protocols.
One-Pot Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
A streamlined and efficient approach to the this compound scaffold is a one-pot reaction, which minimizes the need for isolating intermediates, thereby saving time and resources. This method is particularly useful for generating a library of analogs for initial screening.[2]
Reaction Principle: This synthesis involves the nucleophilic substitution of a chloro group on a pyridine ring by hydrazine, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. The choice of a suitable base is critical for facilitating both the substitution and cyclization steps.[2]
Experimental Protocol:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-chloro-4-methyl-3-pyridinecarboxaldehyde | 156558-97-9 | 155.58 |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.56 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Slowly add hydrazine monohydrate (0.96 mL, 20 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 4-methyl-1H-pyrazolo[4,3-c]pyridine.
Multi-Step Synthesis of Substituted 1H-Pyrazolo[4,3-c]pyridines
For the synthesis of more complex and specifically functionalized derivatives, a multi-step approach is often necessary. This allows for greater control over the introduction of various substituents, which is crucial for optimizing biological activity. The following is a general, adaptable multi-step synthesis.
Experimental Workflow:
A generalized multi-step synthetic workflow.
Biological Evaluation: Uncovering Therapeutic Potential
The synthesized this compound derivatives are evaluated for their biological activity against a panel of relevant targets. The choice of assays depends on the therapeutic area of interest. Here, we focus on two key areas where these compounds have shown significant promise: oncology and infectious diseases.
Inhibition of c-Met Kinase: A Target in Cancer Therapy
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[3] Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it an attractive therapeutic target.
c-Met Kinase Assay Protocol (Biochemical):
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human c-Met kinase.[3]
Materials:
-
Recombinant human c-Met kinase
-
Kinase assay buffer
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.
-
Add 12.5 µL of the master mix to each well of a 96-well plate.[4]
-
Prepare serial dilutions of the test compounds in 10% DMSO. Add 2.5 µL of the diluted compounds to the appropriate wells. For control wells, add 2.5 µL of 10% DMSO.[4]
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[4]
-
Dilute the c-Met kinase to the desired concentration in 1x Kinase Assay Buffer and add 10 µL to each well, except for the "Blank" wells.[4]
-
Incubate the plate at 30°C for 45 minutes.
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation: c-Met Kinase Inhibition
| Compound ID | Structure | c-Met IC50 (nM) |
| 8c | 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative | 68[3] |
| Lead Compound 1 | (Structure not shown) | >1000[3] |
| Cabozantinib | (Reference drug) | 5.38[5] |
Inhibition of PEX14-PEX5 Protein-Protein Interaction: A Novel Anti-trypanosomal Strategy
The interaction between the peroxisomal proteins PEX14 and PEX5 is essential for the import of proteins into glycosomes, organelles critical for the metabolism of Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[6] Inhibiting this protein-protein interaction (PPI) presents a novel and promising strategy for developing new anti-trypanosomal drugs.
AlphaScreen Assay for PEX14-PEX5 Interaction:
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that can be used to study biomolecular interactions in a high-throughput format.[7][8]
Assay Principle:
Donor and Acceptor beads are coated with molecules that bind to the interacting proteins (e.g., antibodies or affinity tags). When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen molecule is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Inhibitors of the PPI will disrupt the interaction, leading to a decrease in the signal.
Experimental Workflow:
Workflow for the PEX14-PEX5 AlphaScreen assay.
Data Presentation: PEX14-PEX5 PPI Inhibition
| Compound ID | Structure | TbPEX14-PEX5 EC50 (µM) | TcPEX14-PEX5 EC50 (µM) |
| 1 | Pyrazolo[4,3-c]pyridine derivative | 265[6] | 539[6] |
| 29 | Hybrid molecule from 13 and 20 | More potent than parent compounds[6] | Not reported |
Structure-Activity Relationship (SAR) and Signaling Pathway Modulation
The systematic modification of the this compound scaffold and the evaluation of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This is a critical step in optimizing lead compounds for improved potency, selectivity, and drug-like properties.
Targeting the ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently hyperactivated in cancer due to mutations in upstream proteins like RAS and BRAF.[1] this compound derivatives have been identified as potent inhibitors of ERK.[9]
ERK/MAPK Signaling Pathway:
Inhibition of the ERK/MAPK pathway by this compound derivatives.
By binding to the ATP-binding pocket of ERK, these inhibitors prevent its phosphorylation of downstream targets, thereby disrupting the signaling cascade and inhibiting cancer cell growth.[1]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. This technical guide has provided an in-depth look at the key aspects of their discovery, from synthetic strategies to biological evaluation and their mechanism of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the continued development of this important class of compounds. The future of drug discovery will undoubtedly see the emergence of more potent and selective this compound derivatives, addressing a wide range of unmet medical needs.
References
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Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2025). ResearchGate. [Link]
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Chemi-Verse™ c-MET Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (n.d.). Semantic Scholar. [Link]
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Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
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c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Molecules. [Link]
-
Synthesis and inotropic activity of pyrazolo[4,3-c]pyridine-4-ones and related compounds. (1991). Journal of Pharmaceutical Sciences. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. [Link]
-
Multi-step synthesis of pyridine derivatives. (n.d.). ResearchGate. [Link]
-
SAR and IC50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. (n.d.). ResearchGate. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). Molecules. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology. [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). Journal of Medicinal Chemistry. [Link]
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Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019). ResearchGate. [Link]
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Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrazolo[4,3-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize and elucidate the structure of 1H-Pyrazolo[4,3-c]pyridine compounds. As a class of heterocyclic scaffolds with significant interest in medicinal chemistry, a deep understanding of their spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of new therapeutic agents. This document moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that govern the spectral output, offering field-proven insights for robust and reliable analysis.
The Structural Landscape of this compound: A Spectroscopic Perspective
The this compound core is a bicyclic aromatic system where a pyrazole ring is fused to a pyridine ring. The arrangement of the nitrogen atoms in this specific isomer dictates the electronic distribution and, consequently, the chemical environment of each proton and carbon atom. This unique electronic architecture gives rise to a characteristic spectroscopic fingerprint that can be deciphered using a combination of analytical techniques. Understanding the interplay between the electron-donating and electron-withdrawing nature of the fused rings is crucial for interpreting the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum of the this compound core is characterized by distinct signals in the aromatic region. The chemical shifts of the protons are influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromatic ring current.
Key ¹H NMR Features:
-
Pyridine Ring Protons: The protons on the pyridine ring typically appear as doublets or doublets of doublets, depending on their coupling partners. Their chemical shifts are generally found in the downfield region, typical for aromatic protons.
-
Pyrazole Ring Proton: The C3-H of the pyrazole ring is often observed as a singlet and its chemical shift can be influenced by substituents on the pyrazole nitrogen (N1) or adjacent carbon atoms.
-
N-H Proton: The proton on the pyrazole nitrogen (N1-H) is often a broad singlet and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In some cases, it may exchange with deuterated solvents and not be observed.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Substituted 1H-Pyrazolo[4,3-c]pyridines
| Compound | Solvent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | N1-H (δ, ppm) |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | CDCl₃ | 8.15 (s) | 7.69 (s) | - | 9.56 (s) |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | CDCl₃ | 8.15 (s) | 7.87 (s) | - | 9.69 (s) |
Data adapted from supporting information of a 2023 study on pyrazolo[3,4-c]pyridines.
Causality Behind Chemical Shifts: The electron-withdrawing nature of the pyridine nitrogen deshields the adjacent protons, causing them to resonate at a lower field. Substituents on the ring system will further modulate these chemical shifts based on their electronic effects (donating or withdrawing).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound compounds. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic environment created by the nitrogen atoms and any substituents.
Key ¹³C NMR Features:
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring typically resonate in the range of 110-150 ppm. The carbons directly bonded to nitrogen will be the most deshielded.
-
Pyrazole Ring Carbons: The carbons of the pyrazole ring also appear in the aromatic region, with their specific shifts being influenced by the position of the nitrogen atoms and substituents.
-
Quaternary Carbons: The bridgehead carbons at the ring fusion will appear as quaternary signals.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Pyrazolo[4,3-c]pyridines
| Compound | Solvent | C-3 | C-3a | C-4 | C-5 | C-7a |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | CDCl₃ | 134.1 | 118.0 | 120.9 | 141.0 | 146.0 |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | CDCl₃ | 134.3 | 118.4 | 124.0 | 130.0 | 146.2 |
Data adapted from supporting information of a 2023 study on pyrazolo[3,4-c]pyridines.
Experimental Protocol for NMR Analysis
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.[1]
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher. Higher field strengths offer better signal dispersion and resolution.[1]
-
For ¹H NMR, a standard single-pulse experiment is generally sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing, unless it is reactive with the sample. In such cases, the residual solvent peak can be used as a secondary reference.[1]
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound compounds and gaining structural insights through the analysis of their fragmentation patterns.
Determining the Molecular Ion
High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecule [M+H]⁺.[2]
Fragmentation Pathways
Electron ionization (EI) is a higher-energy technique that induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. The fragmentation of the pyrazolopyridine ring system is often initiated by the loss of stable neutral molecules like N₂, HCN, or cleavage of substituent groups. The relative stability of the resulting fragment ions dictates the major fragmentation pathways. For pyrazole-containing heterocycles, a common fragmentation involves the loss of a nitrogen molecule (N₂) from the pyrazole ring.
Logical Relationship: MS Fragmentation
Caption: General fragmentation pathways in MS.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be of high purity (LC-MS grade) to avoid interference from impurities.
-
For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in protonation.
-
-
Instrumentation and Data Acquisition:
-
For accurate mass determination, a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer is recommended.[2]
-
For ESI, typical parameters include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer pressure of 30-50 psi.[2]
-
For EI-MS, the sample is introduced via a direct insertion probe or a gas chromatograph, and a standard electron energy of 70 eV is used.
-
Vibrational and Electronic Spectroscopy: Complementary Characterization
While NMR and MS are the primary tools for structural elucidation, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable complementary information about the functional groups and electronic properties of this compound compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorptions:
-
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds are observed in the 1400-1650 cm⁻¹ region.
-
Ring Vibrations: The fingerprint region (below 1400 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and stretching modes of the fused ring system.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
Key UV-Vis Features:
-
The UV-Vis spectra of pyrazolopyridines typically exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.
-
The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern and the solvent polarity. For the parent pyridine, absorption maxima are observed around 250-262 nm.[3]
Conclusion: An Integrated Spectroscopic Approach
The comprehensive characterization of this compound compounds relies on an integrated approach that leverages the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed structural framework, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis. IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties. By skillfully applying and interpreting the data from these techniques, researchers can confidently elucidate the structures of novel this compound derivatives, paving the way for their further development in various scientific and therapeutic applications.
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Gutiérrez, M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31643-31656. Available at: [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7994-8013. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]
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Gutiérrez, M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(45), 31643-31656. Available at: [Link]
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Gutiérrez, M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(45), 31643-31656. Available at: [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Gutiérrez, M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(45), 31643-31656. Available at: [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole. Retrieved from [Link]
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Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2999. Available at: [Link]
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Santos, V. G., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. Available at: [Link]
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Meggers, W. F., et al. (1921). Practical Spectrographic Analysis. Scientific Papers of the Bureau of Standards, 17, 235-255. Available at: [Link]
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Lee, Y.-P., et al. (2018). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Chemical Physics, 149(1), 014306. Available at: [Link]
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Chakir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 9(43), 24963-24971. Available at: [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of 1H-Pyrazolo[4,3-c]pyridine
Executive Summary
The 1H-Pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of high-value biological targets. Its structural rigidity, combined with the strategic placement of nitrogen atoms, allows for critical hydrogen bonding and other non-covalent interactions within the active sites of various enzymes and kinases. This technical guide provides an in-depth analysis of the most promising therapeutic targets for derivatives of this scaffold, with a primary focus on oncology and neurodegenerative diseases. We will delve into the mechanistic rationale for target selection, present key quantitative data from seminal studies, provide detailed experimental protocols for target validation, and visualize the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic core.
Introduction: The this compound Scaffold
The fusion of pyrazole and pyridine rings creates the bicyclic heteroaromatic system known as pyrazolopyridine. The specific isomer, this compound, possesses a unique electronic and structural architecture that makes it an adept "hinge-binding" motif, particularly for ATP-competitive kinase inhibitors. This ability to mimic the purine core of ATP, while offering multiple vectors for chemical modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our exploration will focus on two primary, well-validated target classes where this scaffold has shown exceptional promise: the MAPK/ERK signaling pathway in oncology and carbonic anhydrases, with an exploratory look into targets relevant to neurodegenerative disorders.
Oncological Targets: Intercepting Aberrant Cell Signaling
Cancer is fundamentally a disease of dysregulated cell signaling. The this compound core has been masterfully exploited to create potent inhibitors of key nodes in oncogenic pathways.
Extracellular Signal-Regulated Kinase (ERK): A Critical Downstream Node
Mechanistic Rationale: The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that governs cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often through mutations in BRAF or RAS, is a hallmark of over 30% of human cancers, including melanoma and colorectal cancer.[2][3] While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical efficacy, tumors frequently develop resistance, often by reactivating the pathway downstream.[2] Targeting ERK1/2, the terminal kinases in this cascade, represents a compelling strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as highly potent and selective ATP-competitive inhibitors of ERK1 and ERK2.[2][4]
Signaling Pathway Visualization:
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound derivatives.
Quantitative Data: In Vitro ERK2 Inhibition
The following table summarizes the structure-activity relationship (SAR) for a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives against the ERK2 enzyme. The data clearly demonstrates how modifications to the scaffold impact inhibitory potency.
| Compound ID | R Group (at C3 position) | Urea Moiety | ERK2 IC₅₀ (nM) |
| 5 | Phenyl | (R)-1-Phenylethyl | 2 |
| 10 | 2-Methylphenyl | (R)-1-Phenylethyl | 1 |
| 11 | 2-Chlorophenyl | (R)-1-Phenylethyl | 1 |
| 15 | 2-Pyridyl | (R)-1-Phenylethyl | 1 |
| 21 | 2-Methyl-4-pyridyl | (R)-1-Phenylethyl | 1 |
| 22 | 2-Methyl-4-pyridyl | Cyclopropyl | 15 |
| 23 | 2-Methyl-4-pyridyl | Isopropyl | 35 |
| Data synthesized from Lim, J. et al. (2016). J. Med. Chem.[2] |
Experimental Protocol: In Vitro ERK2 Kinase Assay (Lanthascreen™ Method)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify ERK2 inhibition.
-
Reagents & Materials:
-
Recombinant active ERK2 enzyme
-
Fluorescein-labeled ERK substrate peptide (e.g., Fluorescein-Elk-1)
-
Terbium-labeled anti-phospho-substrate antibody (Tb-anti-pElk-1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound test compounds dissolved in DMSO
-
Low-volume 384-well assay plates (black)
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a solution of ERK2 enzyme and fluorescein-Elk-1 substrate in kinase buffer. Add 5 µL of this mixture to each well.
-
Incubate the plate for 15-20 minutes at room temperature to allow compound binding to the enzyme.
-
Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, approximating the Kₘ for ATP).
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Prepare the detection solution containing the Tb-anti-pElk-1 antibody in TR-FRET dilution buffer.
-
Stop the reaction by adding 10 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (520 nm / 495 nm) and plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Carbonic Anhydrases (CAs): Targeting the Tumor Microenvironment
Mechanistic Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons.[5] Several human CA isoforms (hCA) are implicated in disease. The transmembrane, tumor-associated isoforms hCA IX and hCA XII are highly overexpressed in many hypoxic solid tumors.[6] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy, while helping to maintain a neutral intracellular pH favorable for cancer cell survival.[6] Inhibition of these specific isoforms is a validated anticancer strategy. Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of several hCA isoforms.[5]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The table below presents the inhibition constants (Kᵢ) for a series of pyrazolo[4,3-c]pyridine sulfonamides against cytosolic isoforms (hCA I, hCA II) and tumor-associated isoforms (hCA IX, hCA XII).
| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 1f | 58.8 | 6.6 | 105.7 | 45.3 |
| 1g | 66.8 | 39.5 | 79.6 | 73.6 |
| 1h | 201.3 | 21.4 | 125.4 | 111.2 |
| 1k | 88.3 | 5.6 | 421.4 | 34.5 |
| AAZ * | 250.0 | 12.1 | 25.8 | 5.7 |
| AAZ (Acetazolamide) is a standard clinical CA inhibitor. Data synthesized from D'Ascenzio, A. et al. (2022). Molecules.[5] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This method measures the inhibition of the CA-catalyzed hydration of CO₂, a very rapid reaction, by monitoring the associated pH change.
-
Reagents & Materials:
-
Purified recombinant hCA isoforms (I, II, IX, XII)
-
Pyrazolo[4,3-c]pyridine sulfonamide test compounds dissolved in DMSO
-
CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol or phenol red)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Set up the stopped-flow instrument. Equilibrate the system to a constant temperature (e.g., 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 400 nm for p-nitrophenol).
-
Prepare solutions. In Syringe A, place the CO₂-saturated water. In Syringe B, place the assay buffer containing the CA enzyme, the pH indicator, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor in Syringe B for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
-
Perform a "push" to rapidly mix the contents of Syringe A and Syringe B in the observation cell. This initiates the hydration reaction.
-
The instrument records the change in absorbance over a short time frame (milliseconds to seconds) as the CO₂ is hydrated, protons are consumed, and the pH changes.
-
The initial slope of the absorbance vs. time curve is proportional to the initial rate of the enzymatic reaction.
-
Determine the reaction rates at different inhibitor concentrations.
-
Calculate the percentage of inhibition relative to the uninhibited (vehicle control) reaction.
-
The inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate enzyme kinetic models.
-
Experimental Workflow Visualization:
Caption: A generalized workflow for a stopped-flow carbonic anhydrase inhibition assay.
Exploratory Targets in Neurodegenerative Disease
While less established for the specific this compound isomer, the broader pyrazolopyridine scaffold has shown activity against targets relevant to neurodegenerative conditions like Alzheimer's disease (AD). This suggests a promising area for future exploration.
Potential Targets:
-
Glycogen Synthase Kinase 3β (GSK-3β): Overactivity of GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD.[7] Some pyrazolo[3,4-b]pyridine derivatives have shown potent GSK-3β inhibition.[8]
-
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic AD treatment. Various heterocyclic compounds, including some pyridine derivatives, are known AChE inhibitors.[9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
-
Reagents & Materials:
-
Purified AChE (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution (prepared in buffer).
-
Add 10 µL of the test compound solution at various concentrations (or DMSO for control).
-
Add 20 µL of AChE enzyme solution (prepared in buffer).
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising core for the development of targeted therapeutics. Its proven efficacy in inhibiting ERK1/2 offers a clear path forward for developing next-generation anticancer agents capable of overcoming resistance to current therapies. Furthermore, the demonstrated activity of its sulfonamide derivatives against carbonic anhydrases opens up possibilities for novel treatments targeting the tumor microenvironment.
The preliminary links to neurodegenerative targets such as GSK-3β and AChE, while currently based on isomeric scaffolds, strongly warrant further investigation. The synthesis and screening of focused libraries of this compound derivatives against these targets could uncover new lead compounds for Alzheimer's and other neurological disorders. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers poised to explore and expand the therapeutic applications of this remarkable chemical entity.
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An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazolo[4,3-c]pyridine Analogs
Foreword: From Blueprint to Reality in Drug Discovery
In the landscape of modern medicinal chemistry, the 1H-Pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure." Its unique arrangement of a fused pyrazole and pyridine ring offers a versatile framework for interacting with a multitude of biological targets.[1] Derivatives of this core are integral to the development of novel therapeutics, including kinase inhibitors for oncology, agents targeting the central nervous system, and inhibitors of crucial protein-protein interactions.[2][3][4]
However, the true potential of these analogs can only be unlocked when we move beyond two-dimensional representations and understand their precise three-dimensional architecture. This is where crystal structure analysis becomes the linchpin of rational drug design. Determining the exact spatial arrangement of every atom provides an unambiguous blueprint, guiding the optimization of potency, selectivity, and pharmacokinetic properties. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the principles, protocols, and profound insights gained from the crystal structure analysis of this vital class of molecules.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Crystallography
While various analytical techniques contribute to structural confirmation, Single-Crystal X-ray Crystallography (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[5] Its power lies in its ability to provide precise, high-resolution data on bond lengths, bond angles, stereochemistry, and the conformational arrangement of the molecule in the solid state.[6][7]
The fundamental principle involves irradiating a single, highly ordered crystal with a monochromatic beam of X-rays.[8] The electrons of the atoms within the crystal lattice diffract this X-ray beam, creating a unique, three-dimensional pattern of reflections.[9][10] By meticulously measuring the angles and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal.[9] From this map, the precise position of each atom can be determined, yielding a complete and unambiguous molecular structure.
The Experimental Journey: From Powder to Final Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process where meticulous execution at each stage is paramount for success. This workflow is a self-validating system; the quality of the output is directly dependent on the integrity of the input.
Diagram: The Crystal Structure Analysis Workflow
Caption: A comprehensive workflow for the crystal structure analysis of small molecules.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis, Purification, and Initial Characterization The prerequisite for any successful crystallization is a sample of the highest possible purity. Impurities, including residual solvents or minor isomers, can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and poor diffraction quality.
-
Synthesis: Synthesize the target this compound analog using established literature methods.[11][12]
-
Purification: Purify the crude product meticulously. Column chromatography is typically employed, followed by a final recrystallization step if possible. The goal is to achieve >99% purity.
-
Causality: The extreme purity is required because crystallization is a process of molecular self-recognition. Impurities disrupt the repeating pattern of the crystal lattice, preventing the formation of a well-ordered single crystal.
-
Validation: Confirm the identity and purity of the compound using a suite of spectroscopic methods.
Step 2: Growing the Single Crystal This is often the most challenging and empirical step in the entire process.[9][14] It involves a systematic screening of conditions to find the "sweet spot" that encourages slow, ordered precipitation from a supersaturated solution.
-
Method Selection: The choice of method depends on the solubility and stability of the compound.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks. This method is simple but offers less control over the rate of crystallization.
-
Vapor Diffusion: Place a concentrated drop of the compound solution on a cover slip (hanging drop) or a pedestal (sitting drop) inside a sealed chamber containing a reservoir of a less-polar "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This is a highly controlled and widely successful technique.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface as the liquids slowly mix.
-
-
Screening: Systematically screen a wide range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane) and solvent/anti-solvent combinations at different temperatures (room temperature, 4 °C).
-
Causality: The goal is to approach supersaturation slowly. Rapid precipitation leads to amorphous solids or microcrystalline powder, not the single crystals required for diffraction. The ideal conditions allow individual molecules enough time to orient themselves correctly as they add to the growing lattice face.
Step 3: Data Collection and Processing
-
Crystal Selection: Under a polarizing microscope, select a high-quality crystal—one that is clear, has well-defined faces, and is free of cracks or defects.[6]
-
Mounting: Mount the selected crystal on a goniometer head, typically using a cryo-loop and a small amount of cryo-protectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal.[6]
-
Causality: Cooling minimizes thermal vibrations of the atoms, which sharpens the diffraction spots and results in higher-quality data.
-
The instrument rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the resulting diffraction patterns.[6][7]
-
-
Data Processing: Specialized software is used to index the diffraction spots to determine the unit cell parameters and space group. The intensities of all collected reflections are then integrated and corrected for experimental factors.[9]
Step 4: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods via software like SHELXT) to generate an initial electron density map.[15][16] An initial molecular model is then built into this map.
-
Refinement: The initial model is refined iteratively using a least-squares minimization process (e.g., with SHELXL).[15] This process adjusts the atomic positions, bond lengths, and thermal parameters to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
Orthogonal Validation: The Role of NMR and Computational Chemistry
While SC-XRD provides the definitive solid-state structure, it is crucial to integrate data from other techniques for a holistic understanding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the structure in the solution state.[17] Techniques like 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy are essential for unambiguously assigning all proton and carbon signals, confirming the connectivity established by XRD.[18][19] This is particularly vital as the conformation in solution may differ from the packed arrangement in a crystal. For pyrazolopyridine systems, NMR is also critical for unequivocally distinguishing between regioisomers that can arise during synthesis.[20]
-
Computational Chemistry: Density Functional Theory (DFT) calculations serve as a powerful validation tool.[13] By optimizing the geometry of the molecule in silico, one can compare the calculated bond lengths and angles with the experimental XRD data. Furthermore, computational methods are used in molecular docking to predict how a pyrazolo[4,3-c]pyridine analog might bind to a protein target.[21][22] An experimental co-crystal structure can then validate or refine these predictive models.
Interpreting the Structure: From Data Tables to Actionable Insights
The output of a crystal structure analysis is a rich dataset that informs drug design. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) and summarized in a table.[23]
Table 1: Representative Crystallographic Data for a this compound Analog
| Parameter | Value | Significance |
| Chemical Formula | C₁₅H₁₂N₄O₂S | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 312.35 | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[6] |
| Space Group | P2₁/c | Defines the symmetry operations that relate molecules within the unit cell.[6] |
| a (Å) | 8.512(3) | Unit cell dimensions, defining the size and shape of the repeating box. |
| b (Å) | 15.234(5) | |
| c (Å) | 10.987(4) | |
| β (°) | 98.56(1) | |
| Volume (ų) | 1408.1(8) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 | A measure of the agreement between the model and the data (lower is better). |
Diagram: Linking Structure to Activity (SAR)
Caption: Conceptual model for Structure-Activity Relationship (SAR) analysis.
The true value of the crystal structure lies in its application to Structure-Activity Relationship (SAR) studies.[6][24][25] By visualizing the 3D structure, chemists can:
-
Rationalize Observed Activity: Understand why a particular analog is potent. For example, a crystal structure might reveal an intramolecular hydrogen bond that pre-organizes the molecule into a bioactive conformation, or it might show how a substituent perfectly fits into a hydrophobic pocket of the target enzyme.[25]
-
Guide Future Design: The structure provides a roadmap for optimization. If a region of the molecule is exposed to solvent, it can be modified to improve solubility. If a substituent is making a critical hydrogen bond, it should be retained. If there is an unoccupied pocket near the bound ligand, new functional groups can be designed to fill it, enhancing binding affinity.[4]
-
Analyze Intermolecular Interactions: The way molecules pack in the crystal can reveal key non-covalent interactions, such as hydrogen bonding and π-π stacking. The pyrazole N-H and the pyridine nitrogen are classic hydrogen bond donors and acceptors, respectively, and their role in stabilizing a complex with a biological target can be directly observed.[13][26]
Conclusion and Future Outlook
The crystal structure analysis of this compound analogs is not merely an academic exercise; it is a critical, value-adding step in the drug discovery and development pipeline. It provides the ultimate validation of molecular structure and offers unparalleled insights that drive the design of more effective and selective medicines. As synthetic methodologies become more advanced, allowing for the creation of increasingly complex analogs, the demand for high-resolution structural information will only grow. The integration of robust crystallographic workflows with complementary spectroscopic and computational techniques will continue to be the engine of innovation, transforming promising molecular scaffolds into life-changing therapeutics.
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An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 1H-Pyrazolo[4,3-c]pyridine Libraries
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the initial in-vitro evaluation of compound libraries based on the privileged 1H-Pyrazolo[4,3-c]pyridine scaffold. This document moves beyond a simple recitation of protocols to offer field-proven insights into the strategic design and execution of a robust preliminary screening cascade, ensuring the confident identification of valid, progressible hits.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core is a heterocyclic scaffold of significant interest in modern drug discovery. Its rigid, bicyclic structure and rich electronic features make it an ideal framework for developing potent and selective modulators of a wide range of biological targets.[1][2] Derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][2] This inherent biological promiscuity underscores the importance of a well-designed screening strategy to efficiently identify and characterize novel therapeutic agents.
This guide will delineate a systematic approach to the preliminary in-vitro screening of novel this compound libraries, from initial library quality control to the crucial hit validation phase.
Pre-Screening Considerations: Laying the Groundwork for Success
Before embarking on a screening campaign, it is imperative to establish a solid foundation. This involves not only the thoughtful design and synthesis of the compound library but also a clear understanding of the potential biological targets.
Library Design and Synthesis
The synthesis of a this compound library should be guided by the principles of diversity-oriented synthesis to explore a broad chemical space. Various synthetic routes have been established for the construction of this scaffold, allowing for the introduction of diverse substituents at multiple positions.[3] High-throughput synthesis methodologies can be employed to rapidly generate a library of sufficient size for initial screening.[4]
Target Hypothesis and Assay Selection
Given the wide-ranging biological activities of pyrazolopyridines, a clear target hypothesis will guide the selection of appropriate primary assays.[5] For instance, if the library is designed to target protein kinases, a panel of biochemical kinase activity assays would be the logical starting point.[6][7] Conversely, if a phenotypic approach is desired, a primary screen focused on a cellular outcome, such as cell viability in a cancer cell line, would be more appropriate.[8][9]
The In-Vitro Screening Cascade: A Multi-Tiered Approach
A tiered screening cascade is the most efficient method for identifying promising compounds from a large library. This approach begins with a broad primary screen to identify initial "hits," followed by a series of more specific secondary and orthogonal assays to confirm activity and eliminate false positives.
Figure 1: A generalized in-vitro screening cascade for this compound libraries.
Primary Screening: Casting a Wide Net
The primary screen is a high-throughput assay (HTS) designed to rapidly assess the activity of every compound in the library at a single concentration.[10] The choice of assay is dictated by the target hypothesis.
For target-based screening, biochemical assays are often the first choice. These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[11]
-
Example: Kinase Activity Assay. Given that many pyrazole-containing compounds are kinase inhibitors, a common primary screen is a biochemical kinase assay.[12] These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.
| Parameter | Typical Condition | Rationale |
| Compound Concentration | 10 µM | A standard concentration for single-point HTS to identify initial hits. |
| Kinase Concentration | Varies by kinase | Optimized to be in the linear range of the assay. |
| ATP Concentration | Km of ATP for the kinase | To ensure competitive inhibitors can be identified. |
| Detection Method | Fluorescence, Luminescence, or Radioactivity | Chosen based on throughput, sensitivity, and cost. |
Cell-based assays provide a more physiologically relevant context for initial screening by measuring the effect of a compound on a cellular process.[13]
-
Example: Cell Viability/Cytotoxicity Assay. If the library is being screened for anticancer activity, a cell viability assay, such as the MTT or XTT assay, is a common primary screen.[14] These assays measure the metabolic activity of a cell population as an indicator of cell viability.[14]
Hit Confirmation and Triage
Compounds that show significant activity in the primary screen (initial "hits") must be subjected to further testing to confirm their activity and rule out false positives.
Initial hits are tested over a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This step is crucial for ranking the confirmed "actives."
An orthogonal assay is a mechanistically distinct assay that measures the same biological endpoint. This is a critical step in hit validation to eliminate compounds that interfere with the primary assay format (e.g., fluorescent compounds in a fluorescence-based assay). For example, a hit from a biochemical kinase activity assay could be confirmed using a biophysical binding assay like Surface Plasmon Resonance (SPR) or a thermal shift assay.[15][16]
Secondary and Cellular Assays
Once hits are confirmed and triaged, the focus shifts to understanding their activity in a more complex cellular environment.
It is essential to demonstrate that a compound interacts with its intended target within a cell. For kinase inhibitors, this can be assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase via Western blotting.[12] A reduction in the phosphorylation of the substrate in the presence of the compound provides evidence of cellular target engagement.
These assays measure the functional consequences of target engagement in cells. The choice of assay depends on the biological role of the target.
-
Example: Cell Cycle Analysis. For a compound targeting a cell cycle kinase, flow cytometry-based cell cycle analysis can determine if the compound induces arrest at a specific phase of the cell cycle.[12]
-
Example: Apoptosis Assay. To determine if a cytotoxic compound induces programmed cell death, an apoptosis assay, such as Annexin V staining, can be employed.
Hit Validation: The Final Hurdle
The final and most critical stage of preliminary screening is hit validation. A validated hit is a compound with confirmed activity, a plausible mechanism of action, and is suitable for further optimization in a hit-to-lead program.[15][17]
Resynthesis and Purity Confirmation
All promising hits must be resynthesized and their identity and purity confirmed by analytical methods such as NMR and LC-MS. This is to ensure that the observed activity is not due to an impurity in the original screening sample.[17]
Preliminary Structure-Activity Relationship (SAR)
The synthesis and testing of a small number of close analogs of the validated hit can provide valuable preliminary SAR data. This helps to confirm that the observed activity is specific to the chemical scaffold and provides an early indication of the potential for chemical optimization.[17]
Experimental Protocols
General Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison between compounds.
Table 1: Example Data Summary for a this compound Kinase Inhibitor
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PQP-001 | 95 | 50 | 250 |
| PQP-002 | 88 | 120 | 800 |
| PQP-003 | 45 | >10,000 | >10,000 |
Conclusion
The preliminary in-vitro screening of this compound libraries is a critical first step in the discovery of novel therapeutic agents. A well-designed, multi-tiered screening cascade, coupled with rigorous hit validation, is essential for the identification of high-quality, progressible hits. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this privileged scaffold.
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A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridines: From Privileged Scaffold to Targeted Therapeutics
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist
Executive Summary
The pyrazolo[4,3-c]pyridine nucleus represents a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique bicyclic structure, integrating the electron-rich pyrazole with the electron-deficient pyridine, offers a versatile framework for interacting with a multitude of biological targets through hydrogen bonding and aromatic interactions.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) for this scaffold, moving beyond a simple catalog of activities to explain the causal links between specific structural modifications and observed biological outcomes. We will dissect key case studies where pyrazolo[4,3-c]pyridine derivatives have been optimized into potent and selective modulators of protein-protein interactions, enzymes like kinases and carbonic anhydrases, and phosphodiesterases.[3][4] By presenting detailed experimental protocols, quantitative data, and logical workflows, this document aims to serve as a comprehensive resource for researchers seeking to leverage this potent scaffold in their own drug discovery programs.
Chapter 1: The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The fusion of a pyrazole ring with a pyridine ring gives rise to a family of isomers known as pyrazolopyridines or azaindazoles.[5] Among these, the 1H-pyrazolo[4,3-c]pyridine system has emerged as a structure of significant interest. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[2] This inherent bio-compatibility, combined with a rigid structure amenable to vectorial functionalization, underpins its status as a privileged scaffold.
The arrangement of nitrogen atoms within the bicyclic core provides multiple points for hydrogen bonding, acting as both donors and acceptors, which is critical for specific recognition by biological macromolecules.[1] Consequently, derivatives have been investigated for a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and analgesic activities.[3][6] The strategic advantage of this scaffold lies in its synthetic tractability, which allows chemists to systematically modify its structure and fine-tune its pharmacological profile.
Chapter 2: Synthetic Strategies for Core Elaboration
A robust SAR study is contingent upon the ability to synthesize a diverse library of analogues. The pyrazolo[4,3-c]pyridine core is accessible through several reliable synthetic routes, enabling systematic exploration of its chemical space.
One common and efficient method involves the condensation of a dienamine intermediate with various amines.[4][7] This approach provides a direct pathway to introducing diversity at the nitrogen atom of the pyridine ring, a key vector for modulating activity and physicochemical properties.
Caption: General synthetic workflow and key points for derivatization.
Experimental Protocol 1: General Synthesis of 5-Substituted Pyrazolo[4,3-c]pyridines
This protocol is adapted from methodologies used in the synthesis of pyrazolo[4,3-c]pyridine sulfonamides.[4][7]
-
Preparation of Starting Material: The dienamine starting material (methyl 3-(dimethylamino)-2-(methoxycarbonyl)-4-oxopent-2-enoate) is synthesized from dimethyl acetonedicarboxylate following established two-step procedures.[4]
-
Condensation Reaction: A mixture of the dienamine (1 equivalent) and the desired primary amine (1.05 equivalents) is prepared in methanol. If the amine is a hydrochloride salt, triethylamine (1.1 equivalents) is added to liberate the free base.
-
Reflux: The reaction mixture is heated to reflux for 1 hour. During this time, the cyclization and formation of the pyrazolo[4,3-c]pyridine ring system occurs.
-
Isolation: Upon cooling, the target product typically precipitates from the solution.
-
Purification: The precipitate is collected by filtration, washed thoroughly with cold methanol to remove unreacted starting materials and soluble byproducts, and dried under vacuum to yield the pure compound. Yields for this method are often high, ranging from 72-88%.[7]
This straightforward procedure allows for the rapid generation of analogues with diverse substituents on the pyridine nitrogen (position N-5), which is a crucial handle for SAR exploration. Further functionalization at other positions (N-1, N-2, C-3, C-5, C-7) can be achieved through selective protection, metalation, and cross-coupling reactions, enabling a comprehensive, multi-vectorial elaboration of the scaffold.[8]
Chapter 3: SAR Case Study I: Inhibition of Protein-Protein Interactions (PEX14–PEX5)
A compelling demonstration of the pyrazolo[4,3-c]pyridine scaffold's utility is in the development of the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), which is critical for the survival of Trypanosoma parasites, the causative agents of devastating diseases.[9][10][11]
Biological Context
In Trypanosoma, many essential metabolic enzymes are compartmentalized within organelles called glycosomes. The import of these enzymes is mediated by the PEX14-PEX5 PPI.[10] Disrupting this interaction leads to the mislocalization of glycosomal enzymes, causing a catastrophic failure of parasite metabolism.[11] This makes the PEX14-PEX5 interface an attractive target for novel trypanocidal drugs.
Caption: Disruption of the PEX14-PEX5 PPI by a small molecule inhibitor.
Core SAR Insights
The initial hit, a pyrazolo[4,3-c]pyridine derivative, was identified through an in silico screen and validated with a dissociation constant (KD) of 163 μM.[9] Structure-guided optimization focused on enhancing interactions with two key hydrophobic pockets on the surface of PEX14: a "Trp pocket" and a "Phe hotspot".[9]
The SAR investigation revealed several key principles:
-
The Scaffold is Essential: The pyrazolo[4,3-c]pyridine core serves as the central organizing element, positioning the aromatic substituents for optimal interaction with the target protein.
-
N-2 Substitution: The initial hit was an N-2 isomer. Exploration confirmed that substituents at this position were critical for activity.
-
Aromatic Substituents:
-
A phenyl group at one position was found to fit snugly into the Trp pocket.
-
An indole moiety at another position effectively filled the Phe hotspot.
-
-
Hybridization Strategy: A breakthrough was achieved by creating a hybrid molecule that combined the optimal features of two distinct but potent ligands. This hybrid compound, 29 , demonstrated superior activity compared to both parent molecules, showcasing a successful rational design strategy.[9]
Table 1: SAR Summary of Pyrazolo[4,3-c]pyridine PEX14-PEX5 Inhibitors Data extracted from Dawidowski et al., J Med Chem, 2020.[9][11]
| Compound ID | R¹ Group (at C3) | R² Group (at N2) | TbPEX14-PEX5 PPI Inhibition IC₅₀ (μM) | T. brucei EC₅₀ (μM) |
| 1 (Hit) | Indole | Phenyl | 16.0 | 3.8 |
| 13 | Naphthalene | Phenyl | 1.6 | 1.0 |
| 20 | Indole | Methoxy-naphthalene | 1.0 | 0.4 |
| 29 (Hybrid) | Naphthalene | Methoxy-naphthalene | 0.3 | 0.2 |
Experimental Protocol 2: AlphaScreen Assay for PPI Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for studying PPIs in a high-throughput format.
-
Protein Preparation: Recombinant, tagged versions of the target proteins (e.g., GST-tagged PEX14 and His-tagged PEX5) are expressed and purified.
-
Reagent Preparation: Test compounds are serially diluted in assay buffer to create a concentration gradient.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, GST-PEX14, and the test compound at various concentrations. Incubate briefly.
-
Initiate Interaction: Add His-PEX5 to all wells to initiate the protein-protein interaction. Incubate to allow binding to reach equilibrium.
-
Detection: Add a mixture of AlphaScreen Glutathione Donor beads and Nickel Chelate Acceptor beads. Incubate in the dark. The beads will bind to their respective tags, bringing them into close proximity only if the PEX14-PEX5 interaction is intact.
-
Signal Reading: Excite the plate at 680 nm and read the emission at 520-620 nm. A strong signal indicates an intact PPI, while a reduced signal indicates inhibition by the test compound.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Chapter 4: SAR Case Study II: Targeting Enzymes - Kinase Inhibition
The pyrazolo[4,3-c]pyridine scaffold has proven to be a prolific source of kinase inhibitors, largely due to its ability to form key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2][5]
Sub-section 4.1: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy in immuno-oncology. A SAR campaign led to the discovery of potent 1H-pyrazolo[3,4-c]pyridine-based HPK1 inhibitors.[12] The study highlighted that this specific isomer was significantly more potent than other related bicyclic cores. Molecular docking revealed the reason: the pyridine nitrogen engages in a critical water-bridged hydrogen bond with an aspartate residue (Asp155) in the active site, an interaction that enhances binding affinity.[12]
Table 2: Comparison of Bicyclic Scaffolds as HPK1 Inhibitors Data from a 2022 study on HPK1 inhibitors.[12]
| Compound ID | Core Scaffold | HPK1 Binding Kᵢ (nM) | Cellular p-SLP76 IC₅₀ (nM) |
| 5 | 1H-Pyrazolo[4,3-b]pyridine | 2.5 | 274 |
| 6 | 1H-Pyrazolo[3,4-c]pyridine | <1.0 | 144 |
| 8 | 7-Azaindole | 1.3 | 640 |
The data clearly shows the superiority of the 1H-pyrazolo[3,4-c]pyridine core (6 ) in the cellular assay, underscoring that subtle changes in nitrogen placement can have profound effects on biological activity.[12]
Sub-section 4.2: Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors
In the development of RIP1 kinase inhibitors for neuroinflammatory diseases, a series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives was identified.[13] While early compounds showed high potency, they suffered from high efflux by P-glycoprotein (P-gp), limiting their brain penetration. The SAR strategy pivoted to address this pharmacokinetic challenge. By systematically removing hydrogen bond donors (HBD) and reducing the topological polar surface area (TPSA), the team successfully identified analogues with a significantly lower efflux ratio, improving their potential as CNS drug candidates.[13]
Caption: SAR logic for optimizing RIP1 kinase inhibitors for CNS penetration.
Experimental Protocol 3: TR-FRET Kinase Inhibition Assay (e.g., LanthaScreen®)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity.
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled antibody specific for the phosphorylated substrate, a biotinylated substrate peptide, and a terbium- or europium-labeled streptavidin donor.
-
Compound Plating: Add serially diluted test compounds to a low-volume 384-well assay plate.
-
Kinase Reaction: Add the kinase and the biotinylated substrate to the wells. Initiate the phosphorylation reaction by adding ATP. Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the fluorescently labeled antibody and the lanthanide-labeled streptavidin. Incubate to allow binding.
-
Signal Reading: Read the plate in a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., donor emission and acceptor emission).
-
Data Analysis: Calculate the emission ratio. The ratio is proportional to the amount of phosphorylated substrate. Plot the ratio against inhibitor concentration to calculate the IC₅₀.
Chapter 5: SAR Case Study III: Other Important Targets
Sub-section 5.1: Carbonic Anhydrase (CA) Inhibitors
Pyrazolo[4,3-c]pyridine sulfonamides have been explored as inhibitors of human carbonic anhydrases (hCAs), which are targets for diuretics, anti-glaucoma agents, and anti-cancer drugs.[4][7] SAR studies revealed that the linker connecting the pyrazolopyridine core to the zinc-binding benzenesulfonamide group is a critical determinant of potency and isoform selectivity.[7]
Table 3: Influence of Linker on hCA I Inhibitory Activity Data from a 2021 study on pyrazolo[4,3-c]pyridine sulfonamides.[7]
| Compound ID | Linker between Scaffold and Sulfonamide | hCA I Inhibition Kᵢ (nM) |
| 1a | -CH₂-CH₂- | 1705.4 |
| 1b | Direct Connection | 210.8 |
| 1f | -N-methylpropionamide- | 77.1 |
| AAZ | Acetazolamide (Standard Inhibitor) | 115.3 |
The results clearly indicate that a direct connection (1b ) is preferable to a simple alkyl linker (1a ), and the introduction of an N-methylpropionamide linker (1f ) provides the most potent inhibition, surpassing the standard drug acetazolamide (AAZ).[4][7] This highlights the importance of optimizing linker chemistry to achieve proper orientation within the enzyme's active site.
Sub-section 5.2: Phosphodiesterase (PDE) Inhibitors
Derivatives of the pyrazolo[4,3-c]pyridine scaffold and its close relatives have been developed as inhibitors of phosphodiesterases, particularly PDE4 and PDE5.[14][15] For example, 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines were identified as novel PDE4 inhibitors from high-throughput screening, with subsequent SAR leading to analogues with IC₅₀ values in the low nanomolar range.[16] More recently, pyrazolo[4,3-c]quinolin-3-ones, a tricyclic extension of the core scaffold, have been investigated as potential PDE5A inhibitors for applications in oncology.[15]
Chapter 6: Conclusion and Future Outlook
The pyrazolo[4,3-c]pyridine scaffold has unequivocally demonstrated its value in medicinal chemistry. The structure-activity relationship studies detailed in this guide highlight a recurring theme: success is achieved through a rational, structure-guided approach to analogue design. Whether it involves positioning aromatic groups to disrupt a protein-protein interface, orienting the core to form critical hydrogen bonds in a kinase hinge, or fine-tuning linkers to optimize enzyme inhibition, the scaffold provides a robust and versatile platform for molecular exploration.
Future work will likely focus on expanding the application of this core to new target classes and further refining the ADME properties of existing lead series. The development of novel synthetic methodologies to access previously unexplored chemical space around the scaffold will be critical. As our understanding of disease biology deepens, the pyrazolo[4,3-c]pyridine core is well-positioned to remain a cornerstone of small molecule drug discovery for years to come.
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The Ascendant Scaffold: A Technical Guide to the Chemical Space of 1H-Pyrazolo[4,3-c]pyridine
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic systems distinguish themselves through their recurring appearance in bioactive molecules, earning the designation of "privileged scaffolds." The 1H-pyrazolo[4,3-c]pyridine core is a prime exemplar of such a structure. Its fused bicyclic framework, integrating the electron-rich pyrazole with the electron-deficient pyridine, offers a unique combination of steric and electronic properties. This arrangement provides a three-dimensional architecture rich in potential hydrogen bond donors and acceptors, crucial for specific and high-affinity interactions with a multitude of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. This guide provides an in-depth exploration of the this compound chemical space, offering researchers, scientists, and drug development professionals a comprehensive technical resource on its synthesis, functionalization, and therapeutic applications.
Foundational Synthesis: Constructing the Core
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core can be constructed through several reliable strategies, primarily involving the annulation of a pyrazole ring onto a pre-existing pyridine or vice versa.
Strategy A: Pyridine Ring Formation on a Pyrazole Precursor
A common and versatile approach involves the condensation of a suitably substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This method allows for the introduction of diversity elements at various positions of the resulting bicyclic system.
Strategy B: Pyrazole Ring Formation on a Pyridine Precursor
An alternative and equally powerful strategy begins with a substituted pyridine, which is then elaborated to form the fused pyrazole ring. A one-pot synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine exemplifies this approach, starting from 2-chloro-4-methyl-3-pyridinecarboxaldehyde and hydrazine. This method is particularly advantageous for its efficiency, minimizing the isolation of intermediates.
Exemplary Protocol: One-Pot Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine
This protocol details a streamlined, one-pot synthesis that maximizes efficiency by avoiding intermediate isolation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-chloro-4-methyl-3-pyridinecarboxaldehyde | 156558-97-9 | 155.58 |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine Derivatives in Cancer Research
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold has surfaced as a privileged heterocyclic core in contemporary oncology drug discovery. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors of various protein kinases implicated in cancer progression. This technical guide provides an in-depth exploration of this compound derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will dissect their mechanism of action, delve into structure-activity relationships, and provide detailed, field-proven protocols for their synthesis and biological evaluation. Our objective is to furnish the scientific community with a comprehensive resource that not only informs but also empowers the next wave of innovation in the development of pyrazolopyridine-based cancer therapeutics.
Introduction: The Emergence of the Pyrazolopyridine Scaffold in Oncology
The relentless pursuit of targeted cancer therapies has spotlighted the critical role of protein kinases in oncogenic signaling. The pyrazolopyridine core, an isostere of purine, has proven to be an exceptional framework for designing ATP-competitive kinase inhibitors.[1][2] Among the various isomers, the this compound nucleus has garnered significant interest for its versatile biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3] Derivatives of this scaffold have demonstrated considerable promise as cytotoxic agents against a spectrum of human cancer cell lines, positioning them as valuable leads for novel therapeutic development.[4] This guide will focus on the synthesis, mechanistic evaluation, and practical application of these compounds in a cancer research setting.
Mechanism of Action: Targeting the Engine of Cancer Proliferation
A significant number of this compound derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The Cell Cycle and the Role of CDKs
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Transitions between phases (G1, S, G2, M) are governed by the sequential activation of CDKs, which form complexes with their regulatory partners, cyclins. For instance, the CDK4/6-cyclin D complex controls the G1-S phase transition, a critical checkpoint for cell proliferation.[6][7]
Inhibition of CDK4/6 by 1H-Pyrazolo[4,3-h]quinazoline Derivatives
While distinct in structure, the mechanistic insights from the closely related 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold, a potent CDK4/6 inhibitor, provide a valuable model. These compounds operate as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates like the retinoblastoma (Rb) protein.[6] This leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells.[8]
Below is a diagram illustrating the CDK4/6-mediated cell cycle progression and its inhibition by pyrazolo-based compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound. [9]
Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet. [10]3. Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C overnight. [10][11]4. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). [11]5. Incubation: Incubate in the dark for 30 minutes at room temperature. [11]6. Flow Cytometry: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. [12][13]
Analysis of Protein Expression by Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the mechanism of action of the compound. For example, one could assess the phosphorylation status of Rb or the expression levels of apoptotic markers like cleaved PARP or Caspase-3. [14]
Methodology
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. [15]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [16]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [16]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, anti-cleaved Caspase-3) overnight at 4°C. [14]7. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [15]8. Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. [16]
Caption: Key steps in the Western blotting workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. Their demonstrated ability to inhibit key oncogenic kinases, particularly CDKs, underscores their therapeutic potential. The versatility of their synthesis allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates. The continued exploration of this chemical space is poised to yield the next generation of targeted cancer therapies.
References
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- (n.d.). Cell Cycle Tutorial Contents.
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- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
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- NIH. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- PubMed. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
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NIH. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[17][12][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from
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The Neuroprotective Potential of Pyrazolopyridine-Based Scaffolds: A Technical Guide for Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a growing global health crisis with limited therapeutic options. The complex and multifactorial nature of these disorders necessitates the development of novel therapeutic agents capable of modulating multiple pathological pathways. Among the privileged heterocyclic scaffolds in medicinal chemistry, pyrazolopyridines have emerged as a promising class of compounds exhibiting significant neuroprotective activities. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and experimental evaluation of pyrazolopyridine-based scaffolds as potential neuroprotective agents. We will delve into the intricate signaling pathways modulated by these compounds, provide detailed experimental protocols for their assessment, and present a comparative analysis of their biological activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the discovery of novel therapeutics for neurodegenerative diseases.
Introduction: The Imperative for Neuroprotective Therapeutics
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and ultimately, death. The pathological hallmarks of these diseases are diverse and include the accumulation of misfolded proteins, chronic neuroinflammation, oxidative stress, and synaptic dysfunction[1][2]. Current therapeutic strategies for many of these conditions are largely symptomatic and fail to address the underlying neurodegenerative processes[1]. This underscores the urgent need for disease-modifying therapies that can protect neurons from damage and slow or halt disease progression.
The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has garnered significant attention in drug discovery due to its versatile pharmacological properties[3]. This structural motif is present in a number of approved drugs and clinical candidates for various indications, including cancer and inflammatory disorders[3]. In the context of neurodegeneration, pyrazolopyridine derivatives have demonstrated a remarkable ability to act on multiple fronts, targeting key pathological drivers of neuronal death[4].
The Chemical Landscape: Synthesis of Pyrazolopyridine Scaffolds
The versatility of the pyrazolopyridine core lies in the numerous synthetic routes available for its construction and functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Several isomers of the pyrazolopyridine scaffold exist, with pyrazolo[1,5-a]pyridines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines being among the most explored for their biological activities.
Synthesis of Pyrazolo[1,5-a]pyridines
A common and efficient method for the synthesis of pyrazolo[1,5-a]pyridines involves the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. This approach offers high regioselectivity and can be mediated by reagents such as TEMPO, providing good to excellent yields under mild conditions.
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents[5]. A one-pot, three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound is a particularly efficient strategy[6]. For instance, the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst like ZrCl4 can yield novel pyrazolo[3,4-b]pyridines[7].
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are often synthesized starting from substituted 5-amino-1H-pyrazole-4-carbonitriles[8]. These precursors can be cyclized with various reagents to construct the fused pyrimidine ring. For example, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents can produce a variety of functionalized derivatives[9].
Mechanisms of Neuroprotection: A Multi-Targeted Approach
The neuroprotective effects of pyrazolopyridine-based scaffolds are attributed to their ability to modulate a range of molecular targets and signaling pathways implicated in neurodegeneration.
Inhibition of Key Kinases in Neurodegeneration
Many neurodegenerative diseases are associated with the aberrant activity of protein kinases that regulate cellular processes such as inflammation, apoptosis, and protein aggregation.
GSK-3β is a serine/threonine kinase that plays a pivotal role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease[10]. Overactivation of GSK-3β also contributes to neuroinflammation and neuronal apoptosis[11]. Pyrazolopyridine derivatives have been designed as potent and selective GSK-3β inhibitors, thereby reducing tau hyperphosphorylation and protecting neurons from Aβ-induced toxicity[4][12][13].
Signaling Pathway: GSK-3β in Tau Hyperphosphorylation and Neuroinflammation
Caption: Pyrazolopyridines inhibit GSK-3β, blocking downstream tau hyperphosphorylation and neuroinflammation.
The MAPK signaling pathways, including the p38 MAPK cascade, are activated by cellular stress and inflammatory signals, contributing to neuronal apoptosis and synaptic dysfunction in neurodegenerative diseases[14][15]. Certain pyrazolopyridine derivatives have been shown to inhibit key kinases within these pathways, thereby mitigating oxidative stress-induced neuronal damage[16][17].
Attenuation of Neuroinflammation via NF-κB Inhibition
Chronic activation of microglia, the resident immune cells of the central nervous system, leads to the sustained release of pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response in microglia[18]. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the NF-κB signaling pathway, suppressing the production of pro-inflammatory mediators and thus exerting anti-neuroinflammatory effects[19][20][21].
Signaling Pathway: NF-κB in Microglial Activation
Caption: Pyrazolopyrimidines can activate the PI3K/Akt pathway, promoting neuronal survival and inhibiting apoptosis.
Experimental Evaluation of Neuroprotective Activity
A robust and multi-faceted approach is essential for the comprehensive evaluation of the neuroprotective potential of pyrazolopyridine-based scaffolds. This involves a combination of in vitro and in vivo models that recapitulate key aspects of neurodegenerative pathologies.
In Vitro Assays for Neuroprotection
A primary step in assessing neuroprotection is to determine the ability of a compound to prevent cell death induced by a neurotoxic stimulus. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.
Experimental Protocol: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 3 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with a serum-free medium. Pre-treat the cells with various concentrations of the pyrazolopyridine compound for 1 hour.
-
Induction of Toxicity: Add Aβ1-42 oligomers to a final concentration of 10 µM and incubate for an additional 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Neurite outgrowth is a critical process for neuronal development and regeneration, and its promotion is a key aspect of neuroprotection.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture and Seeding: Plate GFP-labeled iPSC-derived neurons or a suitable neuronal cell line (e.g., PC12) on coated plates (e.g., poly-L-lysine and collagen) and allow them to attach.
-
Serum Starvation: Reduce the serum concentration in the culture medium to induce a quiescent state.
-
Treatment: Treat the cells with the test pyrazolopyridine compounds at various concentrations. Include a positive control (e.g., Nerve Growth Factor for PC12 cells) and a negative control (vehicle).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis: Capture images using a high-content imaging system. Quantify neurite length and branching using appropriate image analysis software.
In Vivo Models of Neurodegeneration
Animal models are indispensable for evaluating the efficacy of neuroprotective compounds in a complex physiological system.
This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that mimics some aspects of Alzheimer's disease.[22]
Experimental Protocol: Scopolamine-Induced Amnesia in Mice
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the experimental conditions for at least one week.
-
Drug Administration: Administer the pyrazolopyridine compound orally or intraperitoneally for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: On the day of behavioral testing, administer scopolamine (0.4-1 mg/kg, i.p.) 30 minutes before the test.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency (time to find the platform).
-
Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for 60-90 seconds. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the different treatment groups.
Experimental Workflow: In Vitro and In Vivo Evaluation
Caption: A typical workflow for the discovery and validation of neuroprotective pyrazolopyridine-based compounds.
Data Presentation: Comparative Analysis of Neuroprotective Activity
The following table summarizes the in vitro activities of representative pyrazolopyridine derivatives from the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Scaffold Type | Target/Assay | IC50 Value | Reference |
| Compound 15 | Pyrazolopyridine | hAChE Inhibition | - | [4] |
| Compound 23 | Pyrazolopyridine | hAChE Inhibition | - | [4] |
| Compound 6g | Pyrazole | IL-6 Suppression (LPS-stimulated BV2 cells) | 9.562 µM | [23][24] |
| Compound C03 | Pyrazolo[3,4-b]pyridine | TRKA Kinase Inhibition | 56 nM | [25] |
| Compound 10k | Pyrazolo[3,4-d]pyrimidinone | Antiproliferative (various cancer cell lines) | 0.03-1.6 µM | |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 Inhibition | 0.057 µM | [22] |
| Compound S01 | Pyrrolo[2,3-b]pyridine | GSK-3β Inhibition | 0.35 nM | [13] |
Note: Specific IC50 values for compounds 15 and 23 against hAChE were not provided in the abstract, but they were highlighted as active compounds.
Conclusion and Future Directions
Pyrazolopyridine-based scaffolds represent a highly promising and versatile platform for the development of novel neuroprotective agents. Their ability to engage multiple targets and modulate key signaling pathways implicated in the pathogenesis of neurodegenerative diseases positions them as attractive candidates for further investigation. The synthetic accessibility of the pyrazolopyridine core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While several key pathways have been identified, a deeper understanding of the downstream effects and potential off-target activities of these compounds is needed.
-
Developing more sophisticated in vitro models: The use of 3D organoid cultures and co-culture systems that more accurately mimic the in vivo brain environment will provide more translatable data.
-
Conducting long-term in vivo studies: Evaluation of the chronic effects of pyrazolopyridine derivatives in transgenic animal models of neurodegeneration is crucial to assess their disease-modifying potential.
-
Optimizing brain penetrance: Ensuring that these compounds can efficiently cross the blood-brain barrier to reach their targets in the central nervous system is a critical aspect of their development.
The continued exploration of the rich chemical space of pyrazolopyridines holds significant promise for the discovery of next-generation therapeutics that can combat the devastating impact of neurodegenerative diseases.
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. (n.d.). PubMed Central (PMC). Retrieved January 8, 2026, from [Link]
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Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024, April 22). Wiley Online Library. Retrieved January 8, 2026, from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central (PMC). Retrieved January 8, 2026, from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Anti-Inflammatory Effects of a Novel Nuclear Factor-κB Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models. (2024, February 15). PubMed. Retrieved January 8, 2026, from [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][4][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. Retrieved January 8, 2026, from [Link]
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Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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The Ascendant Therapeutic Potential of Pyrazolo[4,3-c]pyridines: An In-depth Technical Guide to their Antimicrobial and Antiviral Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-c]pyridine scaffold has steadily gained prominence within medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of the antimicrobial and antiviral attributes of these compounds. By delving into their synthesis, mechanisms of action, and structure-activity relationships, this document aims to provide drug development professionals and researchers with a thorough understanding of the current landscape and future potential of pyrazolo[4,3-c]pyridine derivatives in combating infectious diseases. The guide synthesizes existing data, presents detailed experimental protocols, and visualizes key concepts to facilitate further research and development in this promising area.
Introduction: The Pyrazolo[4,3-c]pyridine Core
The fusion of a pyrazole and a pyridine ring gives rise to a class of heterocyclic compounds known as pyrazolopyridines. Among the various isomeric forms, the pyrazolo[4,3-c]pyridine nucleus has demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide will focus specifically on the antimicrobial and antiviral potential of this scaffold, highlighting the chemical features that make it a compelling starting point for drug discovery. The inherent structural characteristics of the pyrazolo[4,3-c]pyridine core, such as its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, provide a rich foundation for designing potent and selective inhibitors of microbial and viral targets.
Synthetic Strategies for Pyrazolo[4,3-c]pyridine Derivatives
The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various chemical routes, often tailored to introduce specific substituents for structure-activity relationship (SAR) studies. A common and effective method involves the condensation of a dienamine with various amines containing desired functional groups.[1]
Experimental Protocol: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates[1]
This protocol outlines a general procedure for the synthesis of a key pyrazolo[4,3-c]pyridine intermediate.
Materials:
-
Dienamine precursor
-
Appropriate amine (with or without a hydrochloride salt)
-
Triethylamine (Et3N) (if using an amine hydrochloride)
-
Methanol (MeOH)
Procedure:
-
A mixture of the dienamine (1 equivalent) and the corresponding amine (1.05 equivalents) is prepared. If the amine is in the form of a hydrochloride salt, 1.1 equivalents of Et3N are added.
-
The mixture is suspended in methanol.
-
The reaction mixture is heated to reflux for 1 hour.
-
Upon cooling, the resulting precipitate is collected by filtration.
-
The collected solid is washed with methanol (3 x 5 mL).
-
The final product is dried to yield the pure 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate.
This straightforward and efficient one-pot reaction allows for the generation of a library of pyrazolo[4,3-c]pyridine derivatives with diverse substituents at the 5-position, which is crucial for exploring the SAR.
Caption: General synthetic scheme for pyrazolo[4,3-c]pyridines.
Antimicrobial Properties of Pyrazolo[4,3-c]pyridines
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated notable antimicrobial activity, particularly as inhibitors of bacterial carbonic anhydrases.
Mechanism of Action: Inhibition of Bacterial Carbonic Anhydrases
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. In pathogenic bacteria, these enzymes are crucial for various physiological processes, including pH homeostasis, metabolism, and virulence, making them an attractive target for novel antibacterial agents.[1]
Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of bacterial β- and γ-CAs.[1] The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. The pyrazolo[4,3-c]pyridine core serves as a versatile scaffold that can be functionalized to enhance binding affinity and selectivity for bacterial CAs over human isoforms.
Caption: Potential antiviral mechanisms of pyrazolopyridines.
Quantitative Antiviral Data for Related Pyrazolopyridines
The following table summarizes the antiviral activity of some pyrazolo[3,4-b]pyridine derivatives against various viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7a | EV-D68 | RD | 16.7 | >177 | >10.6 | [3] |
| 7a | EV-A71 | RD | 8.1 | >177 | >21.8 | [3] |
| 7d | EV-D68 | RD | 0.03 | >10 | >333 | [3] |
| 7d | EV-A71 | RD | 0.02 | >10 | >500 | [3] |
| ARA-04 | HSV-1 | Vero | 1.00 | >1000 | >1000 | [4] |
| ARA-05 | HSV-1 | Vero | 1.00 | >1000 | >1000 | [4] |
| AM-57 | HSV-1 | Vero | 0.70 | >600 | >857.1 | [4] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Structure-Activity Relationship (SAR) for Antiviral Activity
For the pyrazolo[3,4-b]pyridine series active against Enteroviruses, SAR studies have highlighted the importance of substituents at various positions on the heterocyclic core for antiviral potency and spectrum. [3]Diversification of the alkyl groups at the 1- and 3-positions, the amide at the 4-position, and the alkyl group at the 6-position have all been shown to significantly impact antiviral activity. [3]
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold and its isomers represent a highly promising class of compounds with demonstrable antimicrobial and antiviral potential. The well-elucidated mechanism of action against bacterial carbonic anhydrases provides a solid foundation for the development of novel antibacterial agents. Furthermore, the potent antiviral activity observed in closely related pyrazolopyridine isomers against clinically relevant viruses underscores the need for more extensive investigation into the antiviral capabilities of the pyrazolo[4,3-c]pyridine core itself.
Future research should focus on:
-
Expanding the SAR for both antimicrobial and antiviral activities of pyrazolo[4,3-c]pyridine derivatives through the synthesis and screening of diverse chemical libraries.
-
Elucidating the specific molecular targets and mechanisms of action of pyrazolo[4,3-c]pyridines against a broader range of bacteria and viruses.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the synthetic versatility and favorable biological properties of the pyrazolo[4,3-c]pyridine scaffold, the scientific community is well-positioned to develop a new generation of therapeutics to address the growing challenge of infectious diseases.
References
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Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives. Pharmazie. 1998 Dec;53(12):839-43. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2023 Jan 10;8(2):2857-2871. [Link]
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of Substituted 1H-Pyrazolo[4,3-c]pyridines from 3-Amino-4-methylpyrazole
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold due to its significant and diverse biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] This document provides a comprehensive guide for the synthesis of substituted 1H-pyrazolo[4,3-c]pyridines, starting from the readily available precursor, 3-amino-4-methylpyrazole. We will detail a robust protocol based on the principles of the Friedländer annulation, discuss the underlying reaction mechanism, and provide expected analytical data for the final product. This guide is intended to be a practical resource for researchers aiming to synthesize and explore this important class of compounds.
Introduction: The Significance of the this compound Scaffold
The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-c]pyridine system results in a unique bicyclic heterocycle with advantageous electronic and steric properties for interaction with biological targets.[3] The nitrogen atoms within the rings serve as potential hydrogen bond donors and acceptors, facilitating interactions with enzymes and receptors. Consequently, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and modulators of the central nervous system (CNS).[2][3] The ability to efficiently synthesize and functionalize this core structure is therefore of paramount importance for the development of novel therapeutics.
Synthetic Strategy: The Friedländer Annulation Approach
The synthesis of the this compound core from 3-amino-4-methylpyrazole can be efficiently achieved through a modified Friedländer annulation. This versatile and time-tested reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).[4][5] In our case, the 3-amino-4-methylpyrazole acts as the o-aminoaryl component, where the amino group and the adjacent C4 carbon with its methyl group will form the new pyridine ring upon reaction with a suitable 1,3-dicarbonyl compound.
This application note will focus on the reaction of 3-amino-4-methylpyrazole with acetylacetone as a model 1,3-dicarbonyl compound to yield 3,5,7-trimethyl-1H-pyrazolo[4,3-c]pyridine.
Overall Synthetic Workflow
The synthesis is a one-pot procedure involving the acid-catalyzed condensation and cyclization of the two starting materials.
Figure 1: Overall workflow for the synthesis of 3,5,7-trimethyl-1H-pyrazolo[4,3-c]pyridine.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Amino-4-methylpyrazole (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methylpyrazole (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material (approximately 10 mL per gram of aminopyrazole).
-
Add acetylacetone (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3,5,7-trimethyl-1H-pyrazolo[4,3-c]pyridine as a solid.
Reaction Mechanism
The formation of the pyrazolo[4,3-c]pyridine ring system proceeds through a well-established acid-catalyzed condensation and cyclization mechanism.
-
Enamine Formation: Under acidic conditions, the more nucleophilic amino group of 3-amino-4-methylpyrazole attacks one of the carbonyl groups of acetylacetone to form a carbinolamine intermediate. This intermediate then dehydrates to form an enamine.
-
Intramolecular Cyclization: The C4 position of the pyrazole ring, activated by the enamine and the existing ring nitrogens, acts as a nucleophile and attacks the second carbonyl group of the acetylacetone moiety in an intramolecular fashion. This step forms a six-membered dihydropyridine ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the final, stable aromatic this compound product.
Figure 2: Simplified reaction mechanism for the Friedländer annulation.
Characterization and Expected Results
The final product, 3,5,7-trimethyl-1H-pyrazolo[4,3-c]pyridine, should be characterized by standard analytical techniques to confirm its structure and purity.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | 60-75% (after purification) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.5 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~7.0 (s, 1H, Ar-H), ~10.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for methyl carbons, aromatic carbons, and quaternary carbons of the fused ring system. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₉H₁₁N₃: 162.1026; Found: 162.1028 |
Troubleshooting
-
Low Yield: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, extend the reflux time. Incomplete neutralization can also lead to loss of product in the aqueous layer.
-
Purification Difficulties: If the product is difficult to separate from impurities, try a different solvent system for column chromatography or consider recrystallization.
-
Side Reactions: The use of a large excess of acetylacetone or very high temperatures for prolonged periods may lead to side product formation. Adhering to the stoichiometry and reaction time is recommended.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3,5,7-trimethyl-1H-pyrazolo[4,3-c]pyridine from 3-amino-4-methylpyrazole via a modified Friedländer annulation. The described method is straightforward, uses readily available reagents, and provides the target compound in good yield. This protocol should serve as a valuable starting point for researchers interested in synthesizing and exploring the therapeutic potential of the this compound scaffold.
References
- Bentham Science Publishers. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- BenchChem. (2025). The Rising Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry.
- Shiri, M., Zolfigol, M. A., Kruger, G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 113-228.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
Sources
Multi-Step Synthesis of 1H-Pyrazolo[4,3-c]pyridine Derivatives: Application Notes and Protocols
Abstract
The 1H-Pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to medicinal chemists and drug development professionals. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of established multi-step synthetic strategies for accessing this valuable scaffold. Two distinct and reliable protocols are detailed, starting from readily available precursors: a substituted chloropyridine and a functionalized piperidin-4-one. This document offers in-depth, step-by-step experimental procedures, discusses the chemical principles and causality behind methodological choices, presents quantitative data in structured formats, and provides practical troubleshooting guidance to support researchers in this field.
Introduction: The Significance of the this compound Core
The fusion of a pyrazole ring with a pyridine ring gives rise to a family of isomers known as pyrazolopyridines. The unique electronic and steric properties conferred by this arrangement make it a "privileged structure" in drug discovery.[3] The nitrogen atoms within the bicyclic system provide key hydrogen bonding points and interaction sites for biological targets.[3] Consequently, derivatives of the this compound nucleus have been investigated as kinase inhibitors, anti-inflammatory agents, and modulators of the central nervous system.[1][3] The development of robust, efficient, and scalable synthetic routes is paramount for exploring the full therapeutic potential of this chemical class. This guide aims to equip researchers with the practical knowledge to synthesize and further functionalize these promising compounds.
General Synthetic Strategies and Mechanistic Considerations
The construction of the this compound core can be broadly approached in two ways:
-
Strategy A: Pyridine Annulation onto a Pre-formed Pyrazole Ring: This common strategy involves using a substituted aminopyrazole as a nucleophile, which reacts with a 1,3-dielectrophile to construct the pyridine ring.[4] While powerful, regioselectivity can be a significant challenge, especially with unsymmetrical electrophiles, often leading to mixtures of pyrazolopyridine isomers.[3]
-
Strategy B: Pyrazole Annulation onto a Pre-formed Pyridine or Piperidine Ring: This approach offers excellent control over the final isomer. By starting with a functionalized pyridine or a precursor like piperidin-4-one, the regiochemistry is pre-determined by the substitution pattern of the initial ring. This guide will focus on two detailed protocols employing this superior strategy for regiochemical control.
Detailed Synthesis Protocols
Protocol 1: One-Pot Synthesis from a Substituted Chloropyridine
This protocol details an efficient one-pot synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine, a key building block, starting from 2-chloro-4-methyl-3-pyridinecarboxaldehyde.[5] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the chloride by hydrazine, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. The use of a base is critical for facilitating both steps.
Workflow Diagram: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Procedure:
-
Reagent Preparation:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.56 g, 10 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (30 mL) to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) to the solution.
-
-
Reaction Execution:
-
Begin vigorous stirring and add hydrazine monohydrate (64%, 1.0 mL, 20 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate. The starting material will have a different Rf value than the product.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1) to isolate the pure product.
-
Combine the fractions containing the product and evaporate the solvent to yield 4-methyl-1H-pyrazolo[4,3-c]pyridine as a solid.
-
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) |
| 2-chloro-4-methyl-3-pyridinecarboxaldehyde | 156558-97-9 | 155.58 | 10 |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 | 20 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
Table 1: Reagents for the One-Pot Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[5]
Protocol 2: Multi-Step Synthesis from N-Boc-Piperidin-4-one
This protocol outlines a five-step synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, a route that has been successfully used to generate libraries of bioactive compounds.[1] The key transformation is a Vilsmeier-Haack reaction on a piperidone hydrazone to construct the pyrazole ring.
Workflow Diagram: Multi-Step Synthesis
Caption: Workflow for the multi-step synthesis from N-Boc-piperidin-4-one.
Experimental Procedure:
Step 1: Synthesis of tert-butyl 4-oxo-piperidine-1-carboxylate phenylhydrazone
-
In a 250 mL round-bottom flask, dissolve N-Boc-4-piperidone (19.9 g, 100 mmol) in ethanol (100 mL).
-
Add phenylhydrazine (10.8 g, 100 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the mixture for 3-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the phenylhydrazone intermediate.
Step 2: Vilsmeier-Haack Cyclization
-
Prepare the Vilsmeier reagent: In a flask cooled to 0°C, add anhydrous DMF (30 mL) and slowly add phosphorus oxychloride (POCl₃) (14 mL, 150 mmol) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Dissolve the hydrazone from Step 1 (28.9 g, 100 mmol) in anhydrous DMF (50 mL).
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 5-7 hours.
-
Cool the mixture and carefully pour it onto crushed ice. Basify with a cold aqueous NaOH solution (e.g., 5M) to pH 8-9.
-
Extract the product with ethyl acetate (3 x 100 mL), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography (silica gel, Hexane:EtOAc gradient) to yield tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected pyrazolopyridine from Step 2 (10 mmol) in dichloromethane (DCM, 20 mL).
-
Add trifluoroacetic acid (TFA, 10 mL) and stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (2 x 20 mL) to remove residual acid.
-
The resulting TFA salt of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be used directly or neutralized with a base like saturated NaHCO₃ solution and extracted.
Step 4 & 5: N-Functionalization (Example: Carboxamide Synthesis)
-
Dissolve the deprotected amine from Step 3 (10 mmol) in anhydrous DCM (50 mL).
-
Add a base such as triethylamine (Et₃N) (2.8 mL, 20 mmol).
-
Cool the solution to 0°C and add the desired isocyanate (e.g., 4-nitrophenyl isocyanate, 10 mmol) or acyl chloride (e.g., benzoyl chloride, 10 mmol) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield the desired N-substituted derivative.[1]
Quantitative Data Summary
The following table summarizes representative yields and characterization data for key intermediates and final products.
| Compound Name | Synthetic Route | Typical Yield | ¹H NMR (δ, ppm, CDCl₃) Highlights | MS (m/z) [M+H]⁺ |
| 4-Methyl-1H-pyrazolo[4,3-c]pyridine | Protocol 1 | 75-85% | 8.95 (s, 1H), 8.10 (d, 1H), 7.20 (d, 1H), 2.65 (s, 3H) | 134.1 |
| tert-butyl 4-oxo-piperidine-1-carboxylate phenylhydrazone | Protocol 2 | 85-95% | 7.80 (s, 1H, NH), 7.25 (m, 2H), 6.90 (m, 3H), 3.60 (t, 4H), 2.50 (t, 4H), 1.50 (s, 9H) | 290.2 |
| 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | Protocol 2 | >95% (Deprot.) | 7.70 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 4.10 (s, 2H), 3.20 (t, 2H), 3.00 (t, 2H) | 202.1 |
| 1-Benzoyl-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide deriv. | Protocol 2 | 60-80% | Varies significantly with substituents. Aromatic protons typically in 7.2-8.2 range. Methylene protons in 2.8-4.5 range. | Varies |
Table 2: Representative Yields and Spectroscopic Data. (Note: NMR and MS data are illustrative and may vary based on specific substitution patterns and instrumentation).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Protocol 1 | 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient base. | 1. Increase reaction time or temperature slightly. Ensure anhydrous conditions. 2. Check purity of the chloropyridine starting material. 3. Ensure K₂CO₃ is dry and finely powdered. Use a slight excess if needed. |
| Formation of Regioisomers | Primarily an issue in Strategy A (not detailed here), but can occur if side reactions happen. | Confirm the structure of your starting material. The routes presented here are designed to be highly regioselective. If isomers are detected, re-evaluate the starting materials and reaction mechanism. |
| Low Yield in Vilsmeier-Haack (Protocol 2, Step 2) | 1. Vilsmeier reagent decomposed (moisture-sensitive). 2. Incomplete reaction. | 1. Prepare the Vilsmeier reagent fresh under strictly anhydrous conditions. Use high-quality, dry DMF and POCl₃. 2. Ensure adequate heating time and temperature. Monitor closely by TLC. |
| Difficult Purification | 1. Product is highly polar. 2. Co-elution of byproducts. | 1. For polar compounds, try a reverse-phase column or add a small amount of methanol or triethylamine to the ethyl acetate/hexane eluent system in normal phase chromatography. 2. Adjust the solvent system polarity for better separation. Recrystallization may be an effective alternative. |
Table 3: Troubleshooting Guide for this compound Synthesis.[6]
Conclusion
The synthetic protocols detailed in this guide provide reliable and reproducible pathways to the valuable this compound scaffold. The one-pot synthesis from a substituted chloropyridine offers efficiency and simplicity for accessing core structures, while the multi-step approach starting from N-Boc-piperidin-4-one provides a versatile platform for generating complex, functionalized derivatives with excellent regiochemical control. By understanding the underlying chemical principles and potential challenges outlined in the troubleshooting section, researchers in drug discovery and medicinal chemistry can confidently apply these methods to synthesize novel compounds for biological evaluation.
References
-
Samala, G., Devi, P. B., Nallangi, R., Yogeeswari, P., & Sriram, D. (2013). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry, 69, 356-364. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. ningboinno.com. [Link]
-
SAGE Publications. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Publications. [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
Sources
- 1. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 3. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocol: Strategic Synthesis of Pyrazolopyridines via Nucleophilic Aromatic Substitution
Introduction: The Significance of the Pyrazolopyridine Scaffold in Medicinal Chemistry
The pyrazolopyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential. As isomers of purines, these compounds are of immense interest to researchers in drug discovery and development.[1][2] Pyrazolopyridines have been investigated for a range of biological activities, including their roles as kinase inhibitors for anticancer therapies, anti-inflammatory agents, and as potential treatments for neurodegenerative diseases.[3][4] The ability to efficiently and selectively functionalize the pyrazolopyridine ring system is therefore a critical task in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Nucleophilic Aromatic Substitution (SNAr) has emerged as a robust and versatile strategy for the synthesis of substituted pyrazolopyridines and related nitrogen-containing heterocycles. This application note provides a comprehensive guide to the principles and practical application of SNAr for the synthesis of pyrazolopyridines, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss key considerations for optimizing reaction outcomes.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine-like Heterocycles
The SNAr reaction on electron-deficient aromatic systems like pyridines proceeds via a two-step addition-elimination mechanism.[5] The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups (EWGs) and a good leaving group.
The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: Generalized mechanism of the SNAr reaction.
Regioselectivity in Dihalopyridine Precursors
A key consideration in the SNAr synthesis of pyrazolopyridines from di- or poly-halogenated precursors is regioselectivity. The position of nucleophilic attack is not random and is governed by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
Attack at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen is strongly favored over attack at the C-3 (meta) position. This is because the negative charge in the Meisenheimer complex formed from C-2 or C-4 attack can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[6] In contrast, attack at the C-3 position does not allow for this resonance stabilization.
Between the C-2 and C-4 positions, substitution at the C-4 position is often favored due to reduced steric hindrance for the approaching nucleophile compared to the C-2 position, which is adjacent to the ring nitrogen.[2] However, the regioselectivity can be influenced by the presence of other substituents on the ring and the nature of the nucleophile.[1][7]
| Position of Leaving Group | Relative Reactivity | Rationale |
| C-4 (para) | High | Excellent resonance stabilization of the Meisenheimer intermediate via the ring nitrogen. Generally less sterically hindered than the C-2 position. |
| C-2 (ortho) | High | Excellent resonance stabilization of the Meisenheimer intermediate via the ring nitrogen. Can be subject to steric hindrance. |
| C-3 (meta) | Low | Poor resonance stabilization of the Meisenheimer intermediate; the negative charge cannot be delocalized onto the ring nitrogen. |
Table 1: Regioselectivity in SNAr Reactions on Halogenated Pyridines.
Experimental Design and Optimization
The success of an SNAr reaction for pyrazolopyridine synthesis hinges on the careful selection and optimization of several key parameters.
Choosing the Right Starting Materials and Reagents
-
Substrate: The pyridine ring must be activated towards nucleophilic attack. This is typically achieved by having a good leaving group (see below) and often an additional electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) on the ring. For pyrazolopyridine synthesis, a common starting material is a dihalopyridine or a chloro-nitropyridine.
-
Leaving Group: The nature of the leaving group is critical. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[1] Although counterintuitive based on acidity, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, hydrazines, thiols, and alkoxides. The nucleophilicity of the attacking species will significantly impact the reaction rate. For the synthesis of pyrazolopyridines, substituted hydrazines are common nucleophiles.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are generally the solvents of choice.[8] These solvents effectively solvate the cation of the nucleophile salt, enhancing the reactivity of the nucleophile.
-
Base: A base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Detailed Protocols
The following protocols provide a framework for the synthesis of substituted pyrazolopyridines via SNAr. It is important to note that optimization of reaction conditions (temperature, time, stoichiometry) may be necessary for specific substrates and nucleophiles.
Protocol 1: Synthesis of a 1-Aryl-pyrazolo[4,3-b]pyridine from a 2-Chloro-3-nitropyridine
This protocol is adapted from a method for the synthesis of pyrazolo[4,3-b]pyridines.[9][10]
Materials:
-
2-Chloro-3-nitropyridine derivative
-
Substituted arylhydrazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-3-nitropyridine derivative (1.0 eq).
-
Reagent Addition: Add potassium carbonate (2.0 eq) and the substituted arylhydrazine (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Amination of a Dihalopyrimidine
This protocol provides a general method for the substitution of a chloro- or fluoro-pyrimidine with an amine nucleophile.[5][11][12]
Materials:
-
Dihalo- or difluoro-pyrimidine derivative
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dihalo- or difluoro-pyrimidine derivative (1.0 eq) in DMSO or NMP.
-
Base Addition: Add the non-nucleophilic base, such as DIPEA (1.5-2.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the reaction mixture. For mono-substitution, careful control of stoichiometry is crucial.
-
Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the substrates) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as DCM or ethyl acetate.
-
Washing: Wash the combined organic extracts with water and saturated aqueous NaHCO₃ to remove any remaining acid and base.
-
Drying and Concentration: Dry the organic phase over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Workflow and Visualization
The general workflow for the SNAr synthesis of a pyrazolopyridine can be visualized as a sequence of steps from planning to final product characterization.
Caption: A typical experimental workflow for the synthesis of pyrazolopyridines.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficiently activated substrate- Weak nucleophile- Low reaction temperature- Inappropriate solvent | - Use a substrate with a better leaving group (F > Cl) or additional EWGs.- Use a stronger base to deprotonate the nucleophile.- Increase the reaction temperature.- Switch to a more polar aprotic solvent (e.g., DMSO, NMP). |
| Mixture of Regioisomers | - Competing reaction at different positions (e.g., C-2 vs. C-4).- Presence of multiple leaving groups. | - Modify substituents on the ring to electronically favor one position.- Change the nucleophile; bulkier nucleophiles may favor the less hindered position.- Carefully control stoichiometry for mono-substitution. |
| Side Product Formation | - Di-substitution when mono-substitution is desired.- Reaction with solvent or impurities. | - Use a limiting amount of the nucleophile (≤ 1.0 eq).- Run the reaction at a lower temperature.- Ensure all reagents and solvents are pure and dry. |
Table 2: Troubleshooting Guide for SNAr Reactions.
Conclusion
The Nucleophilic Aromatic Substitution reaction is a powerful and highly adaptable method for the synthesis of functionalized pyrazolopyridines. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is paramount for successful experimental design. By carefully selecting the substrate, nucleophile, and reaction conditions, researchers can achieve high yields of desired products. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis of diverse pyrazolopyridine libraries, paving the way for the discovery of new therapeutic agents.
References
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
- El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B.
- Bruening, F. L.; Lovelle, L. E. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Eur. J. Org. Chem.2017, 2017 (22), 3222–3228.
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). [Link]
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- Annes, A., et al.
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- Schmidt, P.; Druey, J. Pyrazolopyrimidine. Helv. Chim. Acta1956, 39(4), 986-991.
- Robins, R. K. Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. J. Am. Chem. Soc.1956, 78(4), 784-790.
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RCS Research Chemistry Services. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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Antonova, A. S., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol. Sci.2023 , 24(2), 1541. [Link]
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Antonova, A. S., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]
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Berteina-Raboin, S., et al. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules2018 , 23(3), 684. [Link]
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Ison, E. R. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
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Purgatorio, V., et al. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules2022 , 27(22), 7799. [Link]
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Application Notes & Protocols: Intramolecular Cyclization Methods for the Synthesis of 1H-Pyrazolo[4,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-Pyrazolo[4,3-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a fused bicyclic system, it presents a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The structural similarity of the pyrazolopyridine core to purine bases allows these compounds to function as effective inhibitors for a variety of protein kinases, making them highly valuable for developing novel therapeutics.[2]
This guide provides an in-depth exploration of key intramolecular cyclization strategies for the synthesis of this important scaffold. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers aiming to construct these molecules with efficiency and control.
Strategy 1: Pyrazole Ring Annulation onto a Pyridine Precursor
This synthetic approach begins with a functionalized pyridine ring, upon which the pyrazole ring is constructed. This strategy is often direct and benefits from the availability of diverse substituted pyridine starting materials.
Direct Hydrazine Condensation: A One-Pot Approach
Principle & Rationale: This is one of the most straightforward methods, involving the reaction of a pyridine derivative bearing functional groups at the C3 and C4 positions with hydrazine. A common and effective precursor is a 3-formyl-4-chloropyridine. The mechanism proceeds via an initial nucleophilic aromatic substitution (SNAr) of the chloro group by hydrazine, which is a potent nucleophile. This is followed by an acid- or base-facilitated intramolecular cyclization, where the second nitrogen of the hydrazine attacks the formyl group, leading to a condensation and subsequent dehydration/aromatization to form the stable, fused pyrazolo[4,3-c]pyridine ring system.[3] The one-pot nature of this reaction minimizes intermediate isolation steps, enhancing overall efficiency.[3]
Reaction Mechanism: The mechanism involves two key stages: nucleophilic substitution followed by cyclizative condensation.
Caption: Mechanism of direct hydrazine condensation.
Detailed Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine[3]
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
|---|---|---|
| 2-chloro-4-methyl-3-pyridinecarboxaldehyde | 156558-97-9 | 155.58 |
| Hydrazine monohydrate (64%) | 7803-57-8 | 50.06 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a 100 mL round-bottom flask, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.56 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).
-
Add potassium carbonate (2.76 g, 20 mmol). The K₂CO₃ acts as a base to facilitate both the substitution and the final dehydration step.
-
Slowly add hydrazine monohydrate (0.96 mL, ~20 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization to yield the pure 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
Strategy 2: Pyridine Ring Annulation onto a Pyrazole Precursor
This strategy begins with a suitably substituted pyrazole, and the pyridine ring is constructed onto it. This is a powerful approach, particularly when complex or chiral pyrazole cores are the primary building blocks.
Intramolecular Nitrilimine Cycloaddition
Principle & Rationale: This elegant method constructs a tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold through an intramolecular [3+2] cycloaddition.[4] The key is the in situ generation of a highly reactive nitrilimine, a 1,3-dipole, from a hydrazonyl chloride precursor using a mild base. This nitrilimine is tethered to an alkyne (the dipolarophile). The proximity of the two reactive groups facilitates a rapid intramolecular cycloaddition to form the fused bicyclic system.[4] The choice of a mild base is critical to prevent decomposition of the sensitive nitrilimine intermediate. The resulting tetrahydro- derivative can often be oxidized to the fully aromatic system in a subsequent step if desired.
Workflow and Mechanism:
Caption: Workflow for intramolecular nitrilimine cycloaddition.
Detailed Experimental Protocol: Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines[4]
Materials & Reagents:
-
Substituted pyrazole-hydrazonyl chloride with a tethered alkyne
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pyrazole-hydrazonyl chloride precursor (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 mmol, 1.5 eq) dropwise to the solution over 5 minutes. The triethylamine acts as a base to dehydrohalogenate the precursor, generating the nitrilimine intermediate in situ.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Strategy 3: Advanced & Catalytic Methodologies
Modern organic synthesis often employs transition metals to catalyze the formation of complex structures under mild conditions with high efficiency.
Transition-Metal-Catalyzed Cyclization
Principle & Rationale: Transition-metal catalysis, particularly with palladium or gold, offers powerful methods for C-C and C-N bond formation.[5][6][7] A common strategy for pyrazolopyridine synthesis involves a Sonogashira coupling followed by an intramolecular cyclization.[2] First, a 5-chloropyrazole-4-carbaldehyde is coupled with a terminal alkyne using a palladium catalyst. The resulting alkyne intermediate is then treated with a nucleophilic amine (e.g., tert-butylamine), which undergoes a hydroamination/cyclization cascade to construct the pyridine ring.[2]
Gold catalysts are also highly effective for activating C-C triple bonds towards nucleophilic attack.[8] An intramolecular cyclization of a pyrazole-substituted propargyl alcohol can proceed via a 6-endo-dig cyclization, where a pyrazole nitrogen attacks the gold-activated alkyne, leading to the formation of the fused pyridine ring regioselectively.[8]
Reaction Summary Table:
| Method | Catalyst/Reagent | Key Transformation | Yield Range | Reference |
| Sonogashira/Cyclization | Pd(PPh₃)₂Cl₂, CuI; then t-BuNH₂ | C-C coupling then C-N formation | Good | [2] |
| Gold-Catalyzed Cyclization | AuCl₃ or other Au(I)/Au(III) salts | Intramolecular hydroamination | Good to Excellent | [8] |
Detailed Experimental Protocol: Sonogashira Coupling and Cyclization[2]
Part A: Sonogashira Coupling
-
To a flask charged with 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol), add degassed triethylamine (5 mL).
-
Add the desired terminal alkyne (e.g., 2-ethynylpyridine, 1.2 mmol).
-
Heat the mixture at 80 °C under an inert atmosphere for 4-6 hours.
-
After cooling, evaporate the solvent and purify the residue by column chromatography to obtain the 5-alkynylpyrazole intermediate.
Part B: Intramolecular Cyclization
-
Dissolve the purified 5-alkynylpyrazole intermediate (1.0 mmol) in a suitable solvent such as DMF (5 mL).
-
Add tert-butylamine (3.0 mmol).
-
Heat the reaction mixture in a sealed tube at 120 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Dry, concentrate, and purify the crude product by column chromatography to yield the target this compound.
Process Intensification: Microwave-Assisted Synthesis
Conventional heating methods for these cyclizations can require long reaction times. Microwave (MW) irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter times.[9][10] For instance, multicomponent reactions to form related pyrazolopyridines that take 10-14 hours with conventional heating can be completed in just 20 minutes under microwave irradiation, with improved yields.[11] This efficiency is attributed to the direct and rapid heating of the polar solvent and reactants. When developing a protocol, adapting it for microwave synthesis is a highly recommended optimization step.[12][13]
Summary & Outlook
The synthesis of the this compound scaffold can be achieved through several robust intramolecular cyclization strategies.
-
Direct Hydrazine Condensation offers a rapid and efficient one-pot route from functionalized pyridines.
-
Intramolecular Nitrilimine Cycloaddition provides access to the saturated tetrahydro- core via a powerful [3+2] cycloaddition mechanism.
-
Transition-Metal Catalysis enables modern, versatile approaches using sequential coupling and cyclization reactions, allowing for significant molecular diversity.
The choice of method depends on the desired substitution pattern and the availability of starting materials. For all methods, process optimization using techniques like microwave-assisted synthesis can offer significant advantages in terms of reaction time and efficiency.
References
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Thirumal, Y., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]
-
ResearchGate. (n.d.). Pictet—Spengler Synthesis of Pyrazole-Fused β-Carbolines. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Novel Tetrahydro-1H-pyrazolo[4,3-c]pyridines (V) via Intramolecular Nitrilimine Cycloaddition. Available at: [Link]
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ResearchGate. (n.d.). Bischler-Napieralski Synthesis of Some New Pyrazole-Fused β-Carbolines. Available at: [Link]
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Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
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ResearchGate. (n.d.). General metal-catalyzed intramolecular oxidative cyclization involving.... Available at: [Link]
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ResearchGate. (n.d.). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. Available at: [Link]
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SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Available at: [Link]
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ResearchGate. (n.d.). Intramolecular cyclization of the pyrazole ring. Available at: [Link]
-
Wu, A., et al. (2023). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers. Available at: [Link]
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National Institutes of Health. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
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Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Available at: [Link]
-
MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
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MDPI. (n.d.). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][11][14]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
-
MDPI. (n.d.). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][11][14]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
-
Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Available at: [Link]
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Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]
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DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. Available at: [Link]
-
ACS Publications. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Available at: [Link]
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Application Notes and Protocols: Leveraging the 1H-Pyrazolo[4,3-c]pyridine Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Advantage of the 1H-Pyrazolo[4,3-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is a cornerstone of successful drug discovery. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a versatile starting point for the development of potent and selective therapeutics.[1] The this compound core has emerged as one such privileged scaffold, particularly in the highly competitive field of kinase inhibitor development. Its structural resemblance to the native purine core of ATP allows it to effectively compete for binding within the kinase active site, while its distinct chemical architecture provides ample vectors for synthetic modification to achieve desired potency and selectivity.
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] The this compound scaffold has been successfully employed to generate inhibitors against a range of clinically relevant kinases, including Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[1][4] This guide provides a comprehensive overview of the application of this scaffold, from fundamental synthetic strategies to detailed protocols for biological evaluation, aimed at researchers, scientists, and drug development professionals.
PART 1: Foundational Chemistry - Synthesis of the this compound Core
A robust and flexible synthetic route to the core scaffold is paramount for any successful inhibitor campaign. The following protocol outlines a general and adaptable approach to the synthesis of substituted 1H-pyrazolo[4,3-c]pyridines. The causality behind the choice of reagents and conditions is to ensure regiochemical control and to allow for the introduction of diversity elements at key positions.
Protocol 1: Multi-step Synthesis of a Substituted this compound
This protocol provides a generalized workflow. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization based on the specific substituents (R¹, R², R³).
Workflow Overview:
Caption: Synthetic workflow for this compound.
Materials:
-
Substituted 1H-pyrazole
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Appropriate boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃)
-
Nitrating mixture (concentrated HNO₃ and H₂SO₄)
-
Reducing agent (e.g., Iron powder and HCl, or H₂ gas with Pd/C catalyst)
-
Formic acid or other cyclizing agent
-
Anhydrous solvents (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)
Step-by-Step Methodology:
-
Halogenation of the Pyrazole Ring:
-
Rationale: Introduction of a halogen at a specific position on the pyrazole ring provides a handle for subsequent cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents.
-
Procedure: Dissolve the starting substituted 1H-pyrazole in a suitable anhydrous solvent such as DMF. Add NBS or NIS portion-wise at room temperature. The reaction is typically monitored by TLC or LC-MS until completion. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
-
Suzuki Cross-Coupling:
-
Rationale: The Suzuki coupling is a powerful and versatile reaction for forming carbon-carbon bonds. This step allows for the introduction of a wide range of substituents at the halogenated position, which is crucial for exploring the structure-activity relationship (SAR).
-
Procedure: To a solution of the halogenated pyrazole in a solvent system such as dioxane and water, add the desired boronic acid or ester, a palladium catalyst, and a base. The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete. The product is then extracted and purified.
-
-
Nitration:
-
Rationale: Nitration of the newly introduced aromatic ring is a key step towards the formation of the fused pyridine ring. The nitro group serves as a precursor to the amine required for cyclization.
-
Procedure: Carefully add the product from the previous step to a cold (0 °C) mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the reaction is stirred for a specified time and then poured onto ice. The precipitated product is filtered, washed with water, and dried.
-
-
Reduction of the Nitro Group:
-
Rationale: The nitro group is reduced to an amine to facilitate the subsequent cyclization step.
-
Procedure: The nitro-substituted compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent such as iron powder in the presence of an acid (e.g., HCl), or catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC or LC-MS.
-
-
Cyclization to form the Pyridine Ring:
-
Rationale: This final step forms the fused pyridine ring of the this compound scaffold.
-
Procedure: The resulting amino-pyrazole is heated in a cyclizing agent such as formic acid. This reaction typically proceeds at elevated temperatures. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is then purified by recrystallization or column chromatography.
-
PART 2: Biological Evaluation - Targeting Kinases with this compound Derivatives
The ultimate goal of synthesizing these compounds is to assess their biological activity. A tiered approach to screening is often employed, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to evaluate activity in a more physiologically relevant context.[5][6]
Key Kinase Targets and Structure-Activity Relationship (SAR) Insights
The this compound scaffold has shown promise against several important kinase targets. The table below summarizes representative data for inhibitors based on this and closely related pyrazolopyridine scaffolds, highlighting the impact of substitutions on potency.
| Kinase Target | Scaffold | Key Substitutions | IC₅₀ (nM) | Reference |
| ERK1/2 | 1H-Pyrazolo[4,3-c]pyridin-6-yl urea | Varied urea substituents | Lead compounds showed potent and selective inhibition | [7] |
| CDK8/19 | Pyrazolopyridine | Chlorine at C-3 position | 2 nM (for compound 15) | [8] |
| JAK2 | 1H-Pyrazolo[3,4-d]pyrimidin-4-amino | 3,5-disubstituted-1H-pyrazole at C-3 | 6.5 nM (for compound 11g) | [9] |
| JAK3 | 1H-Pyrazolo[3,4-d]pyrimidine | Unique cysteine-targeting moieties | 0.1 nM (for compound 13t) | [10] |
| BTK | 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | Acrylamide moiety for irreversible binding | Potent irreversible inhibition | [11] |
| TBK1 | 1H-Pyrazolo[3,4-b]pyridine | Varied R¹ and R² substituents | 0.2 nM (for compound 15y) | [12][13] |
SAR Insights:
-
Hinge-Binding Interactions: The nitrogen atoms within the pyrazolopyridine core are critical for forming hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
-
Gatekeeper Pocket: Substitutions at specific positions can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Solvent-Exposed Region: Modifications pointing towards the solvent-exposed region can be used to improve physicochemical properties such as solubility and cell permeability.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a purified kinase.[2] It quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Assay Workflow:
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a control) to each well.
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[2]
-
Protocol 3: Cell-Based Kinase Activity Assay (Phosphorylation Level)
Cell-based assays provide more physiologically relevant data as they assess the inhibitor's effect within the complex cellular environment.[3][5] This protocol outlines a method to measure the phosphorylation of a known downstream substrate of the target kinase.
Signaling Pathway Example: MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
Materials:
-
Cancer cell line known to have an active target kinase pathway (e.g., BRAF-mutant melanoma cells for ERK inhibitors).
-
Cell culture medium and supplements.
-
Test compounds (this compound derivatives).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for ELISA).
-
Detection reagents (e.g., ECL for Western blotting).
-
Protein quantification assay (e.g., BCA assay).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and clarify them by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.
-
-
Detection of Phosphorylation (e.g., by Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and inherent ability to interact with the ATP-binding site of kinases make it an attractive platform for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, screen, and characterize inhibitors based on this privileged scaffold. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as the exploration of novel kinase targets. Furthermore, the integration of advanced computational modeling techniques with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of this compound-based therapeutics.
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Profacgen. Cell-based Kinase Assays. Available from: [Link].
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link].
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Mand, H. et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link].
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Mand, H. et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link].
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Pathan, T. et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available from: [Link].
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link].
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ResearchGate. Can anyone suggest a protocol for a kinase assay?. Available from: [Link].
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Sridhar, J. et al. Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Current Medicinal Chemistry. Available from: [Link].
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Helal, C. et al. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PubMed Central. Available from: [Link].
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Zhang, T. et al. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. PubMed. Available from: [Link].
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Babon, J. & Murphy, J. In vitro JAK kinase activity and inhibition assays. PubMed. Available from: [Link].
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Adriaenssens, E. In vitro kinase assay. Protocols.io. Available from: [Link].
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de la Torre, B. et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link].
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ResearchGate. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Available from: [Link].
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Norman, M. et al. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. Available from: [Link].
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Jorda, R. et al. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy. Available from: [Link].
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Zhang, T. et al. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. Available from: [Link].
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Liu, Y. et al. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central. Available from: [Link].
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Wang, Y. et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. Available from: [Link].
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Głowacka, E. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link].
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Wang, Y. et al. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Available from: [Link].
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Wang, Y. et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available from: [Link].
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Dawidowski, M. et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available from: [Link].
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Montanari, D. & Capdeville, R. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed Central. Available from: [Link].
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Gonzalez-Lucas, E. et al. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available from: [Link].
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ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link].
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Varney, B. et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available from: [Link].
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Al-Salama, Z. et al. A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available from: [Link].
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Verywell Health. JAK Inhibitors: Uses, Types, Side Effects, and More. Available from: [Link].
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Targeting the MAPK Pathway: Application Notes and Protocols for 1H-Pyrazolo[4,3-c]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The MAPK Pathway and the Rise of Targeted Therapies
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through activating mutations in key components like BRAF and RAS, is a hallmark of over 30% of human cancers, making it a prime target for therapeutic intervention.[3][4][5]
The MAPK cascade, also known as the RAS/RAF/MEK/ERK pathway, transmits extracellular signals to the nucleus, culminating in the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[5] While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, particularly in BRAF-mutant melanoma, the majority of patient responses are transient due to the development of acquired resistance.[3][4][5] This resistance is frequently associated with the reactivation of the ERK signal, underscoring the need for effective ERK inhibitors.[3][4]
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective inhibitors of the MAPK pathway, particularly targeting ERK.[3][6] This guide provides a comprehensive overview of the application of these compounds, complete with detailed protocols for their evaluation in a research setting.
The this compound Scaffold: A Novel Approach to ERK Inhibition
Researchers at Merck, through de novo design efforts, identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a viable lead series for ERK inhibition.[3][4] This scaffold was derived from the potent and selective ERK1/2 inhibitor SCH772984, with a focus on achieving low molecular weight and high ligand efficiency while maintaining potent in vivo activity.[6] Structure-activity relationship (SAR) studies led to the identification of highly potent and selective ERK inhibitors that demonstrated strong tumor regression in BRAF^V600E^ xenograft models.[3][4]
The design of these inhibitors leverages specific hydrogen bond interactions within the ERK binding pocket.[3] The pyrazolopyridine core acts as a key structural element, with modifications at various positions influencing potency and selectivity.[7]
Key Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound-based MAPK pathway inhibitors.
Protocol 1: In Vitro Kinase Assay for ERK1/2 Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against ERK1 and ERK2.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
ATP
-
Myelin Basic Protein (MBP) or other suitable substrate
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) or fluorescent-labeled antibody for detection
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant ERK1 or ERK2 enzyme, and the substrate.
-
Add the diluted test compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known ERK inhibitor).
-
Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For fluorescent assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition in Cells
This protocol assesses the ability of a test compound to inhibit ERK phosphorylation in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates after treatment with the inhibitor. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF^V600E^-mutant melanoma cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and the loading control.
-
Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control.
Protocol 3: Cell Proliferation Assay
This assay determines the effect of the test compound on the growth of cancer cells.
Principle: Various methods can be used to measure cell viability and proliferation, such as the MTT, MTS, or CellTiter-Glo assays. These assays measure metabolic activity, which correlates with the number of viable cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
96-well plates
-
MTT, MTS, or CellTiter-Glo reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for easy comparison.
Table 1: In Vitro and Cellular Activity of a Hypothetical this compound Derivative
| Assay | Endpoint | Value |
| ERK1 Kinase Assay | IC50 | 10 nM |
| ERK2 Kinase Assay | IC50 | 5 nM |
| Cellular p-ERK Western Blot | IC50 | 50 nM |
| Cell Proliferation (BRAF^V600E^ cells) | GI50 | 100 nM |
Visualizing the MAPK Pathway and Experimental Workflows
Caption: The MAPK signaling cascade and the point of intervention for this compound-based ERK inhibitors.
Caption: A generalized workflow for Western blot analysis of MAPK pathway inhibition.
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the development of targeted therapies against the MAPK pathway. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these inhibitors. Further research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in combination with other anticancer agents, and investigating their potential to overcome resistance to existing MAPK pathway inhibitors. The continued exploration of this and other novel chemical scaffolds will be crucial in the ongoing effort to develop more effective and durable cancer treatments.
References
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- Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
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- Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed.
- Lee, J. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Application Notes and Protocols for the Development of Pyrazolopyridine-Based ALK-L1196M Mutant Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The emergence of the L1196M gatekeeper mutation in the Anaplastic Lymphoma Kinase (ALK) represents a significant clinical challenge in the treatment of ALK-positive Non-Small Cell Lung Cancer (NSCLC), conferring resistance to first-generation ALK inhibitors such as crizotinib. This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of novel inhibitors targeting this resistant mutant. We focus on the pyrazolo[3,4-b]pyridine scaffold, a privileged core structure in kinase inhibitor design, and outline detailed protocols for the synthesis, biochemical and cellular characterization, and preliminary in vivo evaluation of potent and selective ALK-L1196M inhibitors. The methodologies described herein are designed to be self-validating, providing a robust framework for identifying and advancing next-generation therapeutic candidates.
Introduction: The Rationale for Targeting ALK-L1196M with Pyrazolopyridine Scaffolds
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK), becomes a potent oncogenic driver in a subset of NSCLC patients.[1][2] Targeted therapies known as ALK inhibitors have revolutionized the treatment for these patients.[3][4] However, the efficacy of early-generation inhibitors is often limited by the development of acquired resistance, frequently driven by secondary mutations in the ALK kinase domain.[2][5]
The L1196M mutation, analogous to the T790M "gatekeeper" mutation in EGFR, is a common mechanism of resistance to crizotinib.[5][6][7] This mutation involves the substitution of a large leucine residue with a bulkier methionine in the ATP-binding pocket, sterically hindering the binding of some inhibitors.[8][9] This necessitates the development of next-generation inhibitors that can effectively target this altered kinase.
The pyrazolopyridine core is an attractive scaffold for designing novel kinase inhibitors.[10][11][12] Its bicyclic, nitrogen-rich structure serves as an excellent bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase active site.[13] This scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Notably, pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent inhibitors of the ALK-L1196M mutant.[5]
This guide provides a detailed roadmap for the development and evaluation of such inhibitors, from initial chemical synthesis to in vivo proof-of-concept.
Medicinal Chemistry Strategy & Synthesis
Design Strategy
The core strategy involves designing pyrazolopyridine derivatives that can be accommodated within the ATP-binding pocket of the ALK-L1196M mutant. Key considerations include:
-
Hinge Binding: The pyrazolopyridine core will serve as the primary hinge-binding motif.
-
Overcoming Steric Hindrance: Modifications on the scaffold should be designed to avoid steric clashes with the methionine at position 1196.
-
Exploiting Additional Interactions: Substituents on the pyrazolopyridine core can be designed to form additional interactions with other residues in the active site to enhance potency and selectivity.
-
Optimizing Physicochemical Properties: Modifications will also be crucial for tuning solubility, metabolic stability, and other drug-like properties.
Representative Synthesis of a Pyrazolo[3,4-b]pyridine Inhibitor
The following is a representative, multi-step synthesis protocol for a 1H-pyrazolo[3,4-b]pyridine derivative, adapted from established methodologies.[5]
Scheme 1: Synthesis of a Pyrazolo[3,4-b]pyridine ALK Inhibitor
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Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis and subsequent in vitro evaluation of pyrazolo[4,3-c]pyridine sulfonamides as potent inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in a multitude of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, establishes them as critical therapeutic targets.[2][1][3] The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, and its sulfonamide derivatives have demonstrated significant inhibitory activity against various CA isoforms.[2][4][5] This document provides a detailed, step-by-step protocol for the chemical synthesis of these compounds and the subsequent colorimetric assay for determining their inhibitory potency against carbonic anhydrase.
Introduction: The Rationale for Targeting Carbonic Anhydrases with Pyrazolo[4,3-c]pyridine Sulfonamides
Carbonic anhydrases (CAs) are essential for cellular metabolism and homeostasis.[1] In humans, several isoforms of CA are expressed, with their levels and localization being tissue-specific. Dysregulation of CA activity is implicated in various diseases. For instance, overexpression of CA IX and XII is a hallmark of many solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[6] Consequently, the development of potent and selective CA inhibitors is a major focus of contemporary drug discovery.[6]
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that provides a rigid and versatile framework for the design of bioactive molecules.[5][7] The incorporation of a sulfonamide group (-SO₂NH₂) is a classic strategy for targeting the zinc-containing active site of carbonic anhydrases. The sulfonamide moiety coordinates to the catalytic zinc ion, mimicking the transition state of the CO₂ hydration reaction and leading to potent inhibition. This guide provides the necessary protocols to synthesize novel pyrazolo[4,3-c]pyridine sulfonamides and assess their potential as CA inhibitors.
Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
The synthesis of the target compounds is typically achieved through a multi-step sequence. A general and efficient approach involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of the sulfonamide functionality. The following protocol is a representative example of this synthetic strategy.
General Synthetic Scheme
The overall synthetic pathway can be visualized as a two-stage process: the formation of the core heterocyclic structure and the subsequent derivatization to the final sulfonamide products.
Caption: General workflow for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides.
Detailed Synthetic Protocol
Part 1: Synthesis of the Pyrazolo[4,3-c]pyridine Core
This part of the protocol focuses on the construction of the core heterocyclic system. A common method involves the condensation of a dienamine intermediate with an appropriately substituted amine bearing a sulfonamide group.[2]
Materials and Reagents:
-
Dimethyl acetonedicarboxylate
-
Appropriate amine containing a sulfonamide fragment (e.g., sulfanilamide derivatives)
-
Methanol (MeOH)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hotplate)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of the Dienamine Intermediate: The starting dienamine is synthesized from dimethyl acetonedicarboxylate following established two-step literature procedures.[2] This intermediate is often a stable compound that can be prepared in advance.
-
Condensation Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienamine intermediate (1 equivalent) in methanol.
-
To this solution, add the desired amine containing a sulfonamide fragment (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[4,3-c]pyridine sulfonamide.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized pyrazolo[4,3-c]pyridine sulfonamides is evaluated using an in vitro enzymatic assay. A widely used and high-throughput compatible method is the colorimetric esterase assay, which measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[3][8]
Assay Principle
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to p-nitrophenol (p-NP).[3] The product, p-NP, is a yellow-colored compound with a maximum absorbance at 400-405 nm. The rate of p-NP formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, and this reduction in activity is used to quantify the inhibitor's potency.[3][8]
Assay Workflow
The following diagram outlines the key steps in the carbonic anhydrase inhibition assay.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Assay Protocol
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Synthesized pyrazolo[4,3-c]pyridine sulfonamides (test compounds)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) or acetonitrile
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
-
Multichannel pipettes
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.5 with HCl, and store at 4°C.
-
CA Enzyme Stock Solution: Dissolve the CA enzyme in cold assay buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired working concentration in cold assay buffer.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[3]
-
Inhibitor Stock Solutions: Dissolve the test compounds and acetazolamide in DMSO to a high concentration (e.g., 10 mM). Prepare serial dilutions of these stock solutions to obtain a range of concentrations for IC₅₀ determination.
Assay Procedure (96-well plate format):
-
Plate Setup: It is recommended to perform all measurements in triplicate.[3]
-
Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control) wells: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control wells: 158 µL Assay Buffer + 2 µL of each positive control (acetazolamide) dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, DMSO/inhibitor solutions, and CA working solution to the respective wells as detailed above.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitor to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[3]
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate in the absence of an inhibitor (vehicle control), and V_inhibitor is the reaction rate in the presence of the test compound.[3]
-
Determine IC₅₀ Values: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of pyrazolo[4,3-c]pyridine sulfonamides against different CA isoforms are influenced by the nature and position of substituents on the heterocyclic core and the sulfonamide moiety. For instance, studies have shown that the presence of certain linkers between the benzenesulfonamide and the pyrazolopyridine scaffold can impact activity against specific isoforms.[4] A systematic exploration of these structural modifications can lead to the identification of highly potent and selective inhibitors.
Data Presentation
The results of the carbonic anhydrase inhibition assays should be summarized in a clear and concise tabular format for easy comparison of the inhibitory activities of the synthesized compounds.
| Compound ID | R Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 1a | -CH₃ | 150.2 | 25.6 | 12.3 | 8.9 |
| 1b | -C₂H₅ | 125.8 | 20.1 | 9.8 | 6.5 |
| 1c | -C₃H₇ | 110.5 | 18.7 | 8.1 | 5.2 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of novel pyrazolo[4,3-c]pyridine sulfonamides and the evaluation of their inhibitory activity against carbonic anhydrases. By following these detailed procedures, researchers can efficiently synthesize and characterize new chemical entities with the potential to serve as therapeutic agents for a range of diseases, including cancer and glaucoma. The systematic investigation of the structure-activity relationships within this class of compounds will be crucial for the development of next-generation CA inhibitors with improved potency and selectivity profiles.
References
-
Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Pinteala, M., Geronikaki, A., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. MDPI. Retrieved from [Link]
-
Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Pinteala, M., Geronikaki, A., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Retrieved from [Link]
-
OUCI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. Retrieved from [Link]
-
Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Pinteala, M., Geronikaki, A., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Retrieved from [Link]
-
Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Pinteala, M., Geronikaki, A., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Retrieved from [Link]
Sources
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [ouci.dntb.gov.ua]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazolopyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolopyridine Scaffold in Modern Drug Discovery
The pyrazolopyridine core is a privileged heterocyclic motif, holding a significant position in medicinal chemistry and drug development.[1][2] Its structural analogy to purines facilitates interactions with a multitude of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of pyrazolopyridines have demonstrated potential as kinase inhibitors, anti-cancer agents, and modulators of the central nervous system, making them highly valuable scaffolds in the pursuit of novel therapeutics.[2][3]
The ability to efficiently and selectively functionalize the pyrazolopyridine skeleton is paramount to exploring the full potential of this chemical space. Palladium-catalyzed cross-coupling reactions have emerged as a transformative technology in this endeavor, offering unparalleled precision and versatility in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4][5] Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reliable pathways to introduce a wide array of substituents onto the pyrazolopyridine core, enabling the systematic optimization of structure-activity relationships (SAR).[6][7][8]
This comprehensive guide, designed for both seasoned and novice researchers, provides an in-depth exploration of the experimental protocols for the palladium-catalyzed cross-coupling of pyrazolopyridines. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of these reactions, offers field-proven insights into overcoming common challenges, and presents detailed, step-by-step protocols for key transformations.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for rational optimization and troubleshooting of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these transformations involves a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[9]
Figure 1: General Palladium Catalytic Cycle for Cross-Coupling.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R¹-X, e.g., a halopyrazolopyridine) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > OTf > Cl.[10]
-
Transmetalation: In this step, the organic group (R²) from an organometallic reagent (R²-M, e.g., a boronic acid in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This process is often facilitated by the presence of a base.
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments (R¹ and R²) from the palladium(II) complex, forming the desired C-C or C-N bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each of these steps, and thus the overall success of the reaction, is profoundly influenced by the choice of palladium precursor, ligands, base, solvent, and temperature.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for three of the most widely employed palladium-catalyzed cross-coupling reactions for the functionalization of pyrazolopyridines. These protocols are intended as a robust starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Halopyrazolopyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-substituted pyrazolopyridines.[11]
Reaction Scheme:
Materials:
-
Halopyrazolopyridine (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine)
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyrazolopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrazolopyridine.
Data Presentation: Suzuki-Miyaura Coupling of Pyrazolopyridines
| Entry | Pyrazolopyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | Variable | [11] |
| 2 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85 | [6] |
| 3 | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Arylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 70-90 | [7] |
Protocol 2: Buchwald-Hartwig Amination of Halopyrazolopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl pyrazolopyridines.[9][12]
Reaction Scheme:
Materials:
-
Halopyrazolopyridine (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine)
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)[13]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd) to an oven-dried Schlenk flask or vial.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add the halopyrazolopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Pyrazolopyridines
| Entry | Pyrazolopyridine Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 48.5 | [3] |
| 2 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Aniline | Pd(OAc)₂/RuPhos (2/3) | NaOtBu | Toluene | 100 | 12 | High | [14] |
| 3 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Piperidine | Pd₂(dba)₃/BrettPhos (1.5/3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75 | [7] |
Protocol 3: Sonogashira Coupling of Halopyrazolopyridines
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted pyrazolopyridines, forming a C(sp²)-C(sp) bond.[10][15]
Reaction Scheme:
Materials:
-
Halopyrazolopyridine (e.g., 3-iodo-1H-pyrazolo[4,3-c]pyridine)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrazolopyridine (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling of Pyrazolopyridines
| Entry | Pyrazolopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 88 | [6] |
| 2 | 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 92 | [16] |
| 3 | 5-Iodo-pyrazolo[1,5-a]pyridine | 1-Hexyne | Pd(CH₃CN)₂Cl₂/cataCXium A (0.5/1) | None (Cu-free) | Cs₂CO₃ | 2-MeTHF | RT | Good | [17] |
Troubleshooting and Field-Proven Insights
Cross-coupling reactions on nitrogen-rich heterocycles like pyrazolopyridines can present unique challenges. Understanding these potential pitfalls is key to successful and efficient synthesis.
Figure 2: Troubleshooting Workflow for Pyrazolopyridine Cross-Coupling.
Causality Behind Common Experimental Challenges:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen of the pyrazolopyridine scaffold can coordinate to the palladium center, leading to the formation of catalytically inactive complexes.[18] This is a primary cause of low yields or failed reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[19] The steric hindrance provided by these ligands can disfavor the coordination of the pyrazolopyridine nitrogen to the palladium center, thereby preserving the catalytic activity.
-
-
Protodeboronation (Suzuki Coupling): This is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, replacing it with a carbon-hydrogen bond. This is particularly problematic with heteroaromatic boronic acids.
-
Solution:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than their corresponding boronic acids and less susceptible to protodeboronation.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker bases like K₃PO₄ or non-aqueous bases like CsF.
-
Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki reactions, excess water can promote this side reaction. Ensure solvents are dry.
-
-
-
Regioselectivity with Dihalo-Substrates: When working with di-halogenated pyrazolopyridines, achieving selective functionalization at a specific position can be challenging. The relative reactivity of the C-X bonds is influenced by the electronic environment and steric hindrance.
-
Insight: Halides adjacent to a nitrogen atom are conventionally more reactive in Pd-catalyzed cross-couplings.[20] However, this selectivity can sometimes be inverted through careful selection of the ligand and reaction conditions. For example, very sterically hindered NHC ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines, overriding the conventional C2 selectivity.
-
-
Homocoupling (Sonogashira Coupling): A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the medicinally important pyrazolopyridine scaffold. A thorough understanding of the underlying reaction mechanisms, coupled with access to robust and optimized experimental protocols, empowers researchers to efficiently generate diverse libraries of novel compounds for drug discovery and development. The choice of catalyst system, particularly the ligand, is paramount in overcoming the inherent challenges associated with these nitrogen-rich heterocyclic substrates. By employing the strategies and protocols outlined in this guide, scientists can navigate the complexities of these powerful transformations and unlock the full synthetic potential of the pyrazolopyridine core.
References
-
MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link]
-
PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]
-
RSC Publishing. (2024). Palladium catalyzed regioselective distal C (sp2)–H functionalization. Available at: [Link]
-
PubMed Central. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
National Institutes of Health. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]
-
PubMed Central. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available at: [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Available at: [Link]
-
ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
ACS Publications. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Available at: [Link]
-
RSC Publishing. (2011). Recent advances in Sonogashira reactions. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
-
National Institutes of Health. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Available at: [Link]
-
DSpace@MIT. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Available at: [Link]
-
ResearchGate. (2022). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Available at: [Link]
-
PubMed. (2024). Palladium catalyzed regioselective distal C (sp2)-H functionalization. Available at: [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Scilit. (2011). Recent advances in Sonogashira reactions. Available at: [Link]
-
MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
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ResearchGate. (2024). Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine.... Available at: [Link]
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RSC Publishing. (2022). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Available at: [Link]
-
ResearchGate. (2015). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at: [Link]
-
Syracuse University Surface. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available at: [Link]
-
PubMed Central. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]
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Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed. (2011). Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. Available at: [Link]
-
PMC. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available at: [Link]
-
ResearchGate. (2017). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. Available at: [Link]
-
PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
ResearchGate. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]
-
ResearchGate. (2002). Palladium in Heterocyclic Chemistry A Guide for the Synthetic Chemist. Available at: [Link]
-
ResearchGate. (2019). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Available at: [Link]
-
ACS Publications. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
PMC. (2014). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available at: [Link]
-
RSC Publishing. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Available at: [Link]
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Application Note & Protocol: Large-Scale Synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a crucial intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors for potential cancer therapies.[1] The pyrazolo[4,3-b]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[2] As demand for novel therapeutics based on this core structure grows, the need for a robust, scalable, and efficient synthetic route to key intermediates like ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate becomes paramount.
This document provides a comprehensive guide for the large-scale synthesis of this key intermediate. The protocol herein is designed to be self-validating, with explanations for critical process parameters and safety considerations essential for transitioning from laboratory to pilot or manufacturing scale.
Synthetic Strategy: A Mechanistic Overview
The selected synthetic route proceeds via a diazotization-cyclization reaction of a suitable aminopyridine precursor. This method is advantageous for large-scale production due to the availability of starting materials, mild reaction conditions, and typically high yields.[1]
The core transformation involves the diazotization of an amino group on the pyridine ring, followed by an intramolecular cyclization to form the pyrazole ring fused to the pyridine core. The reaction is carefully controlled to ensure the selective formation of the desired isomer and to minimize the formation of impurities.
Visualizing the Workflow
Caption: High-level workflow for the synthesis of Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Detailed Protocol for Large-Scale Synthesis
This protocol is adapted from methodologies described for the synthesis of pyrazolo[4,3-b]pyridine derivatives, with considerations for scale-up.[1]
Equipment and Materials
| Equipment | Materials |
| Jacketed glass reactor with overhead stirrer | Ethyl 2-(2-amino-3-pyridinyl)-2-hydrazonoacetate (Intermediate V-1) |
| Temperature probe and controller | Hydrochloric acid (25%) |
| Addition funnel | Sodium nitrite |
| Filtration and drying equipment | Ethyl acetate |
| Quench tank | Anhydrous sodium sulfate |
| Personal Protective Equipment (PPE) | Deionized water |
Step-by-Step Procedure
-
Reactor Preparation and Charging:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 25% hydrochloric acid (1L per 48.0g of starting material).
-
Begin agitation and cool the acid to -5 °C using a chiller unit.
-
-
Dissolution of Starting Material:
-
Slowly add ethyl 2-(2-amino-3-pyridinyl)-2-hydrazonoacetate (48.0 g, 0.27 mol, 1.0 eq) to the cooled acid.[1]
-
Maintain the temperature at or below 0 °C during the addition.
-
Continue stirring until the starting material is fully dissolved.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (38.0 g, 0.56 mol, 2.0 eq) in deionized water (150 mL).[1]
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel over 1-2 hours.
-
Crucial: Carefully monitor the internal temperature and maintain it between -5 °C and 0 °C to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
-
Reaction and Cyclization:
-
After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Slowly quench the reaction by transferring the mixture to a quench tank containing cold water.
-
Adjust the pH of the mixture to neutral (pH 7-8) using a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
-
Safety Considerations for Scale-Up
-
Exothermic Reaction: The diazotization step is highly exothermic. A jacketed reactor with efficient cooling is essential for temperature control to prevent runaway reactions.[3]
-
Handling of Reagents:
-
Pyridine derivatives: Can be harmful if inhaled, swallowed, or absorbed through the skin. Handle in a well-ventilated area and use appropriate PPE, including gloves and safety glasses.[4][5]
-
Sodium nitrite: An oxidizing agent. Keep away from combustible materials.
-
Hydrazine derivatives: Some hydrazine derivatives are potential carcinogens and can be explosive. Handle with extreme caution.[6]
-
-
Off-gassing: The reaction may produce nitrogen gas. Ensure adequate ventilation and pressure relief for the reactor.
Analytical Characterization
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the pyrazolopyridine ring system and the ethyl ester group.[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product (C₉H₉N₃O₂, MW: 191.19).[][8] |
| HPLC | A single major peak indicating high purity. The method can be used for quantitative analysis to determine the final yield. |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction; decomposition of diazonium intermediate. | Ensure complete dissolution of starting material; maintain low temperature during diazotization; monitor reaction to completion. |
| Impurity Formation | Side reactions due to poor temperature control. | Improve cooling efficiency; slow down the addition of sodium nitrite. |
| Difficult Isolation | Emulsion formation during extraction. | Add brine to the aqueous layer; allow layers to separate for a longer period. |
Conclusion
The protocol described provides a robust and scalable method for the synthesis of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Careful control of reaction parameters, particularly temperature during the diazotization step, is critical for achieving a high yield and purity of the final product. Adherence to the safety guidelines is imperative for a safe and successful scale-up of this important pharmaceutical intermediate.
References
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- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
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- PYRIDINE FOR SYNTHESIS. Loba Chemie.
- Safety Data Sheet: Pyridine. Carl ROTH.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH.
- Safety Issues with Pyridine Ring Construction. Wordpress.
- (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate.
- Synthesis of pyrazolopyridine (2, 3), pyrazolopyrrole (4),... ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- CAS 1234616-14-8 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, ethyl ester.
- 1h-pyrazolo[4,3-b]pyridine-3-carboxylic Acid, Ethyl Ester CAS NO.1234616-14-8.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Recent strategies for the synthesis of pyridine derivatives. PubMed.
- Emily Cuffin-Munday, Development Editor – Dalton Transactions Blog.
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Application Notes and Protocols for the Functionalization of the 1H-Pyrazolo[4,3-c]pyridine Ring System
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-Pyrazolo[4,3-c]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, largely due to its structural analogy to endogenous purines, which allows it to interact with a multitude of biological targets.[1][2][3] This privileged structure is a cornerstone in the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][4][5] The strategic functionalization of this bicyclic system is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth exploration of key synthetic strategies for the derivatization of the this compound core, offering field-proven insights, detailed experimental protocols, and mechanistic rationale for researchers in drug discovery and synthetic chemistry.
The this compound Core: Structure and Reactivity
The this compound system consists of a pyrazole ring fused to a pyridine ring. The numbering convention, as shown below, is critical for discussing regioselective functionalization. The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrazole ring create a unique electronic landscape that dictates the reactivity at each position. Understanding this interplay is essential for designing effective synthetic strategies.
Caption: Numbering of the this compound scaffold.
Core Scaffold Synthesis Strategies
Access to functionalized pyrazolo[4,3-c]pyridines begins with the robust construction of the core ring system. While numerous methods exist, modern approaches prioritize efficiency, atom economy, and the ability to introduce initial diversity elements.
Annulation of a Pyridine Ring onto a Pyrazole Precursor
A prevalent and highly effective strategy involves building the pyridine ring onto a pre-existing, functionalized pyrazole. This approach offers excellent control over the substituents on the pyrazole moiety. A particularly powerful execution of this strategy is the microwave-assisted, one-pot multicomponent reaction (MCR) involving a 5-chloropyrazole-4-carbaldehyde, a terminal alkyne, and an amine source like tert-butylamine.[6][7][8]
The causality behind this one-pot procedure is a sequence of highly efficient palladium- and copper-catalyzed reactions. First, a Sonogashira cross-coupling occurs between the 5-chloropyrazole and the terminal alkyne.[6][7] The resulting 5-alkynylpyrazole-4-carbaldehyde intermediate does not need to be isolated. In the presence of an amine, it undergoes a subsequent cyclization/annulation reaction to form the pyridine ring, affording the desired bicyclic system in a single operation.[6] Microwave irradiation is a key enabling technology here, drastically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[8]
Caption: Workflow for the multicomponent synthesis of the core scaffold.
Vectorial Functionalization of the Pre-formed Scaffold
Once the core is assembled, its value in drug discovery is realized through precise functionalization at its various positions ("vectors"). Modern synthetic organic chemistry provides a powerful toolkit for this purpose, with palladium-catalyzed cross-coupling and direct C-H functionalization being the most prominent methods.[9][10]
Halogenation: Installing Versatile Synthetic Handles
The introduction of a halogen atom (typically Br or I) at a specific carbon position is a cornerstone of synthetic strategy. Halogenated pyrazolopyridines are not typically the final target molecule; rather, they serve as exceptionally versatile intermediates for subsequent cross-coupling reactions. The C4 and C6 positions on the pyridine ring are common sites for such modifications. For related isomers like pyrazolo[1,5-a]pyrimidines, regioselective C3-halogenation using hypervalent iodine reagents has been shown to be highly effective under mild, aqueous conditions, a principle that can be adapted.[11]
The choice of a halogenating agent and reaction conditions is dictated by the electronic nature of the scaffold. The goal is to achieve high regioselectivity, installing the halogen only at the desired position to avoid mixtures that are difficult to separate and waste material.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the synthesis of complex molecules by enabling the formation of C-C, C-N, and C-O bonds with high efficiency and broad functional group tolerance.[9] For the this compound system, starting from a halo-substituted precursor (e.g., 4-Chloro-1H-pyrazolo[4,3-c]pyridine), a diverse array of substituents can be introduced.[1]
-
Suzuki-Miyaura Coupling: This reaction couples the halo-scaffold with a boronic acid or ester to form a new C-C bond, ideal for introducing aryl or heteroaryl moieties. The choice of ligand on the palladium catalyst is critical for reaction efficiency.[12][13]
-
Buchwald-Hartwig Amination: This method forms C-N bonds, allowing for the introduction of primary or secondary amines. This is a vital reaction in medicinal chemistry as the amino group can serve as a key pharmacophore or a point for further derivatization.[14][15]
-
Sonogashira Coupling: As used in the core synthesis, this reaction can also be employed on a pre-formed halo-scaffold to install terminal alkynes, which are valuable functional groups for further chemistry (e.g., click reactions, reductions).[16]
Caption: Key Pd-catalyzed cross-coupling reactions from a halo-precursor.
Direct C-H Functionalization
A more contemporary and atom-economical approach is the direct functionalization of a C-H bond, which avoids the need for pre-installing a halogen.[17][18] This strategy is highly desirable as it shortens synthetic sequences and reduces waste. However, the primary challenge is controlling regioselectivity—directing the reaction to a single, specific C-H bond among the several available on the ring system.[19]
For related azaindole scaffolds, selective metalation using kinetically active bases like TMPMgCl·LiCl (TMP = tetramethylpiperidyl) has proven highly effective.[14][15] This method involves deprotonation at the most acidic C-H position (often adjacent to a nitrogen atom), creating a potent organometallic intermediate. This intermediate can then be trapped with a wide range of electrophiles (e.g., iodine, aldehydes, disulfides) to install a new functional group with exquisite positional control.[14][20] The development of such regioselective C-H activation protocols for the this compound system is a frontier in the field.[21]
Experimental Protocols
The following protocols are representative examples of the key transformations discussed. They are intended as a starting point and may require optimization based on the specific substrate used.
Protocol 1: Microwave-Assisted Multicomponent Synthesis of 1-Phenyl-3-trifluoromethyl-6-aryl-1H-pyrazolo[4,3-c]pyridine
(Adapted from Holzer et al., Beilstein J. Org. Chem. 2014, 10, 1759–1764)[6][7]
This protocol describes a one-pot Sonogashira coupling followed by cyclization to construct the core scaffold.
Materials and Reagents:
-
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
-
Substituted Phenylacetylene
-
tert-Butylamine
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor vials (10 mL)
-
Standard glassware for workup and purification
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 mmol).
-
Add the substituted phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous DMF (4 mL), anhydrous TEA (2.0 mmol), and tert-butylamine (3.0 mmol) via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate at 140 °C for 30 minutes.
-
Causality Note: The high temperature achieved rapidly under microwave heating accelerates both the palladium-catalyzed coupling and the subsequent amine condensation/cyclization, enabling the one-pot procedure.[8]
-
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
Purification:
-
The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound derivative.
Characterization:
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chloro-1H-pyrazolo[4,3-c]pyridine
This protocol provides a general method for introducing an aryl group at the C4 position.
Materials and Reagents:
-
4-Chloro-1H-pyrazolo[4,3-c]pyridine (protected at N1 if necessary, e.g., with a SEM or Boc group) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
1,4-Dioxane and Water (typically 4:1 ratio)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add the 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol).
-
Expertise Note: The dppf ligand is robust and effective for a wide range of Suzuki couplings involving heteroaromatic chlorides, promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.
-
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradients) to obtain the desired 4-aryl-1H-pyrazolo[4,3-c]pyridine.
Characterization:
-
Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table
The following table summarizes representative yields for the functionalization of pyrazolopyridine systems, illustrating the efficiency of various methods.
| Entry | Starting Material Isomer | Reaction Type | C-Position | Functional Group Introduced | Catalyst/Reagent | Yield (%) | Reference |
| 1 | Pyrazolo[4,3-c]pyridine | MCR/Sonogashira | C6 | Phenyl | Pd(PPh₃)₂Cl₂/CuI | 71 | [6] |
| 2 | Pyrazolo[4,3-c]pyridine | MCR/Sonogashira | C6 | 4-Methoxyphenyl | Pd(PPh₃)₂Cl₂/CuI | 52 | [6] |
| 3 | Pyrazolo[3,4-c]pyridine | Buchwald-Hartwig | C5 | Morpholine | Pd₂(dba)₃/rac-BINAP | 75 | [15] |
| 4 | Pyrazolo[3,4-c]pyridine | Suzuki-Miyaura | C3 | 4-Fluorophenyl | [Ir]/Pd catalyst system | 97 | [15] |
| 5 | Pyrazolo[1,5-a]pyrimidine | C-H Bromination | C3 | Bromo | KBr/PIDA | 91 | [11] |
| 6 | Pyrazolo[1,5-a]pyrimidine | C-H Chlorination | C3 | Chloro | KCl/PIDA | 78 | [11] |
Note: Yields are highly substrate-dependent. PIDA = Phenyliodine diacetate.
Conclusion and Future Outlook
The this compound ring system remains a scaffold of high strategic importance in the quest for novel therapeutics. Mastery of its functionalization is key to unlocking its full potential. While traditional methods like halogenation followed by palladium-catalyzed cross-coupling are robust and reliable workhorses, the future of this field lies in the continued development of regioselective direct C-H functionalization reactions. These advanced methods promise to shorten synthetic routes, improve sustainability, and provide rapid access to novel chemical matter, thereby accelerating the drug discovery process. This guide serves as a foundational resource, grounded in established chemistry, to empower researchers to confidently design and execute the synthesis of novel pyrazolo[4,3-c]pyridine derivatives.
References
-
Paul, S., et al. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett, 36, 1322–1337. [Link]
-
Vilkauskaitė, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759–1764. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. [Link]
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Bentham Science. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 15(4). [Link]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
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Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
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National Institutes of Health (NIH). (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. [Link]
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ResearchGate. (2014). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. [Link]
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Wiley Online Library. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 41(43). [Link]
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ResearchGate. (2021). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. [Link]
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National Institutes of Health (NIH). (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
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ResearchGate. (2021). C-H Functionalization of Pyridines. [Link]
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Royal Society of Chemistry. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19, 6454-6473. [Link]
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National Institutes of Health (NIH). (2015). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(11), 2341-2345. [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
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ResearchGate. (2012). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. [Link]
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National Institutes of Health (NIH). (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 21(7), 947-956. [Link]
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National Institutes of Health (NIH). (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118. [Link]
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Bohrium. (2023). c-h-functionalization-of-pyridines. [Link]
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Application Notes and Protocols for Molecular Docking of 1H-Pyrazolo[4,3-c]pyridine Derivatives into Kinase Active Sites
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
The 1H-Pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind with high affinity to multiple biological targets.[1] A particularly fruitful area of investigation has been its application as a core structural motif for the development of potent and selective protein kinase inhibitors.[2][3] Protein kinases, which regulate a vast array of cellular signaling pathways, are a cornerstone of modern targeted therapy, especially in oncology.[4][5] The dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This document provides a comprehensive guide to the application of molecular docking, a powerful in silico technique, for predicting and analyzing the binding of this compound derivatives within the active sites of protein kinases. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, along with the binding affinity, thereby providing invaluable insights for structure-based drug design and lead optimization.[6][7] By leveraging this computational approach, researchers can efficiently screen virtual libraries of compounds, prioritize candidates for synthesis and biological evaluation, and gain a deeper understanding of the molecular determinants of inhibitor potency and selectivity. This can significantly reduce the time and cost associated with drug discovery.[8]
This guide is intended for researchers, scientists, and drug development professionals. It offers a blend of theoretical grounding and a detailed, step-by-step protocol using widely accessible, open-source software.
Conceptual Framework: The "Lock and Key" in a Digital Realm
At its core, molecular docking simulates the interaction between a small molecule (the ligand, in this case, a this compound derivative) and a macromolecule (the receptor, a protein kinase). The process can be conceptually broken down into two main components: a search algorithm and a scoring function.[5] The search algorithm generates a multitude of possible binding poses of the ligand within the kinase's active site, while the scoring function estimates the binding affinity for each of these poses.[9][10] A lower docking score generally indicates a more favorable binding interaction.[11]
The kinase active site, the target for our docking studies, is a highly conserved region that binds ATP. Type I and II kinase inhibitors, which are the focus of many drug discovery efforts, typically target this ATP-binding pocket. Understanding the key amino acid residues and the hydrogen bonding patterns within this site is crucial for interpreting docking results.
The Molecular Docking Workflow: A Visual Overview
The following diagram outlines the major stages of a typical molecular docking experiment, from initial setup to final analysis.
Caption: A high-level overview of the molecular docking workflow.
Required Software and Resources
This protocol primarily utilizes open-source software to ensure accessibility.
| Software/Resource | Purpose | URL |
| RCSB Protein Data Bank (PDB) | Source for 3D structures of proteins. | [Link] |
| PubChem | Source for 3D structures of small molecules. | [Link] |
| AutoDock Tools (MGLTools) | Graphical user interface for preparing protein and ligand files for docking. | [Link] |
| AutoDock Vina | The molecular docking program.[6] | [Link] |
| PyMOL or UCSF Chimera | Molecular visualization software for analyzing docking results.[12] | [Link] or |
Detailed Protocol: Docking a this compound Derivative into a Kinase Active Site
This protocol will use Extracellular Signal-Regulated Kinase 2 (ERK2) as the target protein and a representative this compound derivative as the ligand. We will use a known ERK2 inhibitor complex to first validate our docking protocol.
Part 1: Docking Protocol Validation
A critical first step is to validate the docking protocol to ensure it can reliably reproduce experimentally observed binding modes.[13] This is typically done by "re-docking," where the co-crystallized ligand is extracted from the protein structure, and then docked back into the active site.[14] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose is generally considered a successful validation.[14][15]
Part 2: Step-by-Step Methodology
-
Obtain the Protein Structure:
-
Navigate to the .
-
Search for a suitable crystal structure of your target kinase in complex with a ligand. For our example, let's use PDB ID: 5UMO , which is ERK2 in complex with a pyrazolopyridine-based inhibitor.
-
Download the structure in PDB format.
-
-
Prepare the Protein using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the downloaded PDB file (e.g., 5UMO.pdb).
-
Clean the Protein: The crystal structure may contain non-protein atoms like water molecules, ions, and co-factors that are not relevant to the binding of our ligand. It is crucial to remove these.[16]
-
In ADT, go to Edit > Delete Water.
-
Visually inspect the structure and manually remove any other non-protein chains or heteroatoms that are not part of the kinase or essential for its structure.
-
-
Add Hydrogens: The PDB file often lacks hydrogen atoms.
-
Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
-
Compute Charges: Charges are essential for the scoring function.
-
Go to Edit > Charges > Compute Gasteiger.
-
-
Set Atom Types:
-
Go to Grid > Macromolecule > Choose. Select the prepared protein molecule. ADT will automatically assign atom types.
-
-
Save the Prepared Receptor:
-
Go to File > Save > Write PDBQT. Save the file as receptor.pdbqt. The PDBQT format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
-
-
Obtain the Ligand Structure:
-
For the validation step, we will extract the co-crystallized ligand from the PDB file. In ADT, select the ligand and save it as a separate PDB file.
-
For a new ligand, you can obtain the structure from or sketch it in a chemical drawing program and save it in a common format like SDF or MOL2.[17]
-
-
Prepare the Ligand using AutoDockTools (ADT):
-
Go to Ligand > Input > Open and load your ligand file.
-
Detect Root and Torsion Bonds: ADT will automatically detect the rotatable bonds in the ligand, which is crucial for flexible docking. You can manually adjust these if needed.
-
Save the Prepared Ligand:
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
-
The grid box defines the three-dimensional space where the docking software will search for binding poses.[7] It should encompass the entire active site of the kinase.
-
Define the Grid Box in ADT:
-
Go to Grid > Grid Box....
-
A box will appear around the protein. You need to adjust its center and dimensions.
-
A reliable way to center the grid box is to use the coordinates of the co-crystallized ligand. You can select the ligand and the box will automatically center on it.
-
Adjust the dimensions of the box to ensure it is large enough to accommodate the ligand and allow for its rotation and translation, but not excessively large, which would increase computation time unnecessarily. A good starting point is to have a buffer of at least 4-5 Å around the ligand in all directions.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
AutoDock Vina is a command-line program.[18][19] You will need to create a configuration file (config.txt) with the following information:[20]
-
Create the Configuration File: Open a text editor and paste the above text, replacing the bracketed values with the ones you recorded from the grid box generation step. Save the file as config.txt in the same directory as your receptor.pdbqt and ligand.pdbqt files.
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
Vina will perform the docking and generate two output files: docking_results.pdbqt containing the coordinates of the docked poses, and docking_log.txt containing the binding affinity scores for each pose.
Part 3: Analysis and Interpretation of Results
-
Open the docking_log.txt file. You will see a table of binding affinities (in kcal/mol) for the top predicted binding modes.
-
The docking score is an estimate of the binding free energy.[11] A more negative score indicates a stronger predicted binding affinity.[21]
-
It is important to note that these scores are predictions and should be used for ranking and comparison rather than as absolute values.[11]
| Docking Score (kcal/mol) | General Interpretation |
| < -10 | Strong predicted binding affinity |
| -7 to -9 | Moderate predicted binding affinity |
| > -7 | Weaker predicted binding affinity |
This is a general guideline and can vary depending on the system.[21]
-
Open your molecular visualization software (e.g., PyMOL or Chimera).
-
Load the prepared receptor file (receptor.pdbqt).
-
Load the docking results file (docking_results.pdbqt). This file contains multiple binding poses. You can view them individually.
-
Analyze Key Interactions: Carefully examine the top-scoring pose. Identify key interactions between the this compound derivative and the kinase active site residues. Look for:
-
Hydrogen Bonds: These are critical for inhibitor binding in the kinase hinge region.
-
Hydrophobic Interactions: Often important for potency and selectivity.
-
π-π Stacking: Interactions with aromatic residues like Phenylalanine or Tyrosine.
-
The following diagram illustrates a conceptual representation of these interactions within a kinase active site.
Caption: Common interactions between a kinase inhibitor and the active site.
-
After re-docking the co-crystallized ligand, load both the original crystal structure and the docking_results.pdbqt into PyMOL or Chimera.
-
Superimpose the protein backbones of the two structures.
-
Calculate the RMSD between the heavy atoms of the original ligand and the top-scoring docked pose.
-
An RMSD value below 2.0 Å confirms that your docking protocol is reliable for this particular kinase system.[14] If the RMSD is high, you may need to adjust the grid box size or docking parameters.
Conclusion and Best Practices
Molecular docking is a valuable tool for investigating the binding of this compound derivatives to kinase active sites. A well-validated docking protocol can provide significant insights into structure-activity relationships and guide the design of more potent and selective inhibitors.
Key Best Practices:
-
Always validate your docking protocol for a new target kinase using a known co-crystallized ligand.[13]
-
Careful preparation of both the protein and the ligand is crucial for obtaining meaningful results.[22][23]
-
Docking scores should be used for ranking and qualitative comparison , not as absolute measures of binding affinity.[11]
-
Visual inspection of the docked poses is essential to ensure that the predicted interactions are chemically sensible and consistent with known biology of the target.
-
For more advanced studies, consider using multiple docking programs or scoring functions to increase the confidence in your predictions.[24]
By adhering to these principles and the detailed protocol outlined above, researchers can effectively harness the power of molecular docking to accelerate their kinase inhibitor drug discovery programs.
References
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
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Drug Discovery - Software. (n.d.). Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
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University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
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The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]
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YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
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Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1626-1644.
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- ACS Omega. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central.
- European journal of medicinal chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
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Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
- Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135.
-
DiVA portal. (2009, June 21). Validation of docking performance in context of a structural water molecule-using model system. Retrieved from [Link]
- Journal of Chemical Information and Modeling. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
-
YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
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ResearchGate. (2025, August 10). Signaling specificity of Ser/Thr protein kinases through docking-site-mediated interactions. Retrieved from [Link]
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ResearchGate. (2025, August 9). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Retrieved from [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
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ResearchGate. (n.d.). Protein kinase active site showing structural interactions associated.... Retrieved from [Link]
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The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.
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ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
- Pharmaspire. (2022). Molecular docking analysis of 5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine derivatives as ERK2 inhibitors. Pharmaspire, 14(1), 1-6.
-
ChemRxiv. (n.d.). Novel Kinase Ligand Generation Using Subpocket-Based Docking. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazolopyridine-Based Compounds
Introduction: The Therapeutic Promise of the Pyrazolopyridine Scaffold
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its versatile structure has been successfully exploited to develop potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Several pyrazolopyridine derivatives have been investigated for their efficacy against a range of kinases, including c-Met, fibroblast growth factor receptor (FGFR), and TANK-binding kinase 1 (TBK1), demonstrating the scaffold's broad applicability in targeted therapy.[3][4][5] The primary goal of high-throughput screening (HTS) in this context is to efficiently identify and characterize novel pyrazolopyridine-based "hits" from large compound libraries that modulate the activity of a specific biological target.[6][7]
This guide provides a comprehensive overview of robust HTS assays tailored for the evaluation of pyrazolopyridine-based compounds. We will delve into the principles, step-by-step protocols, and critical considerations for biochemical and cell-based screening, empowering researchers to design and execute effective drug discovery campaigns.
Strategic Workflow for Screening Pyrazolopyridine Libraries
A systematic and multi-tiered screening approach is essential for the successful identification and validation of lead compounds. The workflow should begin with a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: A tiered high-throughput screening workflow for pyrazolopyridine compounds.
Biochemical Assays: Direct Measurement of Target Inhibition
Biochemical assays are fundamental for primary screening as they directly measure the interaction of a compound with its purified molecular target, typically a protein kinase.[2] This approach minimizes the complexities of a cellular environment, providing a clear indication of direct target engagement.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is a robust, homogeneous assay format well-suited for HTS.[8][9] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity.[10][11] In a kinase assay, this proximity is typically achieved by using an antibody that specifically recognizes the phosphorylated substrate.
Principle of TR-FRET Kinase Assay:
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1H-Pyrazolo[4,3-c]pyridines
Welcome to the technical support center for the synthesis and purification of 1H-Pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The this compound core is a privileged structure in medicinal chemistry, often explored for its potential as a kinase inhibitor and its structural resemblance to purines, making it a key target in drug discovery programs.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound products.
Synthesis & Reaction Optimization
Question 1: My reaction to form the this compound core is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of pyrazolopyridines can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the primary areas to investigate:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. It is essential to ensure your reaction is conducted at the optimal temperature and for a sufficient duration. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials. For instance, some cyclization reactions to form the pyridine ring may require elevated temperatures, while others proceed at room temperature.[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time and to check for product degradation.
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Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly interfere with the reaction, leading to the formation of side products or incomplete conversion. Always use reagents and solvents of appropriate purity, and ensure that solvents are anhydrous when the reaction chemistry is sensitive to moisture.
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Atmospheric Moisture and Oxygen: Many organic reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture. If your synthetic route involves such steps, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is critical.
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Inefficient Mixing: In heterogeneous reactions, where reactants are in different phases, inefficient stirring can lead to poor reaction rates and consequently, lower yields. Ensure your stirring rate is adequate for the scale and viscosity of your reaction mixture.
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Formation of Regioisomers: A significant challenge in the synthesis of unsymmetrical pyrazolopyridines is the potential formation of regioisomers, which can be difficult to separate and will lower the yield of the desired product.[2][4] The choice of solvent can dramatically influence regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to increase regioselectivity in pyrazole formation.[5][6]
Question 2: I am observing the formation of multiple products in my reaction. How can I identify and minimize these side reactions?
Answer: The formation of multiple products is a common issue, often arising from side reactions or the formation of isomers. Here’s how to approach this problem:
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Characterize the Byproducts: The first step is to identify the structures of the major byproducts. Techniques like LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential for this purpose. Understanding the structures of the side products will provide valuable clues about the undesired reaction pathways.
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Common Side Reactions:
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Regioisomer Formation: As mentioned previously, if you are using unsymmetrical starting materials, the formation of regioisomers is a strong possibility.[4] Careful analysis of NMR data (e.g., 2D-NOESY and HMBC experiments) can help confirm the regiochemistry of your products.[7]
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Incomplete Cyclization: The final ring-closing step to form the bicyclic system may be incomplete. This can be addressed by optimizing the reaction time, temperature, or the choice of cyclization agent/catalyst.
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Oxidation/Decomposition: The pyrazolopyridine core or intermediates may be unstable under the reaction conditions. For example, some reactions require air for the final oxidation step to form the aromatic pyridine ring, and in its absence, a dihydropyridine intermediate may be isolated.[2] Monitoring the reaction for the appearance of degradation products is crucial.
-
-
Minimizing Side Reactions:
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Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and order of reagent addition can often favor the desired reaction pathway.
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Choice of Base and Solvent: The polarity of the solvent and the strength of the base can have a profound impact on the reaction outcome. A solvent screen is often a worthwhile endeavor.
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Protecting Groups: If your starting materials have multiple reactive sites, the use of protecting groups can prevent unwanted side reactions.
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Purification & Isolation
Question 3: I am struggling to purify my this compound product. What are the best practices for purification?
Answer: The purification of N-heterocycles like 1H-Pyrazolo[4,3-c]pyridines can be challenging due to their polarity and potential for interaction with silica gel. Here are some recommended strategies:
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Column Chromatography: This is the most common method for purifying pyrazolopyridine derivatives.
-
Solvent System Selection: Start by identifying a suitable solvent system using TLC. A good target for the retention factor (Rf) of your desired compound is around 0.3. Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
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Preventing Streaking: The basic nitrogen atoms in the pyrazolopyridine ring can interact with the acidic silica gel, leading to streaking and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent can often resolve this issue.
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Alternative Stationary Phases: If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).
-
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Recrystallization: This technique can be highly effective for obtaining very pure crystalline products, provided a suitable solvent is found.
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Solvent Selection: The ideal solvent will dissolve your compound when hot but not when cold.[8] A trial-and-error approach with small amounts of your crude product in various solvents is necessary. Common solvents for recrystallizing N-heterocycles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
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Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or further cooling the solution in an ice bath.[8]
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Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography or High-Performance Liquid Chromatography (HPLC) can be very effective.[8] Common solvent systems are mixtures of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
Question 4: My purified this compound product appears to be unstable. What are the potential stability issues?
Answer: The stability of your final compound is a critical consideration. Here are some potential issues and solutions:
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Air and Light Sensitivity: Some heterocyclic compounds can be sensitive to air (oxidation) or light. It is good practice to store purified compounds under an inert atmosphere (nitrogen or argon) and in amber vials to protect them from light, especially if long-term storage is required.
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Acid/Base Stability: The pyrazole and pyridine rings have basic nitrogens and can react with strong acids. They can also be sensitive to strong bases. Be mindful of the pH during workup and purification steps.
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Thermal Stability: While many pyrazolopyridines are thermally stable, some derivatives may decompose at elevated temperatures. If you suspect thermal instability, avoid high temperatures during purification (e.g., use a rotary evaporator at a lower temperature) and during storage.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic and purification procedures relevant to this compound chemistry.
Protocol 1: General Procedure for the Synthesis of a this compound via Cyclization
This protocol is a generalized procedure based on the one-pot synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.[9]
Materials:
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Substituted 2-chloro-3-pyridinecarboxaldehyde
-
Hydrazine monohydrate
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Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating plate
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Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) and anhydrous DMF.
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Add potassium carbonate (2.0 eq) to the solution.
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Slowly add hydrazine monohydrate (1.5 eq) to the reaction mixture at room temperature.
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Purification of a this compound Derivative by Recrystallization
Procedure:
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. If the solid dissolves completely, cool the solution to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[8] Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes.
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Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Data and Visualization
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction conditions (temperature, time) | Optimize reaction parameters through small-scale trials. Monitor reaction progress using TLC/LC-MS. |
| Impure reagents or solvents | Use high-purity starting materials and anhydrous solvents. | |
| Formation of regioisomers | Screen different solvents (e.g., fluorinated alcohols) to improve regioselectivity.[5][6] | |
| Multiple Products | Side reactions | Characterize byproducts (NMR, MS) to understand undesired pathways. Adjust reaction conditions to minimize their formation. |
| Incomplete cyclization | Increase reaction time or temperature; consider a different cyclization catalyst. | |
| Purification Difficulties | Streaking on silica gel column | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. |
| Compound instability on silica | Use a neutral stationary phase (e.g., alumina) or reverse-phase chromatography. | |
| Oiling out during recrystallization | Add slightly more solvent or try a different solvent system.[8] |
Diagrams
Caption: A general workflow for troubleshooting low yield and purity issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common issues in pyrazolopyridine synthesis pathways
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic pathways effectively. Pyrazolopyridines are a cornerstone in medicinal chemistry, and mastering their synthesis is key to unlocking their therapeutic potential.[1][2][3]
This center is structured as a series of frequently asked questions and troubleshooting guides, addressing the most common and critical issues encountered in the lab.
Section 1: Low Yield and Incomplete Reactions
One of the most frequent challenges in pyrazolopyridine synthesis is achieving satisfactory yields. Low conversion rates can stem from a multitude of factors, often intertwined. Let's dissect the common culprits.
FAQ 1.1: My reaction is showing low conversion to the desired pyrazolopyridine. What are the primary factors to investigate?
Low yields in pyrazolopyridine synthesis, especially in multi-component reactions, are a common hurdle.[4] A systematic investigation is crucial. Here are the key areas to focus on:
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Purity of Starting Materials: The integrity of your reactants is paramount. Impurities, particularly in aminopyrazole starting materials, can significantly interfere with the reaction, leading to side products or inhibition of the catalyst.[4]
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Expert Insight: I always recommend verifying the purity of starting materials by NMR or LC-MS before commencing a synthesis, especially if they have been stored for a long time. If in doubt, recrystallization or purification of the reactants is a worthwhile upfront investment of time.
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Catalyst Selection and Activity: The choice and amount of catalyst can dramatically influence the reaction's success. Both acidic and basic conditions are commonly employed, and the optimal catalyst is highly substrate-dependent.[5][6]
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Acid Catalysis: While traditional Brønsted acids like acetic acid or hydrochloric acid are common, Lewis acids such as ZrCl₄ have shown high efficacy in certain cyclizations.[4][7] Solid acid catalysts, like amorphous carbon-supported sulfonic acid (AC-SO₃H), offer advantages in terms of ease of removal and reusability.[8]
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Catalyst Loading: The amount of catalyst is a critical parameter. For instance, in one study, 5 mg of an AC-SO₃H catalyst was found to be optimal for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds.[8] Insufficient catalyst will lead to a sluggish reaction, while excess can promote side reactions.
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Solvent Effects: The solvent system is not merely a medium for the reaction but an active participant that influences reactant solubility and reaction kinetics.[4]
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Expert Insight: A solvent screen is one of the most powerful tools in your optimization arsenal. For pyrazolopyridine synthesis, ethanol is a common and effective choice.[4][8] However, for some reactions, solvent-free conditions at elevated temperatures have proven to be high-yielding.[4] The choice of solvent can also impact the regioselectivity of the reaction, a topic we will delve into in the next section. The use of water as a solvent, especially under microwave irradiation, is a green and often efficient alternative.[9]
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Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of the product.[4]
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Expert Insight: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). This allows you to determine the optimal reaction time and prevents premature or overly extended reaction times that could lead to byproduct formation.[4] While some syntheses proceed at room temperature, many require heating to proceed at a reasonable rate.[4][10]
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Troubleshooting Guide 1.1: Step-by-Step Protocol for Optimizing a Low-Yield Reaction
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Verify Starting Material Purity:
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Run an NMR or LC-MS of your starting materials.
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If impurities are detected, purify the materials (e.g., recrystallization for solids, distillation or column chromatography for liquids).
-
-
Optimize Catalyst:
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If using a catalyst, screen a panel of alternatives. For example, if a Brønsted acid is giving low yield, try a Lewis acid.
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Perform a catalyst loading study. Set up a series of small-scale reactions with varying catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%) to find the sweet spot.
-
-
Conduct a Solvent Screen:
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Set up parallel reactions in a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, or even solvent-free).
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Monitor each reaction by TLC to assess the rate of product formation and the appearance of byproducts.
-
-
Optimize Temperature and Time:
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Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
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For the most promising conditions, perform a time-course experiment, taking aliquots at regular intervals to determine the point of maximum product formation before degradation or side reactions become significant.
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Section 2: Regioselectivity and Side Product Formation
The formation of isomers is a frequent and often frustrating challenge in the synthesis of substituted pyrazolopyridines. Controlling regioselectivity is key to ensuring an efficient and clean reaction.
FAQ 2.1: I am observing the formation of an unintended regioisomer in my pyrazolo[3,4-b]pyridine synthesis. How can I control the regioselectivity?
The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[3][11] The final ratio of isomers is often a delicate balance of steric and electronic effects, which can be influenced by the reaction conditions.
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Influence of Starting Material Structure: When a non-symmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed. The outcome depends on the relative electrophilicity of the two carbonyl groups.[3][11]
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Expert Insight: If you have the flexibility in your synthetic design, using a symmetrical 1,3-dicarbonyl compound is the most straightforward way to avoid regioselectivity issues.[11] If you must use an unsymmetrical precursor, carefully consider the electronic properties of the substituents. Electron-withdrawing groups will increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.
-
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the regiochemical outcome.
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Expert Insight: There is no universal solution, and the optimal conditions must be determined empirically for your specific substrate. It is highly advisable to consult the literature for syntheses of analogous compounds to find a good starting point for optimization.[4] In some cases, a three-component reaction, where the α,β-unsaturated ketone is generated in situ, can offer better regioselectivity compared to the direct reaction with a pre-formed α,β-unsaturated ketone.[3][11]
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Troubleshooting Guide 2.1: Experimental Approaches to Improve Regioselectivity
-
Literature Precedent: Search for publications that synthesize pyrazolopyridines with a similar substitution pattern to your target molecule. The reported conditions are your best starting point.
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Modify Reaction Conditions:
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Catalyst: If you are using a non-selective catalyst, try a bulkier catalyst that might favor one reaction pathway due to steric hindrance.
-
Solvent: Vary the solvent polarity. A non-polar solvent might favor a different transition state compared to a polar one, potentially altering the isomer ratio.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.
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Section 3: Purification and Characterization Challenges
Even with a successful reaction, isolating the desired pyrazolopyridine can be a challenge. Their unique properties can complicate standard purification techniques.
FAQ 3.1: I am having difficulty purifying my pyrazolopyridine derivative using column chromatography. What strategies can I employ?
Purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[4]
-
Dealing with High Polarity: The nitrogen atoms in the pyrazolopyridine scaffold make these compounds relatively polar. This can lead to strong interactions with silica gel, causing streaking and poor separation.
-
Expert Insight: A systematic approach to eluent selection is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[4] If your compound is still not eluting, consider using a more polar solvent system, such as dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can help to mitigate interactions with acidic silanol groups on the silica surface, leading to better peak shapes.[12]
-
-
Separating Close-Spotting Isomers: Regioisomers often have very similar polarities, making their separation by column chromatography difficult.
-
Expert Insight: If you are struggling to separate isomers, switching to a different stationary phase can be effective. A phenyl or cyano column in an HPLC system can offer different selectivity compared to a standard C18 column.[12] For preparative column chromatography, using a finer mesh silica gel can improve resolution.
-
Table 1: Troubleshooting Common Chromatography Issues for Pyrazolopyridines
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing (HPLC) | Interaction of basic nitrogen with acidic silanol groups on the stationary phase.[12] | Add a competing base (e.g., 5-10 mM TEA) to the mobile phase.[12] Lower the mobile phase pH to 2.5-3.0 with a buffer to protonate silanol groups.[12] |
| Poor Separation of Isomers | Similar polarity of the isomers. | Change the stationary phase (e.g., from C18 to a phenyl or cyano phase).[12] Optimize the mobile phase composition, including trying different solvent mixtures. |
| Low Recovery from Column | Strong adsorption of the polar compound to the silica gel. | Use a less acidic stationary phase like alumina. Add a basic modifier (e.g., 0.1-1% TEA) to your eluent. |
FAQ 3.2: Are there common challenges in the characterization of pyrazolopyridine isomers?
Distinguishing between different isomers is critical for confirming the success of your synthesis.
-
Distinguishing between fac and mer isomers in metal complexes: For pyrazolopyridine-based ligands that form octahedral complexes with metals, facial (fac) and meridional (mer) isomers can exist. These can often be distinguished by NMR, as the symmetry of the molecule will affect the number and splitting pattern of the signals.[13]
-
Using NMR to confirm structure and purity: ¹H and ¹³C NMR are indispensable tools for characterizing pyrazolopyridines. The chemical shifts of the protons and carbons on the fused ring system are characteristic and can be used to confirm the structure and identify the presence of isomers or impurities.[7][14] For example, the appearance of a singlet for the H-3 proton is a characteristic feature in the ¹H NMR spectrum of many pyrazolo[3,4-b]pyridines.[7]
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions
Caption: A systematic workflow for addressing low-yield issues in pyrazolopyridine synthesis.
Diagram 2: Formation of Regioisomers
Caption: Reaction of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl can lead to two different regioisomers.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
pyrazolopyrimidines as anticancer agents; syntheses and mode of action (review article). (n.d.). [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). National Institutes of Health. [Link]
-
The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). (n.d.). ResearchGate. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). ACS Publications. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). Royal Society of Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Institutes of Health. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). MDPI. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Publications. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). National Institutes of Health. [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). Royal Society of Chemistry. [Link]
-
Fac and mer isomers of Ru(ii) tris(pyrazolyl-pyridine) complexes as models for the vertices of coordination cages: structural characterisation and hydrogen-bonding characteristics. (2014). Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). National Institutes of Health. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (2018). ResearchGate. [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). National Institutes of Health. [Link]
-
Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i … (n.d.). ResearchGate. [Link]
-
Structural comparisons of isomeric series of 7-aryl- benzo[h]pyrazolo[3,4-b]quinolines and. (n.d.). ElectronicsAndBooks. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2018). [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2021). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PubMed Central. [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2020). PubMed Central. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fac and mer isomers of Ru(ii) tris(pyrazolyl-pyridine) complexes as models for the vertices of coordination cages: structural characterisation and hydrogen-bonding characteristics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Pyrazolo[4,3-c]pyridine Intermediates
Welcome to the Technical Support Center for the purification of 1H-Pyrazolo[4,3-c]pyridine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and purification of this important class of nitrogen-containing heterocycles. The inherent basicity and polarity of the pyrazolopyridine scaffold can present unique challenges during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve your desired purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: My compound streaks badly on a silica gel TLC plate, making it difficult to assess reaction completion and select a solvent system for column chromatography.
Question: I'm trying to monitor my reaction producing a this compound intermediate, but the product appears as a long streak from the baseline on my silica TLC plate, even in polar solvent systems like 10% methanol in dichloromethane. What causes this, and how can I get clean spots?
Answer:
Streaking of basic, nitrogen-containing heterocycles on silica gel is a very common issue. The primary cause is the strong interaction between the basic nitrogen atoms in your pyrazolopyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding leads to poor migration and tailing of the spot.
Root Cause Analysis & Solutions:
-
Acid-Base Interaction: The lone pairs on the pyridine and pyrazole nitrogens act as Lewis bases, interacting strongly with the acidic protons of the silanol groups.
-
Solution 1: Neutralize the Stationary Phase with a Basic Modifier. The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This competes with your compound for the acidic sites on the silica.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent.
-
Example: If you are using a 95:5 Dichloromethane:Methanol system, prepare a new mobile phase of 94:5:1 Dichloromethane:Methanol:Triethylamine.
-
-
Solution 2: Switch to a Less Acidic Stationary Phase. If adding a basic modifier doesn't resolve the issue or is incompatible with your compound's stability, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. For basic compounds, neutral or basic alumina is an excellent alternative to silica gel.[1]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is a powerful option where such acid-base interactions are minimized.[1]
-
Issue 2: During silica gel column chromatography, my target compound co-elutes with a closely related impurity.
Question: I have scaled up my purification on a silica gel column. Despite trying various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol), my desired this compound intermediate co-elutes with an impurity. How can I improve the separation?
Answer:
Achieving baseline separation between structurally similar compounds, such as regioisomers or byproducts with minor functional group changes, can be challenging.[2] The key is to exploit subtle differences in their polarity and interaction with the stationary phase.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase Systematically:
-
TLC is Your Guide: Before running the column, screen a wide range of solvent systems with varying polarities and selectivities using TLC.[3] Aim for an Rf value of around 0.2-0.35 for your target compound to ensure good separation on the column.[3]
-
Vary Solvent Selectivity: If an ethyl acetate/hexane gradient isn't working, try a different solvent combination. For example, replacing ethyl acetate with acetone or a mixture of dichloromethane and methanol can alter the selectivity and potentially resolve the compounds.[4]
-
-
Employ Gradient Elution:
-
A shallow, slow gradient is often more effective than an isocratic (single solvent mixture) elution for separating closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity. This allows the less polar compounds to elute first, followed by a gradual increase in solvent strength to elute your more polar compounds with better separation.
-
-
Consider an Alternative Stationary Phase:
-
Reversed-Phase Chromatography: This is a highly effective technique for separating polar heterocyclic compounds.[1] Using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape, can provide a completely different selectivity profile compared to normal phase.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds that are not well-retained in reversed-phase.[1]
-
-
Check Column Packing and Loading:
-
Proper Packing: Ensure your column is packed homogeneously without any air bubbles or channels, as these will lead to poor resolution.[3][5]
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, use the dry loading technique.[5][6] Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column. This prevents band broadening at the start of the purification.[1]
-
Issue 3: My compound "oils out" during recrystallization instead of forming crystals.
Question: I've isolated my this compound intermediate and am trying to purify it by recrystallization. When I cool the saturated solution, it forms an oil instead of solid crystals. What's going wrong?
Answer:
"Oiling out" is a common problem in recrystallization that occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[4] The presence of impurities can also inhibit crystal formation.
Troubleshooting Steps for Oiling Out:
-
Reduce the Rate of Cooling:
-
Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice. Once at room temperature, you can then move it to a refrigerator or ice bath to maximize yield.
-
-
Adjust the Solvent System:
-
Add More Solvent: The oil may be a sign that the solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[1]
-
Change Solvents: The boiling point of your chosen solvent might be higher than the melting point of your compound. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly cloudy (turbid).[7] Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. Common systems include ethanol/water or ethyl acetate/hexane.[7]
-
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for this compound intermediates?
A1: The choice of technique depends on the scale of the purification and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and widely used technique for routine purification of gram-scale quantities in a research setting.[1][3] Both normal phase (silica or alumina) and reversed-phase (C18) are applicable.
-
Recrystallization: This is an excellent and cost-effective method for obtaining highly pure solid compounds, provided a suitable solvent system can be found and the compound is thermally stable.[1][7]
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): For difficult separations or for obtaining very high purity material on a milligram to gram scale, Prep HPLC offers the highest resolution.[8][9] Reversed-phase is most common for these polar heterocycles.[9]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: The decision depends on the polarity of your compound and the impurities.
-
Normal-Phase (e.g., Silica Gel): Best for separating compounds with low to medium polarity. The mobile phase is non-polar (e.g., hexanes, ethyl acetate), and polar compounds are retained more strongly.[3] It is often the first choice due to lower cost and simplicity.
-
Reversed-Phase (e.g., C18): Ideal for polar and ionizable compounds like many pyrazolopyridine derivatives.[1][10] The mobile phase is polar (e.g., water, acetonitrile, methanol), and non-polar compounds are retained more strongly. It is particularly effective for removing highly polar impurities and inorganic salts.
Q3: My this compound intermediate has very poor water solubility. How can this impact purification, and what can I do?
A3: Poor aqueous solubility is a common characteristic of pyrazolopyrimidine and pyrazolopyridine derivatives.[11][12]
-
Impact on Reversed-Phase HPLC: This can be problematic for reversed-phase HPLC, where the sample needs to be dissolved in a solvent miscible with the aqueous mobile phase. Using a strong organic solvent like DMSO or DMF to dissolve the sample for injection is common, but large injection volumes can distort peak shapes.[1]
-
Solubility Enhancement Strategies: For purification and subsequent biological assays, solubility can often be improved by adjusting the pH. Since pyrazolopyridines are basic, their solubility typically increases significantly in acidic aqueous media due to the formation of a more soluble salt.[13] This can be exploited in reversed-phase HPLC by adding 0.1% formic acid or TFA to the mobile phase.
Q4: How can I confirm the purity of my final compound?
A4: Purity should be assessed by at least two orthogonal methods.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (and ideally a mass spectrometer, LC-MS) is the gold standard for assessing purity. Thin-Layer Chromatography (TLC) can also be used for a quick check.[14][15]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and can also reveal the presence of impurities.[14] High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[16]
-
Physical Properties: A sharp, uncorrected melting point range is a good indicator of the purity of a crystalline solid.[14]
Experimental Protocols & Workflows
Protocol 1: Standard Silica Gel Flash Column Chromatography
This protocol outlines a standard procedure for purifying a moderately polar this compound intermediate.
1. Preparation:
- Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol with 1% triethylamine) that gives your target compound an Rf of ~0.2-0.3.
- Column Selection: Choose a column size appropriate for your sample amount. A general rule is to use 20-50 times the weight of adsorbent (silica) to the weight of the crude sample.[3]
- Slurry Packing: Clamp the column vertically. Close the stopcock. Fill the column about one-third full with the initial, least polar eluent. In a separate beaker, mix your silica gel with the same eluent to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing. Add a thin layer of sand to the top to protect the silica bed.[3]
2. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude material). Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5][6]
3. Elution and Fraction Collection:
- Carefully add your mobile phase to the column without disturbing the top layer.
- Apply gentle pressure (using a pump or nitrogen) to begin the elution.
- Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your pure compound.
4. Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.
Diagram: Decision-Making Workflow for Purification
This diagram illustrates a logical workflow for selecting a purification strategy.
Caption: A decision tree for selecting the appropriate purification technique.
Quantitative Data Summary
The following table provides starting points for developing a purification method. Rf values and solvent percentages are illustrative and must be optimized for each specific compound.
| Technique | Stationary Phase | Typical Mobile Phase | Target Rf (TLC) | Common Issues |
| Normal Phase Flash | Silica Gel | 5-50% Ethyl Acetate in Hexanes or 1-10% Methanol in Dichloromethane (+ 1% TEA) | 0.2 - 0.35 | Streaking (add base), Poor resolution |
| Reversed Phase Flash/HPLC | C18 Silica | 10-90% Acetonitrile in Water (+ 0.1% Formic Acid) | N/A | Poor aqueous solubility, Peak fronting |
| Recrystallization | N/A | Ethanol/Water, Ethyl Acetate/Hexanes, Isopropanol | N/A | Oiling out, Poor recovery |
References
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. [Link]
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Column chromatography. [Link]
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Column Chromatography Procedures - Organic Chemistry at CU Boulder. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ) - RSC Publishing - The Royal Society of Chemistry. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH. [Link]
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Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives - MDPI. [Link]
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Polar Compounds | SIELC Technologies. [Link]
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Principles in preparative HPLC - University of Warwick. [Link]
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High-Performance Preparative LC Techniques - Phenomenex. [Link]
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Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC - PubMed Central. [Link]
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Application Compendium Solutions for Preparative HPLC. [Link]
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This compound | C6H5N3 | CID 19930500 - PubChem. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]
- CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google P
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(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC - NIH. [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.. [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. [Link]
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1H-Pyrazolo(4,3-c)pyridin-3-amine - PubChem. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Pyrazolopyridine derivatives with photophysical properties. - ResearchGate. [Link]
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
- WO2011076194A1 - Method for purifying pyrazoles - Google P
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - NIH. [Link]
-
an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds - IIP Series. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. [Link]
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enhancing the selectivity of pyrazolopyridine-based kinase inhibitors
Here is the technical support center guide on enhancing the selectivity of pyrazolopyridine-based kinase inhibitors.
Welcome to the technical resource center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for enhancing the selectivity of pyrazolopyridine-based kinase inhibitors. Our goal is to provide not just methods, but the underlying scientific rationale to empower your research and development efforts.
Part 1: Foundational Concepts: The Pyrazolopyridine Scaffold
The pyrazolopyridine core is recognized as a "privileged" heterocyclic scaffold in kinase drug discovery.[1][2] Its primary strength lies in its ability to act as a bioisostere of purine, enabling it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the inhibitor, providing a robust foundation for potency. However, the high conservation of the ATP-binding site across the human kinome—comprising over 500 members—makes achieving selectivity a paramount challenge.[3] Off-target inhibition can lead to cellular toxicity or unexpected pharmacological effects, underscoring the need for rational design strategies to improve the inhibitor's selectivity profile.[4][5]
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the development of selective pyrazolopyridine inhibitors.
Question 1: My lead pyrazolopyridine compound is potent against my primary target but also inhibits several closely related kinases. What are the primary strategies to engineer selectivity?
Answer: This is a classic challenge in kinase inhibitor design. Because members of a kinase subfamily share high sequence and structural homology in the ATP pocket, achieving selectivity requires exploiting subtle differences. The most effective approach is a multi-pronged strategy grounded in Structure-Based Drug Design (SBDD).[3][6]
Core Strategies:
-
Exploit the "Gatekeeper" Residue: This is the most powerful and widely used strategy. The gatekeeper is a single amino acid residue that controls access to a hydrophobic pocket adjacent to the ATP-binding site.[7][8] The size of this residue varies across the kinome.
-
Causality: If your primary target has a small gatekeeper (e.g., Threonine, Valine, Alanine), while key off-targets have a large, bulky gatekeeper (e.g., Methionine, Phenylalanine, Isoleucine), you can introduce a bulky chemical moiety to your pyrazolopyridine scaffold.[7][9][10] This modification is designed to sterically clash with the larger gatekeeper of the off-target kinases, preventing binding, while fitting comfortably into the pocket of your primary target.[11] Conversely, if your target has a large gatekeeper, designing inhibitors that make specific, favorable contacts with that residue can also confer selectivity.[9]
Caption: Exploiting the Gatekeeper Residue for Selectivity. -
-
Target Unique Conformations: Kinases are dynamic proteins that adopt different conformations. Type II inhibitors, for instance, bind to the "DFG-out" (inactive) conformation, where the DFG motif is flipped.[12] Since this conformation is generally less conserved than the active "DFG-in" state, designing inhibitors that stabilize the DFG-out state of your target can be a powerful route to selectivity.[13]
-
Vectorial Growth into Non-Conserved Regions: Use SBDD to identify opportunities for your compound to extend out of the highly conserved ATP pocket and form interactions with less conserved regions, such as the ribose pocket or the solvent front. Adding substituents at various positions on the pyrazolopyridine core can achieve this.[2]
Question 2: I'm observing unexpected cellular toxicity or pathway activation. How can I definitively confirm that my inhibitor is engaging its intended target (and potential off-targets) within the cell?
Answer: This is a critical step to validate your compound's mechanism of action and diagnose the source of toxicity. In vitro biochemical data (like IC50 values) doesn't always translate to the complex cellular environment.[14] You must verify target engagement in a physiological context.
Recommended Method: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming target engagement in intact cells or cell lysates.[15][16]
-
Principle: The binding of a ligand (your inhibitor) to its target protein generally increases the protein's thermal stability.[17] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature compared to the unbound protein.[18][19] By measuring the amount of soluble protein remaining at various temperatures, you can detect this "thermal shift."
-
Why it's Trustworthy: A positive CETSA result provides direct biophysical evidence of your compound physically interacting with its target inside the cell, at endogenous expression levels.[16] It accounts for cell permeability, efflux pumps, and intracellular metabolism, which are not captured by purely biochemical assays.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
For a broader, unbiased view of all potential targets, consider a chemical proteomics approach like Kinobeads . This method uses immobilized, broad-spectrum kinase inhibitors to pull down kinases from a cell lysate.[20][21] By pre-incubating the lysate with your free compound, you can see which kinases it prevents from binding to the beads, revealing its entire target profile through mass spectrometry.[22][23]
Question 3: What is the best way to quantitatively profile the selectivity of my optimized inhibitor? A single IC50 value seems insufficient.
Answer: You are correct; a single IC50 value is only part of the story. A comprehensive selectivity profile requires assessing your inhibitor against a large panel of kinases and evaluating its binding properties beyond simple potency.
Recommended Tiers of Analysis:
-
Broad Kinome Screening (Biochemical): The first step is to screen your compound against a large, commercially available kinase panel (e.g., >400 kinases). This provides IC50 or percent-inhibition data across the kinome.[24][25] This is the best way to identify both expected and unexpected off-targets and to calculate a selectivity score.
-
Biophysical Characterization (Kinetics & Thermodynamics): For the primary target and key off-targets identified in the screen, it is crucial to perform deeper biophysical analysis.
-
Surface Plasmon Resonance (SPR): This technique provides kinetic binding data, measuring the association rate (k_on) and dissociation rate (k_off).[26][27] The ratio of these rates gives the equilibrium dissociation constant (K_D). Two compounds can have the same K_D but very different kinetics. A compound with a slow k_off has a long target residence time , which can be a better predictor of cellular efficacy than affinity alone.[28]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic signature of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[29][30] This information is invaluable for understanding the driving forces of binding (enthalpy-driven vs. entropy-driven) and can guide further optimization in your medicinal chemistry campaign.[31][32]
-
Data Summary: The Impact of Rational Design
The table below illustrates a hypothetical scenario where a bulky group was added to a pyrazolopyridine inhibitor (Compound B) to clash with the large gatekeeper (Methionine) of Off-Target Kinase 1, which was identified in an initial screen of the parent compound (Compound A).
| Kinase Target | Gatekeeper Residue | Compound A IC50 (nM) | Compound B IC50 (nM) | Fold-Selectivity vs. Off-Target 1 |
| Primary Target | Threonine (Small) | 10 | 15 | - |
| Off-Target 1 | Methionine (Large) | 30 | >5,000 | >333x Improvement |
| Off-Target 2 | Cysteine (Small) | 850 | 920 | No Significant Change |
This data clearly demonstrates how a targeted SBDD approach can dramatically and specifically improve selectivity against a problematic off-target while maintaining potency against the desired kinase.
Part 3: Key Experimental Protocols
Protocol 1: Target Engagement Verification by CETSA
This protocol outlines a standard Western blot-based CETSA experiment.
-
Cell Culture & Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat cells with your pyrazolopyridine inhibitor at the desired concentration (e.g., 10x EC50) or with vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Harvesting & Lysis:
-
Harvest cells by scraping and wash once with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors) and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Heat Challenge:
-
Aliquot 40 µL of the clarified lysate into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a PCR machine. Include an unheated control.[17]
-
Cool samples to room temperature for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
Carefully collect 30 µL of the supernatant from each tube. This contains the soluble protein fraction.
-
-
Analysis:
-
Prepare samples for SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific to your target kinase and a loading control (e.g., GAPDH, Tubulin).
-
Develop the blot and quantify band intensities.
-
-
Data Interpretation:
-
Normalize the target protein band intensity to the loading control for each lane.
-
Plot the normalized intensity (% soluble protein relative to the unheated control) against temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
-
Protocol 2: Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing inhibitor-kinase interactions.
-
Chip Preparation and Kinase Immobilization:
-
Select a sensor chip appropriate for your kinase (e.g., a Series S CM5 chip for amine coupling).
-
Activate the surface using a standard EDC/NHS protocol.
-
Immobilize the purified kinase onto the sensor surface to a target density (e.g., 2000-4000 RU). It is critical that the immobilization conditions maintain the protein's activity.[33]
-
Deactivate any remaining active esters with ethanolamine. Use one flow cell as a reference surface (activated and deactivated without protein).
-
-
Assay Development:
-
Prepare a dilution series of your pyrazolopyridine inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO).
-
Perform a kinetic titration or multi-cycle kinetics experiment. Inject the compound dilutions over the kinase and reference surfaces, starting from the lowest concentration. Include several buffer-only (zero concentration) injections for double referencing.
-
-
Data Collection:
-
Monitor the binding response (in RU) over time. Each cycle should consist of an association phase (compound injection) and a dissociation phase (buffer flow).
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., low pH glycine) that removes the bound compound without denaturing the kinase.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer injection data from the active channel data (double referencing).
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[27]
-
This fitting will yield the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). The target residence time (τ) is calculated as 1/k_off.[28]
-
Part 4: References
-
Zhou, T., & Huang, D. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(4), 555-562. [Link]
-
Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 13(3), 187-198. [Link]
-
Aramori, I., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of pharmacological and toxicological methods, 68(1), 11-19. [Link]
-
Zhou, T., & Huang, D. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(4), 555-562. [Link]
-
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Reddy, A. S., & Pati, H. N. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(4). [Link]
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Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(31), 10999-11009. [Link]
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Merelli, E., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics, 5, 23. [Link]
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Guo, L., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Bioorganic & medicinal chemistry, 25(4), 1469-1476. [Link]
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Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(31), 10999-11009. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141-160. [Link]
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Card, A., et al. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 13(3), 187-198. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297-315. [Link]
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Emrick, M. A., et al. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences of the United States of America, 103(18), 6936-6941. [Link]
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Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in molecular biology, 753, 129-155. [Link]
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Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature chemical biology, 8(11), 913-919. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Reinecke, M., et al. (2019). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 18(11), 4062-4071. [Link]
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Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI Blog. [Link]
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Harris, P. A., et al. (2019). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS medicinal chemistry letters, 10(7), 1051-1056. [Link]
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George, N., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Scientific Reports, 14(1), 7051. [Link]
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Gajiwala, K. S., & Tobe, S. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in molecular biosciences, 7, 592754. [Link]
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Liu, Z., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in chemistry, 6, 474. [Link]
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Al-Ostath, A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13621-13636. [Link]
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Müller, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 22-31. [Link]
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Technical Support Center: Overcoming Acquired Resistance with ERK Inhibitors
Introduction
Welcome to the technical support center for researchers investigating acquired resistance in cancer. A primary challenge in targeted therapy, particularly in cancers driven by the MAPK pathway (RAS-RAF-MEK-ERK), is the near-inevitable development of acquired resistance to BRAF and MEK inhibitors.[1] This resistance is most often driven by the reactivation of ERK signaling, the terminal kinase of the cascade.[2]
ERK inhibitors represent a critical therapeutic strategy to overcome this resistance by targeting the pathway at its final node.[3][4] This guide provides in-depth, practical answers and troubleshooting protocols for scientists and drug development professionals working with ERK inhibitors to circumvent resistance in preclinical models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions researchers face when beginning or optimizing experiments with ERK inhibitors.
Q1: What are the primary mechanisms of acquired resistance to BRAF/MEK inhibitors that necessitate the use of ERK inhibitors?
A1: Acquired resistance to BRAF/MEK inhibitors predominantly involves mechanisms that restore ERK1/2 activity despite upstream blockade.[2] Targeting ERK directly is a rational strategy to overcome these adaptations.[3][5] Key mechanisms include:
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Reactivation of the MAPK Pathway: This is the most common escape route.[1] It can occur through various genetic and non-genetic events, such as:
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NRAS or KRAS mutations: Activating mutations in RAS genes bypass the need for upstream signals to activate BRAF.[6][7]
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BRAF V600E amplification or alternative splicing: Increased copies of the target gene or splice variants that can form dimers render inhibitors less effective.[6][8]
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MEK1/2 mutations: Mutations in the MEK kinase can prevent inhibitor binding or lead to constitutive activity.[9][10]
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Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR, PDGFRβ, or IGF-1R can trigger parallel pathway activation or reactivate the MAPK cascade through RAS.[8][11]
-
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Activation of Bypass Pathways: In some cases, cells activate parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to become independent of ERK signaling.[11]
Q2: How do I select the most appropriate ERK inhibitor for my cancer model?
A2: The choice of an ERK inhibitor depends on several factors including its mechanism of action, selectivity, and the specific context of your model. Several ERK inhibitors are in clinical development, each with distinct properties.[12]
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ATP-Competitive vs. Other Mechanisms: Most ERK inhibitors (e.g., Ulixertinib/BVD-523, Ravoxertinib/GDC-0994) are ATP-competitive.[12][13] Novel inhibitors that bind to other sites, such as the D-recruitment site (e.g., BI-78D3), are also emerging and may overcome resistance to ATP-competitive agents.[14]
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Selectivity Profile: Review published kinase profiling data. A highly selective inhibitor minimizes off-target effects that could confound your results.[15]
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Resistance Profile: Consider the known resistance mechanisms for the inhibitor. For example, specific mutations in ERK itself have been shown to confer resistance to certain ATP-competitive inhibitors.[16][17]
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Model System: Ensure the inhibitor has been validated in a model system similar to yours (e.g., cell line with a specific KRAS or BRAF mutation).[18]
Q3: What are the essential biomarkers for confirming ERK pathway inhibition and assessing inhibitor efficacy?
A3: Robust biomarker analysis is critical for validating your experimental system. The most reliable pharmacodynamic (PD) biomarkers are direct downstream substrates of ERK.
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Primary Biomarker (Direct Target): Phospho-p90 Ribosomal S6 Kinase (p-RSK): RSK is a direct substrate of ERK1/2.[19] A decrease in p-RSK (e.g., at Ser380) is a more reliable indicator of ERK kinase inhibition than p-ERK itself, as some inhibitors can paradoxically increase p-ERK levels due to feedback relief.[20][21]
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Secondary Biomarker (Pathway Activity): Phospho-ERK1/2 (p-ERK): While useful, p-ERK (Thr202/Tyr204) levels should be interpreted with caution. Inhibition of ERK activity can block negative feedback loops that normally suppress upstream signaling, leading to an increase in MEK activity and a rebound in p-ERK levels, even while ERK kinase activity remains inhibited.[22][23]
-
Cellular Proliferation/Viability Markers: Downstream functional outputs include markers like Cyclin D1 levels, Ki-67 expression (in vivo), and ultimately, cell viability or tumor growth inhibition.[24]
Q4: What are the standard preclinical models for studying acquired resistance to ERK inhibitors?
A4: Robust models are essential for studying resistance mechanisms and testing therapeutic strategies.
-
In Vitro Models:
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Isogenic Cell Lines: Engineering specific mutations (e.g., KRAS, NRAS, MEK1) into a sensitive parental cell line provides a clean system to study a specific resistance mechanism.[20]
-
Drug-Resistant Cell Lines: Generating resistant lines through chronic exposure to a BRAF, MEK, or ERK inhibitor is a common and powerful approach. This method allows for the discovery of novel and clinically relevant resistance mechanisms.[25][26]
-
-
In Vivo Models:
-
Cell Line-Derived Xenografts (CDX): Injecting either sensitive parental cells or established resistant cells into immunocompromised mice allows for testing inhibitor efficacy on tumor growth.
-
Patient-Derived Xenografts (PDX): PDX models, derived directly from patient tumors, often better recapitulate the heterogeneity and complexity of human disease and are excellent for testing therapeutic efficacy.
-
Section 2: Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered when working with ERK inhibitors.
Guide 1: Suboptimal ERK Inhibition In Vitro
Problem: Western blot or other assays show incomplete inhibition of downstream ERK targets (e.g., p-RSK) or minimal effect on cell viability, despite using the published or recommended concentration of the ERK inhibitor.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Validation |
| 1. Compound Inactivity | The inhibitor may have degraded due to improper storage (light/temperature sensitivity) or be insoluble at the working concentration. | 1. Prepare a fresh stock solution from powder. 2. Confirm solubility in your chosen solvent (e.g., DMSO) and culture medium. 3. Use a positive control cell line known to be sensitive to the inhibitor.[18] |
| 2. High Basal Pathway Activity | The cell line may have extremely high constitutive MAPK pathway signaling (e.g., due to KRAS/BRAF amplification) that requires a higher inhibitor concentration for effective suppression. | 1. Perform a dose-response experiment to determine the IC50 and EC50 for your specific cell line. 2. Titrate the inhibitor from a low (e.g., 1 nM) to a high (e.g., 10 µM) concentration. 3. Assess both p-RSK inhibition (EC50) and cell viability (IC50).[20] |
| 3. Rapid Drug Metabolism/Efflux | Some cancer cell lines express high levels of drug efflux pumps (e.g., ABC transporters) that can actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration. | 1. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to see if inhibition is transient. 2. If available, use mass spectrometry to measure the intracellular concentration of the inhibitor. 3. Test co-treatment with an efflux pump inhibitor as a mechanistic probe. |
| 4. Pre-existing Resistance | The cell line may harbor an uncharacterized intrinsic resistance mechanism, such as a mutation in ERK1/2 or amplification of ERK2.[16] | 1. Sequence the MAPK1 (ERK2) and MAPK3 (ERK1) genes in your cell line. 2. Perform a copy number analysis for MAPK1. 3. Test a structurally distinct ERK inhibitor that may not be susceptible to the same resistance mechanism.[16] |
This workflow provides a logical sequence of steps to diagnose issues with inhibitor performance.
Caption: Fig 2. ERK inhibitors target the final node of the MAPK pathway.
This protocol is adapted from established methods for generating drug-resistant cell lines. [25][27]
-
Determine Initial Dosing: First, determine the IC50 of the ERK inhibitor for the parental cell line using a 72-hour viability assay.
-
Initial Chronic Dosing: Culture the parental cells in medium containing the ERK inhibitor at a concentration equal to the IC50.
-
Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 3-4 days. The bulk of the cells will die, but a small population of tolerant cells may survive and begin to slowly proliferate. Passage the cells when they reach ~70% confluency.
-
Dose Escalation: Once the cells have a stable doubling time in the initial concentration, gradually increase the inhibitor concentration. A typical escalation is to double the concentration (e.g., from IC50 to 2x IC50).
-
Repeat Escalation: Repeat Step 4, allowing the cells to adapt and resume stable proliferation at each new concentration before escalating further. This process can take several months. A final concentration of 5-10x the initial IC50 is often sufficient to isolate highly resistant populations.
-
Isolation and Validation:
-
Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.
-
Expand the clones and confirm their resistance by re-running the IC50 assay, comparing them to the parental line. A resistant line should show a significant rightward shift in its dose-response curve (e.g., >10-fold increase in IC50).
-
Cryopreserve validated resistant clones and parental cells from the same passage number for future experiments.
-
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Giovannetti, E., et al. (2018). Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells. ResearchGate. [Link]
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Goetz, E. M., et al. (2017). ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors. Cancer Research. [Link]
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Technical Support Center: 1H-Pyrazolo[4,3-c]pyridine Lead Optimization
This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the potency of 1H-Pyrazolo[4,3-c]pyridine-based compounds. This scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document provides actionable strategies, troubleshooting protocols, and foundational knowledge to navigate the complexities of lead optimization.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Potency Enhancement
This section addresses foundational questions regarding the structure-activity relationship (SAR) and strategic planning for the this compound scaffold.
Q1: What are the key positions on the this compound scaffold for modification to improve potency?
A1: Structure-activity relationship (SAR) studies reveal that several positions on the pyrazolopyridine core are critical for modulating biological activity.[2][3] The primary points for modification, often referred to as "growth vectors," are typically the N-1, C-3, C-4, and C-6 positions.[2][4]
-
N-1 Position: Substitution at this position often influences the compound's orientation within the target's binding pocket and can significantly impact selectivity and pharmacokinetic properties. For instance, studies on pyrazolopyridine inhibitors of enterovirus replication found that an isopropyl group at N1 was optimal for high selectivity.[2][3]
-
C-3 Position: This position is frequently involved in key hydrogen bonding interactions or can be used to introduce groups that occupy specific hydrophobic pockets.
-
C-4 Position: This position offers a significant opportunity for improvement. Modifications here, often involving the introduction of various N-aryl groups, have led to substantial gains in potency across different target classes.[2][3]
-
C-6 Position: Similar to the C-3 position, this site can be modified to enhance binding affinity through interactions with the target protein. For example, a thiophenyl-2-yl unit at C6 was shown to be beneficial for antiviral activity.[2]
Q2: My initial hits have high micromolar activity. What is a logical first step for optimization?
A2: With low micromolar to high micromolar hits, the initial goal is to confirm the SAR is tractable and identify vectors for potency improvement. A common strategy is to perform an "exploratory SAR" by synthesizing a small, diverse library of analogs with modifications at the most promising positions (see Q1). For example, a study on pyrazolo[4,3-c]pyridines as PEX14-PEX5 protein-protein interaction inhibitors began with a hit that had a dissociation constant (K D) of 163 μM and systematically explored substitutions to achieve nanomolar activity.[5] The initial focus should be on simple, synthetically accessible modifications to quickly gauge the sensitivity of the target to changes in sterics and electronics at each position.
Q3: How do I balance improving potency with maintaining good physicochemical properties?
A3: This is a central challenge in medicinal chemistry. As potency increases, properties like solubility and permeability can worsen (a phenomenon known as "molecular obesity"). It is crucial to monitor key physicochemical properties like molecular weight (MW), lipophilicity (LogP/LogD), and polar surface area (PSA) with each modification. Employing strategies like "ligand efficiency" (LE) metrics can help guide your optimization by normalizing potency for the size of the molecule. Bioisosteric replacement is a powerful tool here; for example, replacing a phenyl ring with a pyridine ring can improve solubility and introduce a hydrogen bond acceptor without drastically altering the core structure.[6]
Section 2: Troubleshooting Guide - Overcoming Common Experimental Hurdles
This guide is designed to help you systematically troubleshoot common issues encountered during the lead optimization process.
Problem: My new this compound analog shows significantly lower potency in the cellular assay compared to the biochemical assay.
This is a common issue and often points to problems with the compound's ability to reach its target in a cellular environment.
Troubleshooting Protocol:
-
Assess Compound Properties:
-
Solubility: Poor aqueous solubility is a frequent cause of inactivity.[7] If the compound precipitates in the assay media, its effective concentration is much lower than intended.
-
Action: Measure the kinetic solubility of your compound in the assay buffer. Consider reformulating with a co-solvent or modifying the compound to improve solubility (e.g., adding a polar group like a hydroxyl or a basic amine).[4]
-
-
Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target.
-
Action: Use computational models to predict permeability (e.g., Caco-2) or perform an experimental PAMPA assay. If permeability is low, consider reducing the polar surface area or increasing lipophilicity, while carefully balancing this with solubility.
-
-
Metabolic Stability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Action: Perform a metabolic stability assay using liver microsomes or hepatocytes. If stability is low, identify the metabolic "soft spots" on the molecule and block them through chemical modification (e.g., replacing a metabolically labile hydrogen with fluorine).[8]
-
-
-
Verify Target Engagement in Cells: A lack of cellular activity may mean the compound isn't binding to its intended target in the complex cellular milieu.
-
Action: Use a target engagement assay. A Western Blot to check the phosphorylation status of a direct downstream substrate is a common method for kinase inhibitors.[7][9] Cellular Thermal Shift Assays (CETSA) can also directly measure the binding of the compound to its target protein in intact cells.
-
Problem: I'm observing inconsistent results or a "flat" dose-response curve in my potency assay.
This can stem from compound-related issues or problems with the assay itself.
Troubleshooting Protocol:
-
Check Compound Integrity:
-
Purity: Ensure the compound is of high purity (>95%). Impurities can interfere with the assay or misrepresent the active concentration.
-
Stability: Avoid repeated freeze-thaw cycles of stock solutions.[7] Aliquot stocks for single use. Some compounds can degrade in DMSO or aqueous buffers over time.
-
Action: Re-analyze your compound by LC-MS to confirm its integrity. If degradation is suspected, perform a stability study in the relevant assay media.[10]
-
-
-
Review Assay Protocol:
-
Concentration of DMSO: Ensure the final concentration of your solvent (e.g., DMSO) is well-tolerated by the cells or enzyme, typically below 0.5%.[7]
-
Assay Window & Z'-Factor: A small assay window (the difference between positive and negative controls) or high variability can obscure a compound's effect.
-
Action: Calculate the Z'-factor for your assay. A value >0.5 is considered excellent for screening.[11] If the Z'-factor is low, the assay needs to be optimized before reliable potency values can be determined.
-
-
Mechanism of Action: Ensure the downstream readout you are measuring is appropriate for the target. There may be compensatory signaling pathways in your cell model that mask the effect of your inhibitor.[7]
-
Section 3: Advanced Strategies & Protocols for Potency Improvement
Once initial SAR is established, more advanced medicinal chemistry strategies can be employed to achieve significant potency gains.
Strategy 1: Bioisosteric Replacement
Bioisosterism involves substituting a functional group in the lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.[8][12]
Common Bioisosteric Replacements for the Pyrazolopyridine Scaffold:
| Original Group | Potential Bioisostere(s) | Rationale & Potential Benefits |
| Phenyl Ring | Pyridine, Thiophene, Furan | Introduce H-bond acceptors/donors, modulate pKa, improve solubility, alter metabolic profile.[6] |
| Carboxylic Acid | Tetrazole, Acylsulfonamide | Improve oral bioavailability, increase metabolic stability, maintain acidic proton for H-bonding. |
| Amide Linker | Pyrazole, Triazole, Oxadiazole | Pyrazoles can be suitable replacements for amides.[12] This can enhance metabolic stability and alter vector orientation. |
| tert-Butyl | Trifluoromethyl, Cyclopropyl | Modulate lipophilicity and metabolic stability. The trifluoromethyl group can also engage in specific interactions.[8] |
Strategy 2: Structure-Based Design & Scaffold Hopping
When a crystal structure of the target protein is available, structure-based drug design (SBDD) allows for the rational design of potent inhibitors. If the current scaffold has inherent liabilities (e.g., poor ADME properties, patent issues), "scaffold hopping" can be used to identify novel core structures that maintain the key binding interactions.[13]
Experimental Protocol: General Kinase Inhibition Assay (Example)
This protocol describes a typical in vitro assay to determine the IC50 value of a this compound lead against a protein kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
-
Assay Reaction:
-
In a 96- or 384-well plate, add the kinase enzyme and the peptide substrate to the assay buffer.
-
Add the diluted test compound or vehicle control (DMSO in buffer) to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the K m value for the specific kinase.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization (FP), TR-FRET, or luminescence (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data relative to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14]
-
Section 4: Key Synthetic Methodologies for Scaffold Elaboration
Successful lead optimization relies on efficient and versatile synthetic chemistry to generate the designed analogs. Recent advances have provided powerful tools for the functionalization of the pyrazolopyridine core.
-
N-Alkylation/Arylation: The N-1 and N-2 positions can typically be functionalized through standard alkylation or arylation reactions.[15][16]
-
Palladium-Catalyzed Cross-Coupling: For modifications at the carbon positions, cross-coupling reactions are indispensable.
-
Suzuki-Miyaura Coupling: To functionalize at C-3, a tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling with a variety of boronic acids or esters is a highly effective strategy.[15][16]
-
Buchwald-Hartwig Amination: To introduce amines at halogenated positions (e.g., C-5), the Buchwald-Hartwig amination is a robust method.[15][16]
-
-
Directed Metalation: Selective deprotonation using a strong base like TMPMgCl·LiCl can allow for functionalization at otherwise inaccessible positions, such as C-7, followed by quenching with an electrophile.[15][16]
References
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Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3. (2024). PubMed. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2023). Arabian Journal of Chemistry. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Available at: [Link]
-
Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. (2021). ACS Publications. Available at: [Link]
-
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. (2018). PubMed. Available at: [Link]
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). ScienceDirect. Available at: [Link]
-
Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). NIH. Available at: [Link]
-
From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. (2020). PubMed. Available at: [Link]
-
Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. Available at: [Link]
-
A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. Available at: [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. (2018). ACS Publications. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. Available at: [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed. Available at: [Link]
-
Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Bio-Rad. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. Available at: [Link]
-
SAR Analysis of Heterocyclic Compounds with Monocyclic and Bicyclic Structures as Antifungal Agents. (2022). PubMed. Available at: [Link]
-
The SAR's of novel synthesized target heterocycles. ResearchGate. Available at: [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]
-
Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). NIH. Available at: [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II. ResearchGate. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Available at: [Link]
-
Potency Assay Guide. Pharmaron. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]
-
Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2024). Journal of the American Chemical Society. Available at: [Link]
-
Rapid identification and optimization of a brain-active PROTAC for GSK3. News-Medical.net. Available at: [Link]
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Technical Support Center: Addressing Poor Solubility of Pyrazolopyridine Drug Candidates
Welcome to the technical support center dedicated to addressing the critical challenge of poor solubility in pyrazolopyridine-based drug candidates. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to high crystal lattice energy and consequently, poor aqueous solubility, which can severely hamper oral bioavailability and clinical development.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and detailed experimental protocols to systematically diagnose and overcome solubility issues with your pyrazolopyridine compounds.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and provides a foundational understanding of solubility challenges with pyrazolopyridine derivatives.
Q1: My pyrazolopyridine candidate shows excellent in vitro potency but has very low aqueous solubility (<1 µg/mL). Where do I start?
A1: This is a common scenario. The first step is to thoroughly characterize the solid-state properties of your compound and perform initial solubility assessments in different media. This will help you understand the root cause of the poor solubility and guide your strategy for improvement.
Initial Assessment Workflow:
-
Solid-State Characterization:
-
Microscopy: Visually inspect the solid material for crystallinity.
-
Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and assess crystallinity. A high melting point can be an indicator of strong crystal packing, which contributes to low solubility.[5]
-
Powder X-Ray Diffraction (PXRD): Confirm the crystalline nature of your compound and identify its polymorphic form.
-
-
Equilibrium Solubility Measurement:
-
Determine the thermodynamic equilibrium solubility using the reliable shake-flask method.[6][7] This involves agitating an excess of the solid compound in a specific medium until equilibrium is reached, followed by quantification of the dissolved compound.
-
Test solubility in various aqueous media, including:
-
Deionized water
-
pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand pH-dependent solubility.
-
Biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions.
-
-
-
Kinetic Solubility Measurement:
-
For early-stage discovery, kinetic solubility can be a higher-throughput alternative. This typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to observe precipitation.[8]
-
Q2: I've confirmed my compound is crystalline and poorly soluble across all pH ranges. What's the next logical step?
A2: Once you have a baseline understanding of your compound's solubility, the next step is to select an appropriate solubility enhancement strategy. The choice of strategy will depend on the physicochemical properties of your molecule, the desired dose, and the stage of development.
Here is a decision tree to guide your selection:
Caption: Decision tree for selecting a solubility enhancement strategy.
Part 2: In-Depth Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting for specific challenges and step-by-step protocols for key experiments.
Issue 1: My pyrazolopyridine has a high melting point, and initial salt screening has failed.
Underlying Cause: A high melting point often correlates with high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure.[5] If the compound is a weak base or acid, or if it's non-ionizable, traditional salt formation may not be feasible.
Troubleshooting Protocol: Disrupting Crystal Packing
A medicinal chemistry approach can be employed to disrupt the crystal packing and improve solubility.
Step-by-Step Protocol:
-
Obtain a Single Crystal X-ray Structure: If possible, obtain a crystal structure of your lead compound. This can reveal intermolecular interactions, such as hydrogen bonding or pi-stacking, that contribute to the high crystal lattice energy.
-
Identify Key Intermolecular Interactions: Analyze the crystal structure for patterns. For example, a study on pyrazolopyridine inhibitors of B-Raf(V600E) revealed hydrogen-bonded head-to-tail dimers.[4]
-
Rational Design of Analogs: Based on the crystal structure, design and synthesize new analogs with modifications aimed at disrupting these interactions.
-
Introduce bulky groups: Adding a sterically hindering group at the interface of the dimer or other key interaction points can physically prevent the molecules from packing tightly.
-
Introduce out-of-plane substituents: Adding substituents that force a twist in the molecule's conformation can disrupt planarity and weaken crystal packing.
-
-
Synthesize and Evaluate Analogs:
-
Synthesize the designed analogs.
-
Measure their melting points (a decrease suggests disruption of crystal packing).
-
Measure their aqueous solubility and compare it to the parent compound.
-
Crucially, re-evaluate the biological activity to ensure that the modifications have not negatively impacted potency.[4]
-
Issue 2: My pyrazolopyridine is non-ionizable and thermally labile, making salt formation and hot-melt extrusion unsuitable.
Underlying Cause: For non-ionizable compounds, salt formation is not an option. Thermal lability precludes the use of high-temperature methods like hot-melt extrusion for creating amorphous solid dispersions.
Troubleshooting Protocol: Prodrug Approach & Amorphous Solid Dispersions via Spray Drying
Strategy A: The Prodrug Approach
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[9] This strategy can be highly effective for improving the solubility of pyrazolopyrimidine and pyrazolopyridine derivatives.[10][11][12]
Step-by-Step Protocol for a Carbamate Prodrug:
This protocol is adapted from a successful strategy for pyrazolo[3,4-d]pyrimidines.[11]
-
Identify a suitable handle: The pyrazolopyridine scaffold often has a secondary amine that can be functionalized.
-
One-pot, two-step synthesis:
-
Step 1: Formation of the carbamoyl chloride: Dissolve the parent pyrazolopyridine compound in a suitable aprotic solvent (e.g., dichloromethane). Add a carbonylating agent, such as triphosgene, to generate the carbamoyl chloride intermediate.
-
Step 2: Nucleophilic substitution: In the same reaction vessel, add a solubilizing promoiety containing a hydroxyl group (e.g., a polyethylene glycol chain or a hydrophilic alcohol). This will displace the chloride to form the final carbamate prodrug.
-
-
Purification and Characterization: Purify the prodrug using standard techniques (e.g., column chromatography, recrystallization) and confirm its structure (e.g., via NMR, mass spectrometry).
-
Evaluation:
-
Aqueous Solubility: Measure the solubility of the prodrug and compare it to the parent compound. Significant increases are expected.
-
Stability: Assess the stability of the prodrug in aqueous buffers and plasma to ensure it is sufficiently stable for administration but will cleave to release the active drug.
-
Permeability: Evaluate cell permeability (e.g., using a PAMPA assay).
-
In Vitro Activity: The prodrug itself should be inactive or significantly less active than the parent drug. Its biological effect should be due to the release of the active compound.
-
Strategy B: Amorphous Solid Dispersions (ASD) via Spray Drying
ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[5][13] This high-energy amorphous form has a much higher apparent solubility than the crystalline form.[5] Spray drying is a suitable method for thermally labile compounds.[14][15]
Step-by-Step Protocol for ASD Preparation:
-
Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion with your compound. Common choices include HPMCAS, PVP, and Soluplus®.[5]
-
Solvent Selection: Choose a common solvent system in which both the drug and the polymer are soluble.
-
Spray Drying Process:
-
Prepare a solution of your pyrazolopyridine candidate and the selected polymer in the chosen solvent system.
-
Atomize the solution into a hot nitrogen stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
-
Characterization of the ASD:
-
PXRD: Confirm the amorphous nature of the drug in the dispersion (absence of sharp diffraction peaks).
-
DSC: Look for a single glass transition temperature (Tg) to indicate a homogenous dispersion.
-
-
Dissolution Testing: Perform dissolution studies on the ASD. You should observe a "spring and parachute" effect, where the concentration of the drug in solution rapidly increases to a supersaturated state (the "spring") and is maintained by the polymer, which inhibits precipitation (the "parachute").
Caption: The "spring and parachute" effect in ASD dissolution.
Part 3: Data-Driven Decision Making
To aid in the selection of the most promising solubility enhancement technique, the following table summarizes typical improvements seen with different methods for pyrazolopyridine-like compounds.
| Technique | Fold Increase in Solubility | Pros | Cons |
| Salt Formation | 10-100x[16] | Well-established, regulatory acceptance.[16] | Only for ionizable compounds, risk of disproportionation. |
| Co-crystals | 10-100x | Applicable to non-ionizable compounds, can improve stability.[17] | Requires extensive screening of co-formers. |
| Prodrug Approach | >600x (for a pyrazolo[3,4-d]pyrimidine)[10] | Significant solubility increase, can target specific tissues. | Requires chemical modification, potential for altered metabolism.[9] |
| Amorphous Solid Dispersion | 10-1000x[5] | Broadly applicable, can achieve supersaturation. | Thermodynamically unstable, risk of recrystallization.[13] |
| Particle Size Reduction | 2-10x | Simple, can improve dissolution rate. | Does not increase equilibrium solubility, may not be sufficient for very poorly soluble compounds. |
Part 4: Analytical Methods for Solubility Determination
Accurate measurement of solubility is crucial for evaluating the success of any enhancement strategy.
Recommended Analytical Technique: HPLC-UV
For most pyrazolopyridine derivatives, which contain chromophores, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and reliable method for quantifying the concentration of the dissolved drug.[18]
Brief Protocol:
-
Sample Preparation: After reaching equilibrium in your solubility experiment, filter the solution through a 0.22 µm filter to remove any undissolved solids.
-
Standard Curve: Prepare a series of standard solutions of your compound of known concentrations in a suitable solvent.
-
HPLC Analysis: Inject the filtered sample and the standards onto an appropriate HPLC column (e.g., a C18 column).
-
Quantification: Use the peak area from the UV detector to determine the concentration of your compound in the sample by comparing it to the standard curve.
For nitrogen-containing heterocycles in complex matrices, mixed-mode liquid chromatography coupled with mass spectrometry (MMLC-MS) can offer enhanced separation and sensitivity.[19]
Conclusion
Addressing the poor solubility of pyrazolopyridine drug candidates requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of your compound and rationally selecting from a range of available techniques—from solid-state engineering to chemical modification and advanced formulation strategies—it is possible to significantly improve aqueous solubility and advance these promising therapeutic agents through the development pipeline. This guide provides a starting point for your investigations, and our team of application scientists is always available for further consultation.
References
-
(2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]
-
Wenglowsky, S., et al. (2012). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. Bioorganic & Medicinal Chemistry Letters, 22(2), 912-5. [Link]
-
(2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH. [Link]
-
(2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. [Link]
-
(2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. ACS Publications. [Link]
-
(2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]
-
(2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Unknown. (n.d.). Pyrazolopyridine compound and pharmaceutical use thereof.
-
(2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
(2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
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(2021). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. ACS Publications. [Link]
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(2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ). RSC Publishing. [Link]
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(n.d.). Curious cases of 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals with high nitrogen content: an alternative to salt formation. Chemical Communications (RSC Publishing). [Link]
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Technical Support Center: Minimizing Off-Target Effects of 1H-Pyrazolo[4,3-c]pyridine Inhibitors
Introduction: The Challenge of Selectivity with the 1H-Pyrazolo[4,3-c]pyridine Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with multiple biological targets, particularly protein kinases.[1][2] Its structural similarity to purine makes it an excellent starting point for designing inhibitors that target the highly conserved ATP-binding pocket of kinases.[3] This has led to the development of potent inhibitors against critical oncology and immunology targets like Extracellular Signal-Regulated Kinase (ERK).[2][4]
However, the very feature that makes this scaffold effective—its ability to bind the ATP pocket—is also its greatest challenge. The human kinome consists of over 500 kinases, many of which share significant structural homology in the ATP-binding site.[5] This conservation can lead to unintended interactions, or "off-target effects," where an inhibitor modulates the activity of kinases other than its intended target.[6] Such off-target activities can lead to cellular toxicity, misleading experimental data, and adverse side effects in clinical applications.[6]
This guide serves as a technical resource for researchers working with this compound inhibitors. It provides a series of frequently asked questions for foundational knowledge, a detailed troubleshooting guide for common experimental issues, and robust protocols for validating inhibitor selectivity and minimizing the impact of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What, fundamentally, are off-target effects for a kinase inhibitor? A1: Off-target effects are unintended molecular interactions between a drug, in this case, a this compound inhibitor, and proteins other than its primary therapeutic target.[6][7] For kinase inhibitors, this often means binding to and inhibiting other kinases due to the conserved nature of the ATP-binding pocket across the kinome.[6] However, off-targets are not limited to kinases; some inhibitors have been shown to interact with other proteins like oxidoreductases.[8] These unintended interactions can confound experimental results and are a major concern in drug development.[6]
Q2: I've observed a phenotype in my cell-based assay. How can I be sure it's from inhibiting my target kinase? A2: This is a critical question in pharmacological studies. The observed phenotype may be a result of on-target activity, off-target activity, or a combination of both. To build confidence that the effect is on-target, a multi-pronged validation strategy is essential.[9] Key strategies include:
-
Dose-Response Correlation: The phenotype should correlate with the inhibitor's IC50 for the target kinase.
-
Use of Structurally Unrelated Inhibitors: Corroborate findings with a second inhibitor that targets the same kinase but has a different chemical scaffold.[7][9] If both compounds produce the same biological effect, it strengthens the case for on-target activity.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target.[7] The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments: In a system where the inhibitor is active, expressing a mutated, inhibitor-resistant form of the target kinase should reverse the observed phenotype.[9]
Q3: My inhibitor is potent in a biochemical (enzyme) assay but weak in my cellular assay. What's happening? A3: A significant discrepancy between biochemical potency (e.g., IC50) and cellular activity (e.g., EC50) is a common challenge. Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[7]
-
High Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, sometimes near the Km for ATP. Cellular ATP levels are much higher (in the millimolar range), which can lead to competitive displacement of the inhibitor from the ATP-binding pocket, reducing its apparent potency.[10][11]
-
Metabolic Instability: The compound may be rapidly metabolized or degraded by cellular enzymes.[7][9]
-
Drug Efflux: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein.
Q4: What is the first step I should take to proactively assess potential off-target effects? A4: The most effective initial step is a combination of computational prediction and experimental screening. In silico methods can screen your inhibitor's structure against databases of known protein structures to predict potential off-target interactions.[7] Experimentally, the gold standard is to perform a broad kinase selectivity screen, testing the inhibitor against a large panel of kinases (e.g., >400) at a single high concentration (e.g., 1-10 µM) to identify potential "hits."[12] This provides an empirical overview of the inhibitor's selectivity profile early in the research process.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section addresses common problems encountered during experiments that may indicate off-target effects.
| Problem Encountered | Potential Cause (Related to Off-Targets) | Recommended Troubleshooting Steps & Rationale |
| 1. High Cellular Toxicity at Concentrations Needed for Target Inhibition | The inhibitor is interacting with a critical off-target protein essential for cell viability (e.g., a core metabolic kinase). | 1. Lower the Inhibitor Concentration: Perform a detailed dose-response curve to find the minimal concentration that inhibits the target without causing widespread toxicity.[7] This helps separate the on-target window from the off-target toxic effects.2. Perform Broad Kinase Profiling: Screen the inhibitor against a large kinome panel (see Protocol 1) to identify potent off-targets that could explain the toxicity.[7]3. Use Genetic Validation: Confirm that knockdown/knockout of the intended target does not cause the same level of toxicity. If it doesn't, the toxicity is likely off-target. |
| 2. Phenotype Observed in a Cell Line That Lacks the Target Protein | This is a classic indicator of off-target activity. The inhibitor is acting through one or more alternative proteins present in that cell line.[6] | 1. Confirm Target Absence: Use Western blot or qPCR to rigorously confirm the absence of your target protein and mRNA in the cell line.2. Identify Off-Targets: Use proteomic methods like thermal proteome profiling (TPP) or chemical proteomics to identify the actual binding partners of your inhibitor in these target-negative cells.3. Re-evaluate Primary Data: This finding necessitates a re-interpretation of all data generated with this inhibitor. The observed phenotype cannot be attributed to the intended target. |
| 3. Phenotype Does Not Match Genetic Knockdown/Knockout of the Target | The inhibitor's effect is mediated by an off-target, while the genetic perturbation reveals the true on-target phenotype. | 1. Use a Structurally Unrelated Inhibitor: Test a second, chemically distinct inhibitor for the same target.[9] If it recapitulates the genetic knockdown phenotype (and not the original inhibitor's phenotype), your primary compound has significant off-target effects.2. Perform a "Rescue" Experiment: In cells treated with your inhibitor, introduce a version of the target that is resistant to the inhibitor. If this fails to rescue the phenotype, the effect is off-target.[9] |
| 4. Paradoxical Pathway Activation | Some kinase inhibitors can paradoxically activate the very pathway they are meant to inhibit. This can happen if the inhibitor disrupts a negative feedback loop or induces a conformational change in the target kinase that promotes dimerization and activation of a partner kinase (e.g., RAF inhibitors). | 1. Map the Signaling Pathway: Use phospho-specific antibodies in a time-course Western blot experiment to carefully map the activation state of upstream and downstream components of the pathway following inhibitor treatment.2. Consult the Literature: This is a known phenomenon for certain kinase families.[8] Research if similar scaffolds have been reported to cause paradoxical activation.3. Evaluate Dimerization: Use co-immunoprecipitation or cellular assays like NanoBRET to assess if the inhibitor promotes or stabilizes protein-protein interactions. |
Visualization of Key Workflows and Concepts
A systematic approach is crucial for identifying and mitigating off-target effects. The following diagrams illustrate key decision-making and experimental workflows.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Two-tiered workflow for kinase selectivity profiling.
Caption: Integrated strategy for selective inhibitor development.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the selectivity of a this compound inhibitor against a broad panel of protein kinases.[7]
Methodology: This protocol describes a general radiometric assay format, one of the most direct and reliable methods.[10][13] Commercial services like those from Reaction Biology offer standardized panels.[14]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
For the primary screen, prepare a working solution for a final assay concentration of 1 µM.
-
For IC50 determination, perform serial dilutions to create a 10-point dose-response curve.
-
-
Assay Plate Preparation:
-
In a multi-well assay plate, add the reaction buffer containing the specific recombinant kinase for each well.
-
Add the appropriate peptide or protein substrate for that kinase.
-
Add a solution containing MgCl2 and radiolabeled [γ-³³P]-ATP. Crucially, the ATP concentration should be at or near the Km value for each specific kinase to allow for a fair comparison of inhibitor potency. [13] Using a single, arbitrary ATP concentration can bias the results.[10][13]
-
-
Inhibitor Addition:
-
Add the diluted inhibitor to the appropriate wells.
-
Include vehicle controls (DMSO only) for 0% inhibition and a known potent inhibitor for that kinase as a positive control for 100% inhibition.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[13]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).
-
Wash the filters extensively to remove unincorporated [γ-³³P]-ATP.
-
Measure the remaining radioactivity on the filter using a scintillation counter. The counts are directly proportional to kinase activity.
-
-
Data Analysis:
-
For the primary screen, calculate the percent inhibition relative to the vehicle control.
-
For the confirmatory screen, plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm that the inhibitor binds to its intended target inside living cells, providing a crucial link between biochemical potency and cellular activity.[15]
Methodology: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled energy acceptor (a tracer that binds the same kinase). A test compound that enters the cell and engages the target will displace the tracer, causing a loss of BRET signal.
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to the NanoLuc® luciferase enzyme. Select a cell line relevant to your research.
-
Seed the transfected cells into a 96-well, white-bottom assay plate and allow them to adhere overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your this compound inhibitor in Opti-MEM® or other suitable media.
-
Add the diluted inhibitor to the cells.
-
Immediately add the fluorescent cell-permeable tracer at its predetermined optimal concentration.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Incubate the plate for the recommended time (e.g., 2 hours) at 37°C.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle controls (no inhibitor) and a positive control (high concentration of a known inhibitor).
-
Plot the normalized BRET ratio against the inhibitor concentration and fit the curve to determine the cellular IC50, which reflects target engagement.
-
Leveraging Computational Strategies to Predict and Mitigate Off-Target Effects
In silico approaches are indispensable for proactively identifying potential liabilities and guiding the design of more selective inhibitors.[16][17]
-
Structure-Based Methods: If a crystal structure of your target kinase is available, molecular docking can be used to predict the binding pose of your this compound inhibitor. This same inhibitor can then be docked into the ATP-binding sites of other kinases across the kinome to identify those with high structural and chemical complementarity, flagging them as potential off-targets.[18]
-
Ligand-Based Methods (Chemical Similarity): These methods do not require a protein structure. They compare the chemical features of your inhibitor to a large database of compounds with known kinase inhibition profiles.[18] If your inhibitor is highly similar to molecules known to inhibit a particular off-target kinase, it is likely to share that activity.
-
Machine Learning and AI Platforms: Modern platforms like KinasePred use models trained on vast datasets of kinase-inhibitor interactions to predict the likely targets and off-targets for a novel small molecule.[19] These tools can provide a rapid, cost-effective initial assessment of a compound's selectivity profile before committing to expensive and time-consuming wet-lab experiments.
By integrating these computational predictions with empirical biochemical and cellular data, researchers can establish a robust structure-activity relationship (SAR) that not only optimizes on-target potency but also systematically engineers out interactions with undesirable off-targets.[17]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. Retrieved January 8, 2026, from [Link]
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Vera, L., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Retrieved January 8, 2026, from [Link]
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Kinase Selectivity Panels. (n.d.). Reaction Biology. Retrieved January 8, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 8, 2026, from [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved January 8, 2026, from [Link]
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Kalel, V. C., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved January 8, 2026, from [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved January 8, 2026, from [Link]
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Lord, C. J., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved January 8, 2026, from [Link]
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D'Ascenzio, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Retrieved January 8, 2026, from [Link]
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Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. (2024). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
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Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Retrieved January 8, 2026, from [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Retrieved January 8, 2026, from [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved January 8, 2026, from [Link]
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1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2000). Bioorganic & Medicinal Chemistry Letters. Retrieved January 8, 2026, from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
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refining SAR to improve pharmacokinetic properties of pyrazolopyridines
Introduction: Navigating the Pharmacokinetic Challenges of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous potent kinase inhibitors and other targeted therapies.[1][2] Its rigid structure and hydrogen bonding capabilities often provide excellent target engagement. However, this same rigidity and the inherent physicochemical properties of the scaffold frequently present significant challenges in achieving a desirable pharmacokinetic (PK) profile. Issues such as poor aqueous solubility, high metabolic turnover, and potential for off-target toxicities like hERG inhibition are common hurdles that can stall or terminate promising drug discovery programs.[3][4]
This technical support guide is designed for medicinal chemists and drug development scientists actively engaged in refining the Structure-Activity Relationship (SAR) of pyrazolopyridine-based compounds. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific, recurring problems encountered during lead optimization. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make rational, data-driven decisions to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your molecules.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Q1: What are the most common, inherent PK liabilities of the pyrazolopyridine scaffold?
The pyrazolopyridine core, while attractive for target binding, often presents a baseline of challenging physicochemical properties. The fused aromatic system contributes to high planarity and lipophilicity, which can lead to:
-
Poor Aqueous Solubility: The flat, rigid structure promotes strong crystal lattice packing, making it difficult for water molecules to solvate the compound. This is a primary reason for low oral bioavailability.[5]
-
High Metabolic Turnover: The electron-rich pyridine and pyrazole rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6][7][8] Common metabolic "soft spots" include oxidation of the pyridine nitrogen or vulnerable carbons on either ring.
-
Potential for hERG Inhibition: Many pyrazolopyridine series contain a basic nitrogen atom, a common pharmacophoric feature for hERG channel binders. Combined with high lipophilicity, this creates a significant risk for cardiotoxicity.[4][9]
-
Permeability Issues: While high lipophilicity can sometimes favor passive diffusion, it can also increase binding to efflux transporters like P-glycoprotein (P-gp), limiting net cellular uptake and central nervous system (CNS) penetration.[10]
Q2: How do I begin a systematic SAR campaign to improve the PK profile of my lead compound?
A systematic approach is crucial. Rather than making random changes, the process should be an iterative cycle of design, synthesis, and testing focused on modulating key physicochemical properties.
Caption: Iterative workflow for pharmacokinetic lead optimization.
The first step is to establish a baseline by running your lead compound through a standard panel of in vitro ADME assays (solubility, metabolic stability, permeability). This data will pinpoint the most critical liabilities to address.[11]
Q3: What is "Lipophilic Efficiency" (LipE), and why is it more important than just potency?
Lipophilic Efficiency (LipE) is a metric that relates the potency of a compound to its lipophilicity (LipE = pIC50 - cLogP). It is a measure of the "quality" of a compound's potency. A high LipE indicates that the compound achieves its potency without excessive lipophilicity.[12] Focusing on improving LipE, rather than just raw potency (IC50), helps guide optimization toward candidates with a better overall balance of properties and a higher likelihood of success in in vivo studies.[13] A continued reliance on simply increasing potency often leads to increased lipophilicity and, consequently, poorer ADME properties.[12]
Part 2: Troubleshooting Guide for Common PK Issues
Issue 1: Poor Aqueous Solubility
Q: My pyrazolopyridine analog has a kinetic solubility of <1 µM. What are the most effective SAR strategies to improve this?
This is one of the most common challenges. Poor solubility is often a function of high lipophilicity (cLogP > 4) and high melting point (MP > 200°C), which reflects strong crystal packing.[5][14] Your strategy should aim to disrupt these factors.
Causality & Strategy: The goal is to decrease the energy required to pull a single molecule from its crystal lattice and solvate it with water. This can be achieved by:
-
Reducing Lipophilicity: Introduce polar or ionizable groups.
-
Disrupting Crystal Packing: Introduce non-planar groups or increase rotational freedom to break the planarity that favors strong stacking interactions.[5]
Caption: Decision tree for improving aqueous solubility.
Recommended SAR Approaches:
-
Introduce Ionizable Groups: Based on co-crystallography, if a vector on the pyrazolopyridine core (like a substituent on the pyrazole ring) points towards the solvent, it is an ideal location to introduce a small, polar ionizable group like a methylamine. This can dramatically improve solubility without negatively impacting target binding.[15]
-
Disrupt Planarity: Amide bonds in linkers can contribute to rigidity. Replacing an amide with an amine can introduce rotatable bonds, improving rotational freedom and solubility.[5]
-
Bioisosteric Replacement: Replace lipophilic aromatic rings with heteroaromatic rings (e.g., phenyl with pyridine). The nitrogen atom can act as a hydrogen bond acceptor, improving solvation and potentially metabolic stability.[16][17]
Hypothetical SAR Data Table:
| Compound | R-Group (at solvent-exposed vector) | cLogP | Kinetic Solubility (µM, pH 7.4) | Potency (IC50, nM) | LipE (pIC50 - cLogP) |
| Lead-01 | -CH3 | 4.8 | < 1 | 15 | 3.0 |
| Analog-A | -CH2OH | 4.1 | 12 | 25 | 3.5 |
| Analog-B | -CH2NH2 | 3.5 | 85 | 40 | 4.0 |
| Analog-C | -Phenyl | 6.2 | < 0.5 | 5 | 2.1 |
This table illustrates how introducing a polar amine (Analog-B) can significantly boost solubility, and despite a slight drop in potency, the overall quality of the molecule (LipE) is improved.
Issue 2: Rapid Metabolic Clearance
Q: My compound shows high clearance in human liver microsomes (t½ < 15 min). How do I identify and fix the metabolic "soft spots"?
High intrinsic clearance is a common failure mode, driven primarily by Phase I oxidation via CYP enzymes.[18] The pyrazole and pyridine rings themselves, as well as alkyl substituents, are potential sites of metabolism.[6][7][19]
Causality & Strategy: The goal is to identify the specific atom(s) undergoing metabolism and then modify the structure to block this transformation without introducing new liabilities.
-
Identify Metabolites: The first step is to run a metabolite identification (MetID) study. Incubate the compound with liver microsomes and analyze the output by LC-MS/MS to determine the mass shifts corresponding to metabolic transformations (e.g., +16 Da for oxidation).
-
Block Metabolism: Once a "soft spot" is identified, you can use established medicinal chemistry strategies to make that position more resistant to metabolism.
Recommended SAR Approaches:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of C-H bond cleavage, a common rate-limiting step in CYP-mediated oxidation. This is known as the kinetic isotope effect.[20]
-
Halogenation: Introducing a fluorine atom at or near a metabolic soft spot can effectively block oxidation due to the strength of the C-F bond and the electron-withdrawing effect of fluorine, which deactivates the ring.[4]
-
Bioisosteric Replacement: If a labile group like a terminal methyl is being oxidized to a carboxylic acid, it can be replaced with a more stable group like a trifluoromethyl (CF3) or a cyclopropyl group. Similarly, replacing a metabolically vulnerable benzene ring with a pyrazolopyridine can improve stability.[4]
-
Structural Rearrangement: Sometimes, simply moving a substituent can sterically hinder the metabolic site from accessing the CYP active site.
Caption: Common metabolic liabilities on a generic pyrazolopyridine scaffold.
Issue 3: hERG Channel Inhibition
Q: My lead compound has a hERG IC50 of 500 nM, giving me a narrow therapeutic window. What are the best strategies to mitigate this risk?
hERG inhibition is a major safety concern leading to cardiotoxicity. Key pharmacophoric features for hERG binders are a basic amine and high lipophilicity.[9][21] The goal is to reduce the affinity of your compound for the hERG channel, ideally achieving a >30-fold window between your target IC50 and hERG IC50.
Causality & Strategy: hERG binding is driven by cation-π and hydrophobic interactions in the channel's central cavity. Strategies should focus on disrupting these interactions.[4]
-
Reduce Basicity: Lowering the pKa of the basic nitrogen reduces the population of the protonated species at physiological pH (7.4), which is critical for the key cation-π interaction.
-
Reduce Lipophilicity: Decreasing the overall lipophilicity of the molecule reduces non-specific hydrophobic binding.
-
Introduce Steric Hindrance/Rigidity: Modifying the structure to prevent the molecule from adopting the optimal conformation for binding within the hERG channel can be effective.[22]
Recommended SAR Approaches:
-
Lower pKa: Introduce electron-withdrawing groups (e.g., fluorine) near the basic nitrogen. Replacing a piperidine ring with a less basic piperazine or morpholine can also significantly lower pKa and reduce hERG activity.[21][23]
-
Introduce Acidic/Polar Moieties: Adding a carboxylic acid or other acidic group can create a zwitterion, which often has reduced hERG affinity.[9]
-
Mask the Basic Center: If the basic nitrogen is not required for target potency, it can be replaced with a non-basic isostere or removed entirely.[21]
-
Increase Rigidity: Introducing conformational constraints near the basic center can be a very efficient way to decrease hERG affinity by preventing optimal interaction with the channel.[22]
Part 3: Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
Purpose: To determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock. This mimics the situation when a compound is introduced into an aqueous physiological environment.
Materials:
-
Test compound (10 mM in 100% DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Plate reader capable of measuring absorbance at 620 nm
-
Positive control (e.g., poorly soluble compound like Amlodipine)
-
Negative control (e.g., highly soluble compound like Metformin)
Methodology:
-
Stock Solution Preparation: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the 10 mM stock to create a range of concentrations (e.g., 10 mM down to ~0.04 mM).
-
Addition to Buffer: Transfer 2 µL from each well of the DMSO plate to a corresponding well on a 96-well plate pre-filled with 198 µL of PBS (pH 7.4). This creates a 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.4 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow precipitation to reach equilibrium.
-
Measurement: Measure the absorbance (optical density) of each well at 620 nm. The absorbance is due to light scattering by the precipitated compound (turbidity).
-
Data Analysis: Plot absorbance vs. concentration. The point at which the absorbance begins to increase sharply above the baseline indicates the onset of precipitation. The highest concentration that remains in solution is reported as the kinetic solubility.
Self-Validation:
-
The negative control (Metformin) should show no increase in absorbance across the concentration range.
-
The positive control (Amlodipine) should precipitate at a known, reproducible concentration.
-
The final DMSO concentration must be kept constant (typically 1-2%) across all wells to avoid artifacts.
Protocol 2: Liver Microsomal Stability Assay
Purpose: To measure the rate of metabolic clearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[24] This provides an estimate of intrinsic clearance (CLint).
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test compound (10 mM in DMSO)
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for protein precipitation and sample analysis.
-
Control compounds: High clearance (e.g., Verapamil) and Low clearance (e.g., Warfarin).
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubation: Aliquot the master mix into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (-NADPH). Add the test compound to a final concentration of 1 µM. Pre-warm the tubes at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system to all tubes except the -NADPH control. For the 0-minute time point, immediately add ice-cold ACN with internal standard to stop the reaction.
-
Time Course Incubation: Place the remaining tubes in a 37°C shaking water bath. At each subsequent time point (5, 15, 30, 60 min), remove the corresponding tube and stop the reaction by adding 2-3 volumes of ice-cold ACN with internal standard.
-
Sample Processing: Vortex all samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining vs. time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) as: CLint = (0.693 / t½) * (1 / mg/mL microsomal protein).
-
Self-Validation:
-
The -NADPH control should show minimal (<15%) compound loss, confirming the metabolism is NADPH-dependent (i.e., CYP-mediated).
-
The high and low clearance controls must fall within their expected ranges to validate the assay run.
References
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Scott, J. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Omega. [Link]
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Radi, M., et al. (2012). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry. [Link]
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Lisle, T., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Caterina, M. C., et al. (2008). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. Journal of Medicinal Chemistry. [Link]
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Carvalho, J. F., et al. (2013). Strategies to reduce hERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. Journal of Medicinal Chemistry. [Link]
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Serafin, M. B., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]
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Various Authors. (Accessed 2024). Structure-activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. [Link]
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Zhou, S., et al. (2016). [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. Yao Xue Xue Bao. [Link]
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Geraldo, R. B., et al. (2010). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Journal of Atherosclerosis and Thrombosis. [Link]
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Various Authors. (Accessed 2024). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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Various Authors. (2022). In vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. [Link]
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Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. AAPS Journal. [Link]
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]
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World Pharma Today. (Accessed 2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Various Authors. (Accessed 2024). Reducing hERG inhibition by lowering pKa. ResearchGate. [Link]
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Inglese, J., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI. [Link]
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Various Authors. (Accessed 2024). Proposed intramolecular bioisosteric substitution pathway. ResearchGate. [Link]
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Xing, J., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]
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Various Authors. (Accessed 2024). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Chinese Chemical Society. [Link]
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Obach, R. S. (2009). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry. [Link]
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Savjani, K. T., et al. (2012). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery. [Link]
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Various Authors. (Accessed 2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Lee, H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]
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Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
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Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
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Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
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Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
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Karale, O., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Various Authors. (Accessed 2024). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [Link]
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Various Authors. (Accessed 2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Various Authors. (2020). Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry. [Link]
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Meanwell, N. A. (2018). Tactics to Improve Solubility. Improving the Solubility of Your Molecule. [Link]
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Patel, J. B., & Malick, J. B. (1982). Pharmacology of pyrazolopyridines. Modern Problems of Pharmacopsychiatry. [Link]
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Various Authors. (Accessed 2024). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology. [Link]
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Various Authors. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]
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Coe, S. (Accessed 2024). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
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Sharma, R., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters. [Link]
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Liu, X. (2014). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Current Pharmaceutical Design. [Link]
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Ghose, A. K., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]
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Creative Biolabs. (Accessed 2024). Metabolic Stability Assay. Creative Biolabs. [Link]
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Charnwood Discovery. (Accessed 2024). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]
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Technical Support Center: Navigating the Challenges of Regioselective Pyrazolopyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. Pyrazolopyridines are central to numerous therapeutic agents, making the ability to precisely modify their structure a critical aspect of modern drug discovery. However, the inherent electronic properties and multiple potential reaction sites of the fused ring system present significant challenges in achieving desired regiochemical outcomes.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to help you overcome common hurdles in your research.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during the functionalization of pyrazolopyridines.
Issue 1: Poor Regioselectivity or Formation of Isomeric Mixtures
Achieving site-selectivity is the most common and formidable challenge. The pyrazolopyridine core has multiple C-H bonds with similar, yet distinct, reactivities, often leading to mixtures of products that are difficult to separate.
Potential Causes & Suggested Solutions
-
Cause A: Intrinsic Electronic Reactivity of the Scaffold
-
The "Why": The pyrazole ring is generally electron-rich, while the pyridine ring is electron-deficient. In transition metal-catalyzed C-H activation, the reaction often favors the most acidic C-H bond or the site of lowest electron density, but this can be influenced by numerous factors. For instance, in 1H-pyrazolo[3,4-b]pyridines, the C-3 position is often a challenging site to functionalize directly due to its electronic properties.[1]
-
Solution:
-
Leverage Directing Groups (DGs): This is the most powerful strategy to enforce regioselectivity. A directing group, installed at a specific position (commonly N-1 or N-2 of the pyrazole), forms a chelate with the metal catalyst, delivering it to a specific C-H bond, typically in an ortho-position.[2][3]
-
Strategic Blocking: If an undesired position is consistently being functionalized, consider installing a removable blocking group at that site.
-
-
-
Cause B: Steric Hindrance
-
The "Why": Bulky substituents on the substrate or large ligands on the metal catalyst can prevent approach to a sterically congested C-H bond, favoring reaction at a more accessible site.[4] This effect can be either a hindrance or a tool to control selectivity.
-
Solution:
-
Ligand Tuning: Systematically screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk. For example, moving from a less bulky ligand like PPh₃ to a bulkier one like XPhos or RuPhos can dramatically alter the regiochemical outcome.
-
Substrate Modification: If possible, use a less sterically demanding protecting group or substituent remote from the desired reaction site.
-
-
-
Cause C: Inappropriate Reaction Conditions
-
The "Why": Solvent, base, and temperature play a critical role in the stability of key intermediates in the catalytic cycle. Solvent polarity can influence the aggregation state of the catalyst and the solubility of the substrate, while the base is crucial for the C-H activation step (e.g., in a concerted metalation-deprotonation mechanism).
-
Solution:
-
Systematic Optimization: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc, pivalic acid) and anhydrous solvents (e.g., Dioxane, Toluene, DMF, DMAc). Sometimes a slight change, such as adding a catalytic amount of an acid or base, can switch the selectivity.[5]
-
Temperature Control: Run reactions at the lowest temperature that allows for efficient turnover to minimize side reactions and potential isomerization.
-
-
Table 1: Common Directing Groups and Their Influence on Pyrazolopyridine Functionalization
| Directing Group (DG) | Attachment Point | Directed Position(s) | Typical Reaction Type | Reference |
| 2-Pyridyl | N-1 of Pyrazole | C-7 (on pyridine ring) | Pd, Rh, Ru-catalyzed C-H Arylation, Alkenylation | [5] |
| Amide (-CONR₂) | N-1 of Pyrazole | C-5 (on pyrazole ring) | Pd-catalyzed C-H Arylation | [2] |
| Carboxylic Acid | N-1 of Pyrazole | C-5 (on pyrazole ring) | Pd-catalyzed C-H Olefination | [3] |
| Sulfoxide | C-4 of Pyridine | C-3 (ortho-metalation) | Directed Metalation (Mg/Zn bases) | [6] |
Diagram 1: Mechanism of Directing Group-Assisted C-H Activation
Caption: Directed C-H activation workflow.
Issue 2: Low Reaction Yield or Complete Reaction Failure
Even when selectivity is not an issue, achieving high conversion can be difficult.
Potential Causes & Suggested Solutions
-
Cause A: Catalyst Inhibition/Deactivation
-
The "Why": The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the metal center of the catalyst, effectively poisoning it and halting the catalytic cycle.[7][8] This is a classic problem in the cross-coupling of pyridine-containing compounds.
-
Solution:
-
Use Electron-Rich, Bulky Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or bulky NHC ligands can shield the metal center and promote the desired reductive elimination step over catalyst inhibition.
-
Employ Pre-catalysts: Use well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) that are designed for efficient activation and resistance to deactivation pathways.[9]
-
Additives: The addition of Lewis acids can sometimes sequester the pyridine nitrogen, preventing it from coordinating to the palladium catalyst.[10] Alternatively, silver salts (e.g., Ag₂CO₃) can act as both an oxidant and a halide scavenger, which can be beneficial.[2]
-
-
-
Cause B: Poor Reagent Quality or Reaction Setup
-
The "Why": Many organometallic reactions, particularly those involving C-H activation or strong bases, are highly sensitive to air and moisture. Water can lead to protodeboronation in Suzuki couplings or quench organometallic intermediates.
-
Solution:
-
Ensure Anhydrous/Inert Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Check Reagent Purity: Assess the purity of starting materials. Boronic acids, for example, can degrade upon storage. Amines should be purified if necessary.[9]
-
-
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
-
Q1: Which pyrazolopyridine isomer is most commonly used in drug discovery?
-
Q2: How do I choose between a directed metalation approach and a palladium-catalyzed C-H activation?
-
Directed metalation (e.g., using TMP-bases of Mg or Zn) is excellent for achieving functionalization at positions that are electronically disfavored for catalytic C-H activation.[15][16] This method generates a stoichiometric organometallic intermediate that can be trapped with various electrophiles. It is often highly regioselective but may have lower functional group tolerance. Palladium-catalyzed C-H activation is a more versatile, catalytic method suitable for a broader range of coupling partners (e.g., aryl halides, alkenes). The choice often depends on the desired position of functionalization and the complexity of the substrate.
-
-
Q3: Can I functionalize the pyrazole ring instead of the pyridine ring?
-
Yes. The choice of directing group and reaction conditions can selectively activate C-H bonds on either ring. For example, an amide directing group at the N-1 position of a pyrazole can direct C-H activation to the C-5 position of the pyrazole ring.[2] In contrast, a pyridyl directing group at N-1 often directs functionalization to the C-7 position of the pyridine ring.[5]
-
-
Q4: What is the role of photoredox catalysis in pyrazolopyridine functionalization?
-
Visible-light photoredox catalysis is an emerging strategy that allows for radical-based functionalizations under exceptionally mild conditions.[17] It can enable transformations that are difficult to achieve with traditional transition-metal catalysis, such as the introduction of alkyl groups or other functionalities via radical intermediates.[18] This approach can sometimes offer unique regioselectivity compared to metal-catalyzed pathways.[19]
-
Key Experimental Protocols
The following protocols are adapted from literature procedures and serve as validated starting points for your experiments.
Protocol 1: Palladium-Catalyzed Direct C-3 Arylation of 1H-Pyrazolo[3,4-b]pyridine
This protocol is based on the late-stage functionalization methodology developed by Popowycz and coworkers, which is effective for a challenging C-H bond.[1][20]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 equiv., 0.2 mmol), the aryl bromide coupling partner (3.0 equiv.), and potassium pivalate (PivOK, 2.0 equiv.).
-
Add the palladium catalyst, Pd(phen)₂(PF₆)₂ (10 mol%).
-
The tube is sealed, evacuated, and backfilled with argon three times.
-
-
Solvent Addition:
-
Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe under argon.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 160 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 48-72 hours). Monitor progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite®, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the C-3 arylated product.
-
Protocol 2: Regioselective C-7 Metalation of Pyrazolo[1,5-a]pyridine using TMP-Bases
This protocol is based on the work of Knochel and coworkers for selective deprotonation using hindered magnesium bases.[15][16]
-
Preparation of the Base (TMPMgCl·LiCl):
-
In an oven-dried Schlenk flask under argon, add 2,2,6,6-tetramethylpiperidine (TMP-H, 1.1 equiv.) to anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add i-PrMgCl·LiCl (1.05 equiv.) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to ensure complete formation of the TMPMgCl·LiCl base.
-
-
Metalation Reaction:
-
In a separate oven-dried Schlenk flask under argon, dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 equiv.) in anhydrous THF.
-
Cool the substrate solution to -10 °C.
-
Add the freshly prepared TMPMgCl·LiCl solution (1.1 equiv.) dropwise.
-
Stir the mixture at -10 °C for 2 hours. The regioselective deprotonation occurs at the C-7 position.
-
-
Electrophilic Quench:
-
Cool the reaction mixture to -78 °C.
-
Add the desired electrophile (e.g., iodine (I₂), benzaldehyde, etc., 1.5 equiv.) dissolved in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C-7 functionalized pyrazolopyridine.
-
References
-
Klier, L., Barl, N. M., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114–3118. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. [Link]
-
Klier, L., Barl, N. M., et al. (2019). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Open Access LMU. [Link]
-
Lavrard, H., & Popowycz, F. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. European Journal of Organic Chemistry, 2020(32), 5131-5139. [Link]
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Smal, V., & Antonchick, A. P. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. European Journal of Organic Chemistry, 2016(24), 4091-4114. [Link]
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Wang, D. H., et al. (2010). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 132(36), 12203–12205. [Link]
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Remenár, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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Abdel-Wahab, B. F., et al. (2014). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E244. [Link]
-
Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(42), 26019-26041. [Link]
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Abarca-Gonzalez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2202. [Link]
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Williams, C. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
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Manolikakes, S. M., et al. (2018). Supporting Information for Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold using Mg- and Zn-TMP Bases. Organic Letters. [Link]
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Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
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Abarca-Gonzalez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Lavrard, H., & Popowycz, F. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. ChemInform, 51(51). [Link]
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Abarca-Gonzalez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
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Trilleras, J., et al. (2021). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis, 18(6), 619-627. [Link]
-
Wang, S., et al. (2018). A C-H bond activation-based catalytic approach to tetrasubstituted chiral allenes. Nature Communications, 9(1), 3211. [Link]
-
Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]
-
General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate. [Link]
-
Singh, A., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
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Le, C. M., & Beeler, A. B. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035-2064. [Link]
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Hong, Y., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Angewandte Chemie International Edition, 58(40), 14190-14194. [Link]
-
Tšubrik, O., et al. (2007). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry, 72(7), 2673-2678. [Link]
-
Procter, D. J., et al. (2014). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 136(51), 17929–17942. [Link]
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Trilleras, J., et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 4(2), 432-463. [Link]
-
Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 50(12), 2751-2755. [Link]
-
Gulea, M., et al. (2018). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 16(29), 5249-5259. [Link]
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Bouyahya, A., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Catalysts, 12(12), 1599. [Link]
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Douglas, J. J., et al. (2015). Photoredox catalysis in a complex pharmaceutical setting: toward the preparation of JAK2 inhibitor LY2784544. Organic & Biomolecular Chemistry, 13(20), 5698-5702. [Link]
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Bak, A., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 25(1), 73-87. [Link]
-
Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. [Link]
-
Ziarani, G. M., et al. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]
-
Le, T. V., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 25(17), 3908. [Link]
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Singh, A., et al. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(44), 8563-8583. [Link]
-
Khairulah, A. E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. [Link]
-
Carradori, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
-
Bedford, R. B., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(4), 1218-1224. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]2023/ra/d3ra02549a)
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Technical Support Center: Optimization of Fragment-Based Drug Discovery for Pyrazolopyridines
Welcome to the technical support center for the optimization of fragment-based drug discovery (FBDD) focusing on the pyrazolopyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of leveraging this privileged scaffold in their FBDD campaigns. The pyrazolopyridine core is a valuable starting point for potent and selective inhibitors, particularly for kinases, due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to empower your experimental success.
Section 1: Fragment Library and Primary Screening
The foundation of any successful FBDD campaign lies in a well-curated fragment library and a robust primary screening cascade. This section addresses common hurdles encountered during these initial stages.
FAQ 1: My pyrazolopyridine fragments exhibit poor solubility in aqueous buffers for biophysical assays. What are my options?
Poor aqueous solubility is a frequent challenge with planar, aromatic fragments like pyrazolopyridines. Here’s a systematic approach to troubleshoot this issue:
Answer:
-
Solvent Optimization:
-
DMSO Concentration: While DMSO is a common solvent for stock solutions, its concentration in the final assay buffer should be minimized, typically to ≤1%, as higher concentrations can disrupt protein stability and interfere with some biophysical techniques like Surface Plasmon Resonance (SPR).[3]
-
Co-solvents: If solubility remains an issue, consider the addition of organic co-solvents such as glycerol, ethylene glycol, or PEG 400 at low percentages (1-5%). However, it is crucial to validate the stability and activity of your target protein in the presence of these additives.
-
-
Fragment Quality Control:
-
Purity Assessment: Ensure the purity of your fragments using techniques like LC-MS and ¹H NMR. Impurities can significantly impact solubility.
-
Solid-State Form: Amorphous solids are often more soluble than highly crystalline forms. While challenging to control for a large library, be aware that batch-to-batch variability in crystallinity can affect solubility.
-
-
Experimental Modifications:
-
Temperature: For some fragments, solubility can be temperature-dependent. If your protein is stable at a slightly elevated temperature, this could be an option for techniques like thermal shift assays.
-
pH Screening: The protonation state of the pyrazolopyridine core can influence solubility. Screen a range of pH values for your assay buffer, ensuring the chosen pH is compatible with your target protein's stability and activity.
-
Table 1: Recommended Starting Conditions for Improving Pyrazolopyridine Fragment Solubility
| Parameter | Recommended Range | Considerations |
| DMSO Concentration | 0.5 - 1% (v/v) | Higher concentrations can lead to artifacts. |
| Co-solvents | 1 - 5% (v/v) Glycerol, Ethylene Glycol | Protein stability must be confirmed. |
| pH | 6.5 - 8.0 | Target protein pI and stability are critical. |
| Temperature | 4 - 37 °C | Dependent on protein stability and assay type. |
FAQ 2: I am observing a high number of false positives in my primary screen. How can I de-risk these hits?
False positives are a common pitfall in FBDD, particularly with sensitive biophysical techniques. A multi-pronged approach is essential for hit validation.
Answer:
A robust hit validation cascade is crucial. No single technique is foolproof, and orthogonal methods are necessary to build confidence in your fragment hits.
-
Orthogonal Biophysical Validation: Hits identified in the primary screen should be confirmed using a secondary, unrelated biophysical method.[4] For example, if your primary screen was a thermal shift assay, you could use NMR spectroscopy or SPR for validation.
-
Promiscuity and Aggregation Assessment:
-
Detergent-Based Assays: The inclusion of a non-ionic detergent like Tween-80 (0.01-0.05%) in your assay buffer can help to disrupt non-specific binding driven by aggregation.
-
Ligand Efficiency (LE): Calculate the ligand efficiency for your hits. Fragments with unusually high affinity for their small size may be aggregators.
-
-
Direct Target Engagement Confirmation:
-
NMR Spectroscopy: Protein-observed NMR techniques like ¹H-¹⁵N HSQC are powerful for confirming direct binding to the target protein and can provide information on the binding site.[4]
-
X-ray Crystallography: The gold standard for validating a fragment hit is to obtain a co-crystal structure, which provides unequivocal evidence of binding and the precise binding mode.[5]
-
Section 2: Hit-to-Lead Optimization: From Fragment to Potent Modulator
Once you have validated, high-quality fragment hits, the next challenge is to evolve them into potent lead compounds. This section provides guidance on common strategies and their associated troubleshooting.
FAQ 3: I have two pyrazolopyridine fragments that bind to adjacent sites on my target. What are the key considerations for a fragment linking strategy?
Fragment linking can lead to a significant increase in potency, but it requires careful planning and execution.
Answer:
-
Structural Analysis:
-
Co-crystal Structures: High-resolution co-crystal structures of both fragments bound to the target are highly desirable. This will reveal the relative orientation and distance between the fragments, which is critical for linker design.
-
Computational Modeling: If co-crystal structures are unavailable, computational docking and molecular dynamics simulations can provide valuable insights into the binding poses and guide linker design.[6]
-
-
Linker Design and Synthesis:
-
Vector Selection: Identify suitable attachment points on each fragment that are solvent-exposed and directed towards the other fragment.
-
Linker Length and Rigidity: The linker should be of the appropriate length and flexibility to connect the two fragments without introducing strain or disrupting their optimal binding interactions. Start with simple, flexible linkers (e.g., short alkyl chains) and gradually introduce more rigid elements.
-
Synthetic Feasibility: The chosen linker chemistry should be robust and synthetically tractable.
-
Workflow for Pyrazolopyridine Fragment Linking
Caption: A stepwise workflow for linking two pyrazolopyridine fragments.
FAQ 4: My pyrazolopyridine fragment binds in a pocket with a significant solvent-exposed region. How do I approach a "fragment growing" strategy effectively?
Fragment growing is a common and effective strategy for potency improvement. Targeting solvent-exposed regions requires a balance between increasing affinity and maintaining favorable physicochemical properties.
Answer:
-
Structural Guidance:
-
X-ray Crystallography: A co-crystal structure of the initial fragment is invaluable for identifying the solvent-exposed vector and understanding the local protein environment.
-
WaterMap Analysis: Computational tools like WaterMap can identify "unhappy" water molecules in the binding site that, if displaced by a functional group on your growing fragment, could lead to a significant gain in binding affinity.
-
-
Chemistry Strategy:
-
Targeted Modifications: Introduce small, functionalized groups that can form favorable interactions with nearby residues or displace those unfavorable water molecules. Consider groups that can form hydrogen bonds, salt bridges, or hydrophobic interactions.
-
Maintain Physicochemical Properties: As you grow the fragment, carefully monitor key properties like molecular weight, lipophilicity (cLogP), and polar surface area (PSA) to ensure the resulting compounds remain "lead-like".
-
-
Iterative Optimization:
Section 3: Biophysical Technique-Specific Troubleshooting
Different biophysical techniques have their own unique challenges. This section provides targeted advice for commonly used methods in the context of pyrazolopyridine FBDD.
FAQ 5: I am using NMR for fragment screening and see a lot of non-specific binding or spectral artifacts. What are some common causes and solutions?
NMR is a powerful tool for FBDD, but it is sensitive to a variety of experimental conditions.
Answer:
-
Sample Quality:
-
Protein Aggregation: Ensure your protein is monomeric and stable at the high concentrations required for NMR. Use techniques like dynamic light scattering (DLS) to assess the aggregation state.
-
Fragment Solubility: As discussed in FAQ 1, poor fragment solubility can lead to aggregation and non-specific binding.
-
-
Experimental Parameters:
-
Buffer Composition: The buffer components, including salts and additives, can sometimes interact with fragments. It is good practice to run control spectra of your fragments in the assay buffer without the protein to identify any buffer-induced spectral changes.
-
Pulse Sequence Optimization: For ligand-observed methods like Saturation Transfer Difference (STD) NMR, ensure the saturation pulse is selective for protein resonances and does not directly affect fragment signals.
-
-
Data Interpretation:
-
Chemical Shift Perturbations (CSPs): In protein-observed experiments, small CSPs can be difficult to distinguish from noise. Only consider significant and consistent shifts as indicative of binding.
-
Control Experiments: Always include a negative control (a known non-binder) and a positive control (if available) to validate your experimental setup and data analysis.
-
Workflow for Troubleshooting NMR Artifacts
Caption: A decision tree for troubleshooting common NMR screening issues.
FAQ 6: My SPR sensorgrams for pyrazolopyridine fragments are showing complex binding kinetics or significant bulk effects. How do I interpret these results?
SPR is a highly sensitive technique, and the sensorgrams for weak-binding fragments can be challenging to interpret.
Answer:
-
Addressing Bulk Effects:
-
DMSO Matching: Precisely match the DMSO concentration in your running buffer and your fragment samples. Even small differences can cause significant bulk refractive index changes that can mask a true binding signal.[3]
-
Reference Surface: Use a well-characterized reference surface to subtract non-specific binding and bulk effects. An ideal reference is a flow cell with an irrelevant protein immobilized at a similar density to your target.
-
-
Interpreting Complex Kinetics:
-
Mass Transport Limitation: For very fast-acting fragments, the binding rate can be limited by the rate at which the fragment diffuses to the sensor surface. If you suspect mass transport limitations, try decreasing the protein density on the chip or increasing the flow rate.
-
Steady-State Analysis: For fragments with very fast on and off rates, it may be difficult to obtain reliable kinetic constants (ka and kd). In these cases, a steady-state analysis to determine the equilibrium dissociation constant (KD) is more appropriate.[10]
-
-
Troubleshooting Poor Data Quality:
-
Protein Activity: Ensure that the immobilized protein remains active and stable throughout the experiment. Perform activity assays on the protein before and after immobilization.
-
Regeneration Conditions: Harsh regeneration conditions can denature the immobilized protein. Screen for the mildest possible regeneration solution that effectively removes the bound fragment.
-
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central.
- Cosolvent simulations with fragment-bound proteins identify hotspots to direct lead growth. pubs.acs.org.
- Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach.
- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central.
- From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD) | Request PDF.
- Fragment-based screening by protein-detected NMR spectroscopy. PubMed Central.
- Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. bio-protocol.org.
- Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. PubMed.
- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
- (PDF) Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Synthesis and SAR of pyrazolopyridine inhibitors of cyclin-dependent kinases. | Request PDF.
- Examples of marketed pyrazolopyridine drugs.
- Fragment-to-Lead Medicinal Chemistry Public
- Computational tools for in silico fragment-based drug design. PubMed.
- Assessment of fragment docking and scoring with the endothiapepsin model system. PubMed.
- NMR quality control of fragment libraries for screening. PubMed Central.
- Fragment Screening by Surface Plasmon Resonance. PubMed Central.
- NIH Public Access. sandiego.edu.
- Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach | ACS Omega.
- (PDF) Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. .
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery.
- Fragment Hits: What do They Look Like and How do They Bind?. PubMed Central.
- Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. dovepress.com.
- Search algorithms and scoring methods in protein-ligand docking.
- SPR interpretation and troubleshooting?.
- Illustration of ligand optimization through solvent‐exposed region on...
- Common problems and artifacts encountered in solution‐state NMR experiments. onlinelibrary.wiley.com.
- Strategies for fragment optimization Linking, growing and merging-see text for details.
- Common problems and artifacts encountered in solution-state NMR experiments | Request PDF.
- SPR Sensorgram Explained. Affinité Instruments.
- Fragment Hits: What do They Look Like and How do They Bind?. PubMed.
- Computational approaches to fragment based screening Kevin John Smith. Essex Research Repository.
- Drug-drug cocrystals: Opportunities and challenges. PubMed Central.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PubMed Central.
- Optimization of fragments 2 , 3 , and 6 via growing, morphing, and...
- Fragment-pair based drug molecule solubility prediction through
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
- Recent Advances in Pharmaceutical Cocrystals:
- Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain.
- Fragment Hits: What do They Look Like and How do They Bind?.
- (PDF) Fragment-pair based drug molecule solubility prediction through attention mechanism.
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Validation & Comparative
The Ascendancy of the 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Comparative Analysis of a New Generation of Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer. The challenge lies not only in identifying effective inhibitors but also in understanding their comparative advantages in a crowded landscape of therapeutic candidates. This guide provides an in-depth comparative analysis of kinase inhibitors built on the versatile 1H-pyrazolo[4,3-c]pyridine scaffold, with a particular focus on its application in targeting the Extracellular Signal-Regulated Kinase (ERK) pathway. We will objectively compare its performance with other notable kinase inhibitors, supported by experimental data, and provide the rationale behind the scientific methodologies.
The Strategic Emergence of a Privileged Scaffold
The pyrazolopyridine core is recognized in medicinal chemistry as a "privileged scaffold," owing to its structural resemblance to purines, which allows it to effectively bind to the ATP-binding pocket of a wide range of kinases.[1] Among the various pyrazolopyridine isomers, the this compound structure has emerged as a particularly promising framework for the development of highly selective and potent kinase inhibitors. This guide will delve into a key example: a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives developed as inhibitors of ERK, a critical node in the MAPK signaling pathway that is frequently dysregulated in cancer.[2][3][4]
Comparative Analysis: this compound Derivatives vs. Other Kinase Inhibitors
Our comparative analysis will focus on inhibitors of the ERK1/2 kinases, pivotal players in the RAS/RAF/MEK/ERK signaling cascade. The hyperactivation of this pathway is a hallmark of many human cancers, making ERK a compelling therapeutic target.[2][3][4] We will compare a lead compound from the this compound series, referred to as Compound 21 , with its parent lead compound, SCH772984 , and another clinically investigated ERK inhibitor, Ulixertinib (BVD-523) .
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of our compounds of interest against ERK1 and ERK2.
| Inhibitor | Scaffold | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Reference(s) |
| Compound 21 | This compound | 1 | <1 | [2][3][4] |
| SCH772984 | Indazole | 4 | 1 | [5][6] |
| Ulixertinib (BVD-523) | Aminopyridine-Pyrrole | Not specified | <0.3 |
Expertise & Experience: The data clearly indicates that the scaffold hopping from the indazole core of SCH772984 to the this compound core of Compound 21 maintained, and in the case of ERK1, enhanced the biochemical potency. This strategic modification was part of a de novo design effort to improve properties such as ligand efficiency while retaining high potency.[2][3][4] Ulixertinib also demonstrates exceptional potency against ERK2.
Cellular Activity: Inhibition of ERK Phosphorylation
Beyond biochemical assays, it is crucial to assess an inhibitor's activity within a cellular context. This is often measured by the inhibition of ERK phosphorylation (p-ERK), a key marker of pathway activation.
| Inhibitor | Cell Line | Assay | Cellular IC50 (nM) | Reference(s) |
| Compound 21 | A375 (BRAF V600E) | p-ERK ELISA | 3 | [2][3][4] |
| SCH772984 | A375 (BRAF V600E) | p-ERK Western Blot | ~4 | [6] |
| Ulixertinib (BVD-523) | A375 (BRAF V600E) | p-RSK (downstream of ERK) | 140 |
Trustworthiness: The comparable cellular IC50 values for Compound 21 and SCH772984 in the A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive ERK pathway activation, validates the on-target efficacy of the this compound scaffold in a disease-relevant model.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate preclinical validation of a kinase inhibitor lies in its ability to inhibit tumor growth in vivo.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| Compound 21 | A375 (BRAF V600E) | 100 mg/kg, BID | Strong tumor regression | [2][3][4] |
| SCH772984 | A375 (BRAF V600E) | 50 mg/kg, BID | 98% tumor regression | [7] |
Authoritative Grounding: Both Compound 21 and its predecessor, SCH772984, demonstrate robust anti-tumor activity in xenograft models.[2][3][4][7] This is a critical finding, as SCH772984 itself was noted to have poor in vivo pharmacokinetic properties, which spurred the development of more drug-like compounds such as those from the this compound series.[8]
Kinase Selectivity: A Broader Perspective
A crucial aspect of a kinase inhibitor's profile is its selectivity. Off-target activities can lead to unforeseen toxicities. Kinome scanning technologies provide a broad view of an inhibitor's interactions across the human kinome.
While specific kinome scan data for Compound 21 is not publicly available, extensive profiling of SCH772984 has been conducted. A KINOMEscan against 456 kinases revealed high specificity for ERK1/2, with only a few off-targets showing significantly weaker affinity.[9] This high selectivity is a desirable trait that was likely inherited and potentially improved upon in the this compound series.
Experimental Methodologies: Ensuring Self-Validating Systems
The reliability of the comparative data presented hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays cited.
Biochemical Kinase Inhibition Assay (ERK1/2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ERK1 or ERK2.
-
Reaction Setup: In a 384-well plate, add 14 µL of diluted active ERK1 or ERK2 enzyme (e.g., 0.3 ng/reaction) to each well.
-
Inhibitor Addition: Add the test compound (e.g., Compound 21, SCH772984) at various concentrations. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing a substrate peptide and ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 45 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as IMAP-based fluorescence polarization or ADP-Glo luminescent assays.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Assay
This cell-based assay measures the inhibition of ERK phosphorylation in response to a specific stimulus or in constitutively active cell lines.
-
Cell Culture: Seed cells (e.g., A375 melanoma cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release their protein content.
-
ELISA or Western Blot:
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phosphorylated ERK and total ERK. The ratio of p-ERK to total ERK is used to determine the level of inhibition.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK. Use secondary antibodies conjugated to a detectable marker (e.g., HRP) for visualization.
-
-
Data Analysis: Quantify the signal for p-ERK and normalize it to the signal for total ERK. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using Graphviz, illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The MAPK/ERK signaling pathway and the point of intervention for this compound-based inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of the this compound scaffold as a foundation for developing potent and selective kinase inhibitors. The evolution from the indazole-based SCH772984 to the this compound-based Compound 21 exemplifies a successful scaffold hopping strategy that maintains or improves upon key efficacy parameters.
While the focus of this guide has been on ERK inhibition, the versatility of the pyrazolopyridine scaffold suggests that derivatives could be developed to target a wide array of other kinases.[1][10][11][12][13][14] Future research should aim for direct, head-to-head comparative studies of this compound derivatives against a broader panel of kinase inhibitors and across a wider range of cancer cell lines. Furthermore, detailed pharmacokinetic and ADME profiling of this series will be crucial for its successful translation into clinical candidates.
For researchers in the field of drug discovery, the this compound scaffold represents a compelling starting point for the design of next-generation targeted therapies. The data-driven approach to comparative analysis, as outlined in this guide, is essential for making informed decisions in the complex and challenging process of bringing new medicines to patients in need.
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A Comparative Guide to Validating the Mechanism of Action for Novel Pyrazolopyridine Inhibitors
Introduction: The Pyrazolopyridine Scaffold and the Imperative of MoA Validation
The pyrazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] As bioisosteres of purines, these bicyclic heterocycles are adept at occupying the ATP-binding pocket of a wide array of protein kinases, which are crucial regulators of cellular signaling.[1] The aberrant activity of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2] Consequently, pyrazolopyridine derivatives have been successfully developed into inhibitors for targets such as B-Raf, c-Met, RET, and Src family kinases (SFKs).[1][3][4][5]
However, the very feature that makes this scaffold so promising—its ability to interact with the highly conserved ATP pocket—also presents a significant challenge: off-target activity. A novel pyrazolopyridine inhibitor may exhibit potent anti-proliferative effects in a cancer cell line, but is this effect truly due to the inhibition of its intended target? Or is it a result of "polypharmacology," the modulation of multiple targets, which could lead to unforeseen toxicity or a misleading interpretation of efficacy?[6]
Therefore, rigorous validation of the mechanism of action (MoA) is not merely an academic exercise; it is a critical step in the drug discovery pipeline.[7][8] A validated MoA provides confidence that the observed biological effects are a direct consequence of on-target engagement, enabling rational drug design, prediction of clinical response, and the development of effective combination therapies.[6][9]
This guide provides a comparative framework for validating the MoA of novel pyrazolopyridine inhibitors. We will move beyond simple protocols to explain the causal logic behind experimental choices, presenting a multi-pronged, self-validating approach to confirming how your compound truly works within the complex cellular environment.
Pillar 1: Confirming Target Engagement in a Cellular Context
The foundational question for any targeted inhibitor is: does it bind its intended target in a living cell? Answering this requires methods that can measure the direct physical interaction between the compound and the protein within their native environment.
The Cellular Thermal Shift Assay (CETSA®): A Label-Free Standard
The principle behind CETSA is elegantly simple: the binding of a ligand, such as a pyrazolopyridine inhibitor, typically stabilizes its target protein against thermal denaturation.[10][11] This change in thermal stability can be measured and serves as a direct proxy for target engagement.[12][13][14]
Causality: We choose CETSA as the primary method because it is label-free, meaning it requires no modification of the compound or the target protein, thus avoiding potential artifacts.[9] It assesses engagement with the endogenous protein in its natural state, within the correct cellular compartment and surrounded by its native binding partners.[15]
Experimental Workflow:
Protocol: Western Blot-Based CETSA for a Novel Pyrazolopyridine Inhibitor
-
Cell Treatment: Plate cells (e.g., a cancer cell line overexpressing the target kinase) and grow to ~80% confluency. Treat cells with the novel pyrazolopyridine inhibitor at a relevant concentration (e.g., 10x the cellular IC50) or with a vehicle control (e.g., DMSO) for 1-3 hours.[16]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments), followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]
-
Detection: Carefully collect the supernatant. Quantify the amount of the target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.
-
Analysis: Densitometry is used to quantify the protein bands. The data is normalized to the lowest temperature point and plotted as "% Protein Remaining" versus "Temperature." A shift in the melting curve (Tm) to a higher temperature in the inhibitor-treated sample compared to the vehicle control confirms target engagement.[13]
Comparative and Complementary Methods
While CETSA is a powerful primary tool, a multi-faceted approach adds robustness. Other methods can provide quantitative data in a higher-throughput format.
| Method | Principle | Advantages | Disadvantages | Best For |
| CETSA | Ligand binding increases the thermal stability of the target protein.[10] | Label-free; works in cells and tissues; detects engagement with endogenous protein.[9][11] | Lower throughput (WB-based); requires a good antibody; not all binding events cause a thermal shift.[10] | Gold-standard validation of direct target binding in a physiological context. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) measures proximity between a NanoLuciferase-tagged target protein and a fluorescently labeled tracer compound in live cells. The novel inhibitor displaces the tracer, causing a loss of BRET signal.[9] | Live-cell, real-time measurement; highly quantitative (IC50 determination); high-throughput.[15] | Requires genetic modification of the target protein; needs a specific fluorescent tracer.[9] | Quantitative ranking of compound potency and determining residence time in live cells. |
| Affinity-Based Protein Profiling (AfBPP) | Uses chemical probes to "fish out" binding partners from a cell lysate. Competition with the novel inhibitor prevents the probe from binding to the target, which is detected by mass spectrometry.[6][9] | Unbiased, proteome-wide view of on- and off-targets; can identify novel targets.[6] | Requires synthesis of a specific chemical probe; technically complex. | Deconvoluting the target of a phenotypic screen hit or assessing selectivity. |
Pillar 2: Defining Selectivity with Kinome Profiling
Given that the human kinome consists of over 500 members, many with structurally similar ATP-binding pockets, it is highly probable that a pyrazolopyridine inhibitor will bind to more than just its intended target.[1][2] Kinome profiling is essential to understand this off-target landscape, which is a key predictor of potential toxicity.
Causality: We perform kinome-wide profiling to build a "selectivity profile" for our inhibitor. This allows us to compare it to other known inhibitors and to anticipate potential safety liabilities. A highly selective compound is often, though not always, more desirable. A compound that hits both a primary target (e.g., B-RafV600E) and a resistance-conferring downstream kinase might be therapeutically advantageous.[5]
Methodology: Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
A common and powerful approach involves using broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.
Experimental Workflow:
Interpreting the Data: The output is a list of kinases identified and their relative abundance in the inhibitor-treated sample versus the control. A kinase that is significantly depleted in the inhibitor-treated sample is a target of that compound. This data allows for direct comparison of selectivity.
Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | Novel Pyrazolopyridine A (Selective) | Pyrazolopyridine B (Non-selective) |
| c-Met (On-Target) | 99% | 98% |
| VEGFR-2 | 15% | 92% |
| Src | 8% | 75% |
| ABL1 | 2% | 68% |
| CSK | 22% | 81% |
This table illustrates how Pyrazolopyridine A is highly selective for its intended target, c-Met, while Pyrazolopyridine B has significant activity against multiple other kinases, including VEGFR-2 and Src family members.[4][17][18]
Pillar 3: Linking Target Engagement to Cellular Function
Confirming target binding and selectivity is crucial, but it must be linked to a functional cellular outcome. This involves demonstrating that inhibiting the target kinase disrupts the downstream signaling pathway and produces the expected phenotype (e.g., decreased cell proliferation).
Downstream Signaling Analysis via Western Blot
Causality: If our pyrazolopyridine inhibitor is truly engaging and inhibiting its target kinase, we should observe a decrease in the phosphorylation of its known downstream substrates. This provides a mechanistic link between target engagement and the signaling pathway.[19]
Protocol:
-
Treatment: Treat cells with a dose-range of the novel inhibitor for a relevant time period (e.g., 1-6 hours).
-
Lysis: Lyse the cells and collect the protein fraction.
-
Western Blot: Perform Western blotting using a panel of antibodies. Crucially, this panel must include:
-
An antibody for the phosphorylated form of the target kinase (to confirm inhibition of autophosphorylation).
-
An antibody for the total level of the target kinase (to ensure the inhibitor isn't causing protein degradation).
-
Antibodies for the phosphorylated forms of key downstream substrates.
-
Antibodies for the total levels of those substrates.
-
A loading control (e.g., GAPDH, β-Actin).
-
Example Pathway: B-RafV600E Inhibition For a novel pyrazolopyridine targeting B-RafV600E, a key player in the MAPK pathway, one would expect to see a dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2.[1][5]
Phenotypic Assays
The final step is to correlate these molecular changes with a whole-cell phenotype.
-
Cell Viability Assays: Determine the IC50 value (the concentration at which the inhibitor reduces cell viability by 50%) in relevant cancer cell lines.
-
Apoptosis Assays: Use methods like Annexin V/PI staining and flow cytometry to see if the inhibitor induces programmed cell death, a common outcome for anti-cancer agents.[20]
-
Cell Cycle Analysis: Determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G1/S or G2/M), which is often downstream of kinase signaling pathways.[17][21]
Pillar 4: The Gold Standard - Genetic Validation
The most definitive way to prove a compound's MoA is to show that its effect is dependent on the presence of the target protein. The advent of CRISPR-Cas9 gene editing has made this approach more accessible and precise than ever.[7]
Causality: If the pyrazolopyridine inhibitor acts solely through Target X, then removing Target X from the cell should render the cell resistant to the inhibitor. This directly tests the hypothesis that Target X is the critical mediator of the drug's effect.[22]
Experimental Design: Wild-Type vs. Knockout (KO) Comparison
-
Model Generation: Use CRISPR-Cas9 to generate a knockout (KO) cell line that lacks the target kinase. It is critical to have a matched wild-type (WT) cell line as a control.
-
Comparative Assay: Perform a cell viability assay to determine the IC50 of the novel inhibitor in both the WT and KO cell lines.
Expected Outcome and Interpretation
A significant shift in the IC50 to a higher concentration in the KO cells is strong evidence of on-target activity.
Hypothetical Cell Viability Data (IC50 in µM)
| Cell Line | Novel On-Target Inhibitor | Non-Targeting Cytotoxic Agent |
| Wild-Type (WT) | 0.5 | 2.0 |
| Target Kinase KO | > 50 | 2.1 |
In this example, the dramatic increase in the IC50 for the novel inhibitor in the KO cells validates that its primary mechanism of cytotoxic action is through the intended target.[22] The activity of the non-targeting agent remains unchanged, as expected.
Conclusion: An Integrated Strategy for MoA Validation
Validating the mechanism of action for a novel pyrazolopyridine inhibitor is a multifaceted process that requires a logical, evidence-based approach. No single experiment is sufficient. True confidence is achieved by integrating direct biochemical, broad proteomic, functional cellular, and rigorous genetic methodologies. By confirming target engagement with CETSA, defining selectivity with kinome profiling, linking engagement to downstream pathway modulation and cellular phenotypes, and ultimately validating the target's role using genetic knockout models, researchers can build an unassailable case for their compound's mechanism of action. This comprehensive understanding is the bedrock upon which successful preclinical and clinical development is built.
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El-Naggar, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry. [Link]
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ResearchGate. (n.d.). SAR of pyrazolopyrimidines as Src kinase inhibitors. [Link]
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D'Arcy, B., et al. (2021). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
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Vollmar, M., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
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Comparative Efficacy of 1H-Pyrazolo[4,3-c]pyridine Compounds in Preclinical Xenograft Models: A Guide for Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a new generation of kinase inhibitors with significant therapeutic potential in oncology. This guide provides a comprehensive comparison of the in vivo efficacy of notable compounds from this class, supported by experimental data from xenograft studies. It is designed to equip researchers, scientists, and drug development professionals with the critical insights and detailed methodologies necessary to advance their own preclinical programs.
Introduction to the this compound Scaffold
The unique bicyclic structure of this compound serves as a versatile backbone for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds and engage in various interactions within the ATP-binding pockets of a range of kinases has led to the development of compounds targeting critical cancer signaling pathways. This guide will focus on two prominent examples: Foretinib, a multi-kinase inhibitor, and Compound 21, a selective ERK inhibitor.
Comparative In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound derivatives has been demonstrated across a variety of human cancer xenograft models. The following table summarizes the in vivo efficacy of Foretinib and Compound 21, highlighting their performance against different tumor types.
| Compound | Target(s) | Cancer Model (Cell Line) | Mouse Strain | Dosing Regimen | Key Efficacy Results | Reference(s) |
| Foretinib | c-Met, VEGFR2, TIE-2, RON, AXL | Ovarian Cancer (SKOV3ip1, HeyA8) | Athymic Nude | 30 mg/kg, oral, daily | 86% inhibition of tumor weight (SKOV3ip1); 71% inhibition of tumor weight (HeyA8) | [1] |
| Gastric Cancer (MKN-45) | Nude | 6 or 10 mg/kg, oral, qd; 30 mg/kg, oral, q2d | Significant tumor growth inhibition at all doses. | |||
| Compound 21 | ERK1/2 | BRAF V600E Mutant Melanoma | Not Specified | Not Specified | Strong tumor regression. | [2][3] |
Foretinib , with its multi-targeted profile, has shown broad applicability in cancers where c-Met and VEGFR2 signaling are crucial drivers of tumor growth and angiogenesis. In ovarian cancer xenografts, daily oral administration of Foretinib led to a dramatic reduction in tumor burden.[1] Similarly, in a gastric cancer model, various dosing schedules of Foretinib effectively controlled tumor growth.
Compound 21 , a highly selective inhibitor of ERK1/2, has demonstrated significant promise in cancers characterized by MAPK pathway activation.[2] In a BRAF V600E mutant melanoma xenograft model, Compound 21 induced potent tumor regression, highlighting the therapeutic potential of targeting the terminal kinase in this pathway, especially in the context of resistance to upstream inhibitors.[2][3]
Key Signaling Pathways Targeted by this compound Compounds
The antitumor effects of these compounds are a direct result of their ability to modulate critical signaling cascades.
The c-Met and VEGFR Signaling Axis
Foretinib's efficacy is largely attributed to its dual inhibition of the c-Met (HGF receptor) and VEGFR-2 pathways. These pathways are integral to tumor cell proliferation, survival, invasion, and angiogenesis.
Caption: Foretinib inhibits c-Met and VEGFR2 signaling pathways.
The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
Compound 21 targets ERK, the final kinase in the MAPK cascade. This pathway is frequently hyperactivated in cancer due to mutations in upstream components like BRAF or RAS, leading to uncontrolled cell proliferation.
Caption: Compound 21 inhibits the terminal ERK kinase in the MAPK pathway.
Detailed Experimental Protocols for In Vivo Xenograft Studies
Reproducibility is paramount in preclinical research. The following section provides a detailed, step-by-step methodology for establishing and evaluating subcutaneous xenograft models, drawing from established protocols.[4]
Part 1: Cell Culture and Preparation
-
Cell Line Culture: Culture human cancer cells (e.g., SKOV3ip1 for ovarian cancer, MKN-45 for gastric cancer) in their recommended complete medium in a humidified incubator at 37°C and 5% CO2.[4][5][6]
-
Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin with complete medium.[4]
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Assess viability using the trypan blue exclusion method; viability should be >95%.[4]
-
Final Suspension: Centrifuge the cells again and resuspend the pellet in sterile PBS or serum-free medium at the desired concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL). For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor engraftment.[7] Keep the cell suspension on ice until injection.[7]
Part 2: Xenograft Implantation
-
Animal Model: Use immunocompromised mice, such as 4-6 week old female athymic nude mice (BALB/c nude) or NOD/SCID mice.[4][5] Allow a 3-5 day acclimatization period after arrival.[4]
-
Anesthesia (if required): Anesthetize the mice using an appropriate method, such as isoflurane inhalation, if required by institutional guidelines for the injection procedure.
-
Injection Site Preparation: Shave and sterilize the injection site on the flank of the mouse with 70% ethanol or an iodine solution.[4]
-
Subcutaneous Injection: Using a 1 mL syringe with a 27- or 30-gauge needle, draw up the cell suspension. Inject 100-200 µL of the cell suspension (containing approximately 1-10 million cells) subcutaneously into the prepared flank.[4][7]
Part 3: Tumor Monitoring and Drug Administration
-
Tumor Growth Monitoring: Begin monitoring for tumor formation a few days after injection. Once tumors are palpable, measure their dimensions (length and width) two to three times per week using digital calipers.[8]
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (width)² x length / 2 .[4][8]
-
Randomization and Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Drug Formulation and Administration:
-
Foretinib: Prepare a formulation for oral gavage. A common vehicle is 1% hydroxypropyl methylcellulose and 0.2% sodium lauryl sulfate in water.
-
Control Group: Administer the vehicle alone following the same schedule as the treatment groups.
-
-
Monitoring Animal Health: Throughout the study, monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least twice a week.
Part 4: Study Endpoint and Data Analysis
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a maximum allowable size as per institutional guidelines, or when treated animals show signs of significant toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blotting). Compare the average tumor volumes and weights between the treated and control groups to determine the efficacy of the compound.
Caption: A typical workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors with significant in vivo antitumor activity. The comparative data presented for Foretinib and Compound 21 underscore the versatility of this chemical core in targeting diverse and critical oncogenic pathways.
For researchers and drug development professionals, the choice of a specific this compound derivative will depend on the genetic context of the cancer being targeted. For tumors driven by hyperactive c-Met or those reliant on angiogenesis, a multi-kinase inhibitor like Foretinib may be advantageous. Conversely, in cancers with defined MAPK pathway mutations, a highly selective ERK inhibitor such as Compound 21 could offer a more targeted and potentially less toxic therapeutic option.
The detailed protocols provided in this guide offer a robust framework for conducting reproducible in vivo efficacy studies. As the field continues to evolve, further exploration of this promising scaffold is warranted to uncover novel inhibitors against a wider range of cancer targets, ultimately expanding the arsenal of precision medicines for patients in need.
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Zillhardt, M., Park, S. M., Romero, I. L., Sawada, K., Montag, A., Krausz, T., ... & Lengyel, E. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(12), 4042–4051. [Link]
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Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. (2021). RSC Advances, 11(48), 30198-30213. [Link]
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Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. (2020). Bioorganic Chemistry, 98, 103720. [Link]
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selectivity profiling of 1H-Pyrazolo[4,3-c]pyridine against a panel of kinases
For researchers, scientists, and drug development professionals, the journey to a successful kinase inhibitor is often paved with meticulous selectivity profiling. The ability of a compound to potently inhibit its intended target while sparing other kinases is a critical determinant of its therapeutic window and ultimate clinical success. The pyrazolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with its various isomers demonstrating distinct and compelling biological activities.[1]
This guide provides an in-depth comparison of the kinase selectivity profile of the 1H-Pyrazolo[4,3-c]pyridine scaffold against its well-established isomer, 1H-pyrazolo[3,4-b]pyridine . By presenting supporting experimental data, detailed methodologies, and expert insights, we aim to equip you with the knowledge to navigate the nuances of these important pharmacophores.
The this compound Scaffold: A Profile of Precision
The this compound core has recently garnered significant attention as a scaffold for highly selective kinase inhibitors. A prime example of its potential is in the development of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).[2] The ERK/MAPK pathway is a central node in cellular signaling and is frequently dysregulated in various cancers.[2]
A notable study by Zhou et al. (2016) led to the discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as exceptional ERK inhibitors. The lead compound from this series, compound 21 , demonstrated high potency and remarkable selectivity for ERK1 and ERK2.[2]
Key Characteristics of this compound based ERK Inhibitors:
-
High Potency: These inhibitors exhibit low nanomolar to sub-nanomolar IC50 values against their primary targets, ERK1 and ERK2.
-
Exceptional Selectivity: When profiled against a panel of related kinases, these compounds show a distinct preference for ERK, with significantly weaker activity against other kinases. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.
-
Favorable Drug-like Properties: The scaffold allows for chemical modifications that can lead to compounds with good oral bioavailability and in vivo efficacy, as demonstrated in preclinical cancer models.[2]
The focused nature of the this compound scaffold towards specific kinases like ERK makes it an attractive starting point for developing targeted therapies where precision is paramount.
The Comparator: 1H-pyrazolo[3,4-b]pyridine - A Versatile Veteran
In contrast to the specialized nature of its [4,3-c] isomer, the 1H-pyrazolo[3,4-b]pyridine scaffold is a well-trodden path in kinase inhibitor discovery, known for its ability to be adapted to a wide array of kinase targets.[3] This versatility has made it a cornerstone in the development of inhibitors for various kinase families.
Examples of Kinase Targets for 1H-pyrazolo[3,4-b]pyridine Derivatives:
-
Cyclin-Dependent Kinases (CDKs): This scaffold has yielded potent inhibitors of CDK1 and CDK2, crucial regulators of the cell cycle.[4]
-
TANK-Binding Kinase 1 (TBK1): Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of TBK1, a key player in innate immunity.[5]
-
Anaplastic Lymphoma Kinase (ALK): This scaffold has been successfully employed to develop inhibitors of ALK, a receptor tyrosine kinase implicated in certain cancers.[6]
-
Glycogen Synthase Kinase 3 (GSK-3): Selective inhibitors of GSK-3 have been developed using the 1H-pyrazolo[3,4-b]pyridine core.[7]
-
Tropomyosin Receptor Kinases (TRKs): This scaffold has been utilized to create inhibitors of the TRK family of neurotrophin receptors.[8]
The broad applicability of the 1H-pyrazolo[3,4-b]pyridine scaffold highlights its utility in campaigns where initial hits need to be optimized for potency and selectivity against a specific kinase, or where a certain degree of polypharmacology might be desirable.
Head-to-Head: A Data-Driven Comparison of Selectivity
To objectively compare the selectivity profiles of these two scaffolds, we have compiled representative data from the literature. It is crucial to note that these data points are from different studies and were likely generated under varying experimental conditions. Therefore, this comparison should be viewed as a qualitative guide to the general selectivity trends of each scaffold.
Table 1: Selectivity Profile of a Representative this compound ERK Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ERK1 | Reference |
| ERK1 | 1.3 | 1 | [2] |
| ERK2 | 0.3 | 4.3 | [2] |
| JNK1 | >10,000 | >7,692 | [2] |
| JNK2 | >10,000 | >7,692 | [2] |
| p38α | >10,000 | >7,692 | [2] |
| MK2 | >10,000 | >7,692 | [2] |
Data for a representative compound from the 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea series.
Table 2: Selectivity Profile of a Representative 1H-pyrazolo[3,4-b]pyridine TBK1 Inhibitor (Compound 15y)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Reference |
| TBK1 | - | 0.2 | [5] |
| IKKε | - | 5.6 | [5] |
| IKKα | <50% | >1000 | [5] |
| IKKβ | <50% | >1000 | [5] |
| Other kinases in a 31-kinase panel showed minimal inhibition. | [5] |
Table 3: Multi-Kinase Activity of a Representative 1H-pyrazolo[3,4-b]pyridine CDK Inhibitor (Compound 21h/BMS-265246)
| Kinase Target | IC50 (nM) | Reference |
| CDK1/cycB | 6 | [4] |
| CDK2/cycE | 9 | [4] |
| CDK4/cycD1 | >1000 | [4] |
| PKA | >1000 | [4] |
| PKC | >1000 | [4] |
Interpretation of the Data:
The data clearly illustrates the distinct selectivity profiles of the two scaffolds. The this compound derivative (Table 1) exhibits exceptional selectivity for its primary target, ERK1, with virtually no activity against other closely related MAP kinases at high concentrations. This "laser-focused" inhibition is a hallmark of a highly targeted agent.
In contrast, the 1H-pyrazolo[3,4-b]pyridine derivatives, while potent against their primary targets, can exhibit varying degrees of selectivity. The TBK1 inhibitor (Table 2) shows good selectivity against other IKK family members.[5] The CDK inhibitor (Table 3), while potent against CDK1 and CDK2, is highly selective against other kinases like CDK4, PKA, and PKC.[4] This demonstrates that while the 1H-pyrazolo[3,4-b]pyridine scaffold can be engineered for selectivity, it often presents a different starting point in terms of its inherent selectivity profile compared to the [4,3-c] isomer.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the generation of reliable and reproducible selectivity data, a standardized experimental protocol is essential. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Further dilute the compound in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the kinase and its specific peptide substrate to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibition.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent.
-
The detection reagent measures the amount of ADP produced (e.g., ADP-Glo™) or the amount of phosphorylated substrate (e.g., Z'-LYTE™).
-
Incubate as per the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conceptualizing Kinase Selectivity
The ultimate goal of selectivity profiling is to understand a compound's activity across the entire human kinome. This is often visualized using a "kinome tree" where inhibited kinases are highlighted. A highly selective compound will only interact with a small number of kinases, ideally within the same family, while a non-selective compound will show activity against a broad range of kinases across different branches of the kinome tree.
Caption: Conceptual kinome tree illustrating selective vs. non-selective inhibition.
Conclusion: Choosing the Right Scaffold for the Job
The choice between the this compound and 1H-pyrazolo[3,4-b]pyridine scaffolds is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the goals of the drug discovery program.
-
The This compound scaffold, as exemplified by the ERK inhibitors, is an excellent choice when the primary objective is to achieve a high degree of selectivity for a specific kinase target from the outset. Its rigid structure and specific hydrogen bonding patterns appear to favor precise interactions within a particular active site, minimizing off-target activity.
-
The 1H-pyrazolo[3,4-b]pyridine scaffold offers a more versatile starting point. Its proven track record against a multitude of kinases makes it a valuable tool for scaffold hopping and for programs where a broader initial activity profile is acceptable or even desired. Subsequent medicinal chemistry efforts can then be applied to fine-tune the selectivity for the kinase of interest.
Ultimately, a thorough understanding of the subtle yet significant differences between these pyrazolopyridine isomers can empower drug discovery teams to make more informed decisions in the rational design of next-generation kinase inhibitors. We recommend comprehensive selectivity profiling against a broad panel of kinases for any lead compounds derived from these scaffolds to fully characterize their activity and potential for clinical success.
References
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Sang-Jin, P., et al. (2019). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1241. [Link]
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Kumar, A., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 208, 112793. [Link]
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El-Gohary, N. S. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7799. [Link]
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Chen, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1441-1454. [Link]
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Mishra, R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry, 63(19), 10791-10815. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
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Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(15), 7233-7243. [Link]
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de la Cruz, A. D.-A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2206. [Link]
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Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. [Link]
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Park, S.-J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]
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Park, S.-J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]
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Elkamhawy, A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8118-8137. [Link]
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Gomaa, H. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]
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A Head-to-Head Comparison of 1H-Pyrazolo[4,3-c]pyridine Derivatives and Known MAPK Pathway Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Targeting ERK in Oncology
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cornerstone of cellular communication, is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in key components like BRAF and RAS, is a hallmark of numerous human cancers, particularly melanoma.[2][3] The clinical success of BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib) has validated the MAPK pathway as a therapeutic target. However, the development of acquired resistance, frequently driven by reactivation of the pathway downstream of the inhibited kinase, remains a significant clinical challenge.[4] This has spurred the development of inhibitors targeting the final kinase in the cascade, Extracellular signal-regulated kinase (ERK), as a strategy to overcome resistance and achieve a more profound and durable pathway inhibition.
This guide provides a comprehensive head-to-head comparison of a promising class of ERK inhibitors, 1H-Pyrazolo[4,3-c]pyridine derivatives, with established MAPK pathway inhibitors. We will delve into their mechanism of action, comparative efficacy based on preclinical data, and the experimental methodologies used for their evaluation.
The Contenders: A Profile of Key MAPK Pathway Inhibitors
This comparison focuses on a representative this compound derivative (referred to as a "Compound of Interest" based on published data on similar structures), the well-characterized ERK inhibitor SCH772984, and the clinically approved drugs Vemurafenib (BRAF inhibitor) and Trametinib (MEK inhibitor).
This compound Derivatives: Novel ERK Inhibitors
Derivatives of the this compound scaffold have emerged as potent and selective inhibitors of ERK1 and ERK2. These compounds were developed through de novo design efforts, often using the known ERK inhibitor SCH772984 as a template, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.
SCH772984: A Pioneering ERK Inhibitor
SCH772984 is a highly potent and selective, ATP-competitive inhibitor of both ERK1 and ERK2.[5][6][7][8] It exhibits a dual mechanism of action, not only blocking the kinase activity of ERK but also preventing its activation by MEK.[8] This unique characteristic is attributed to its ability to induce a conformational change in ERK, making it a valuable tool for studying ERK biology and a benchmark for the development of new ERK inhibitors.[8]
Vemurafenib: A First-in-Class BRAF Inhibitor
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, which is present in approximately 50% of melanomas.[9][10] By targeting the mutated BRAF protein, Vemurafenib effectively blocks downstream signaling in the MAPK pathway, leading to significant tumor regression in patients with BRAF V600E-mutant melanoma.[2][11]
Trametinib: A Selective MEK Inhibitor
Trametinib is a selective allosteric inhibitor of MEK1 and MEK2, the kinases immediately upstream of ERK.[12][13][14] It has demonstrated clinical efficacy in patients with BRAF V600E/K-mutant melanoma, both as a monotherapy and in combination with BRAF inhibitors like dabrafenib.
Comparative Analysis: In Vitro and In Vivo Efficacy
A direct comparison of the preclinical efficacy of these compounds provides valuable insights into their potential therapeutic utility. The following tables summarize key biochemical and cellular activity data, as well as in vivo efficacy in melanoma xenograft models.
Table 1: Comparative Biochemical and Cellular Activity
| Compound | Target | Biochemical IC50 | Cellular IC50 (A375, BRAF V600E) | Notes |
| 1H-Pyrazolo[4,3-c]pyridin-6-yl urea derivative | ERK1/2 | Potent (nM range) | Potent (nM range) | Demonstrates strong tumor regression in BRAF V600E xenograft models. |
| SCH772984 | ERK1 | 4 nM[5][6][7][8] | 70 nM (antiproliferative)[6] | Also inhibits p-RSK with an IC50 of 20 nM in A375 cells.[6] |
| ERK2 | 1 nM[5][6][7][8] | 4 nM (p-ERK2 inhibition)[5] | ||
| Vemurafenib | BRAF V600E | 13-31 nM[15] | ~100-248.3 nM[10][16] | IC50 can vary depending on the specific assay and cell line passage number. |
| Trametinib | MEK1 | 0.92 nM[12] | 0.74 nM[13] | Highly potent in inhibiting cell viability in BRAF-mutant cell lines. |
| MEK2 | 1.8 nM[12] |
Table 2: Comparative In Vivo Efficacy in Melanoma Xenograft Models
| Compound | Model | Dosing | Efficacy | Reference |
| 1H-Pyrazolo[4,3-c]pyridin-6-yl urea derivative | BRAF V600E Xenograft | Not specified | Strong tumor regression | |
| SCH772984 | BRAF-mutant LOX melanoma xenografts | 50 mg/kg twice daily | 98% tumor regression[17] | [17] |
| Vemurafenib | BRAF V600E mutant xenograft | Orally administered | Tumor growth inhibition and regression | [2] |
| Trametinib | HT-29 and COLO205 xenografts | 0.3-1 mg/kg once daily | Tumor growth suppression and regression | [12] |
Physicochemical Properties and Druglikeness
The developability of a compound is significantly influenced by its physicochemical properties. Adherence to guidelines such as Lipinski's Rule of Five can be an early indicator of oral bioavailability.
Table 3: Comparative Physicochemical Properties
| Property | This compound derivative | SCH772984 | Vemurafenib | Trametinib |
| Molecular Weight ( g/mol ) | Varies by substitution | 587.67[18] | 489.9[19] | 615.4[12][20] |
| LogP | Varies | Not readily available | 5.1[19] | 3.4[20] |
| H-Bond Donors | Varies | 1 | 2 | 2 |
| H-Bond Acceptors | Varies | 9 | 6 | 7 |
| Lipinski's Rule of Five Violations | Generally low to none | Likely 1 (MW > 500) | 1 (LogP > 5) | 1 (MW > 500) |
| Solubility | Varies | Poor aqueous solubility[18][21] | Practically insoluble in water[19][22] | Practically insoluble in aqueous media[23] |
Signaling Pathway and Experimental Workflows
MAPK Signaling Pathway
The following diagram illustrates the MAPK signaling pathway and the points of intervention for the compared inhibitors.
Caption: The MAPK signaling cascade and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines a typical biochemical assay to determine the IC50 of an inhibitor against its target kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Workflow: Cellular Proliferation Assay
This workflow details a common method to assess the anti-proliferative effect of a compound on cancer cells.
Caption: Workflow for a cell-based proliferation assay.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (ERK2)
-
Reagent Preparation:
-
Prepare a stock solution of recombinant active ERK2 enzyme in kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., Myelin Basic Protein or a specific peptide) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Perform serial dilutions of the test compound (this compound derivative, SCH772984, etc.) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compound to each well.
-
Add 5 µL of the diluted ERK2 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., an anti-phospho-substrate antibody in an ELISA format, or a luminescence-based assay that measures ATP consumption).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (A375 Melanoma Cells)
-
Cell Culture and Seeding:
-
Culture A375 human melanoma cells (BRAF V600E mutant) in appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and seed them into 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow the cells to adhere and resume growth overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include a DMSO vehicle control.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescent assay like CellTiter-Glo.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent to each well, mix, and measure the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Study (Melanoma Model)
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Subcutaneously inject A375 melanoma cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound derivative, SCH772984, Vemurafenib, Trametinib) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily).
-
-
Efficacy Evaluation:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion and Future Directions
The this compound scaffold represents a promising new class of ERK inhibitors with the potential to address the challenge of acquired resistance to upstream MAPK pathway inhibitors. Head-to-head comparisons with established drugs like Vemurafenib and Trametinib, as well as the benchmark ERK inhibitor SCH772984, demonstrate their potent anti-proliferative activity in BRAF-mutant melanoma models.
Further optimization of the physicochemical properties of this compound derivatives will be crucial for their clinical translation. Moreover, exploring their efficacy in other MAPK-driven cancers and in combination with other targeted therapies or immunotherapies will be important future research directions. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this and other novel classes of kinase inhibitors.
References
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G3 Genes|G3: Genes, Genomes, Genetics. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. [Link]
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Cancers. Targeting the ERK Signaling Pathway in Melanoma. [Link]
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International Journal of Molecular Sciences. Vemurafenib Induces Senescent Phenotype with Increased Adhesion in BRAF Mutant A375 but not in Wild Type BRAF SK-MEL-2 Melanoma Cells. [Link]
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International Journal of Molecular Sciences. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. [Link]
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Cancers. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells. [Link]
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bioRxiv. Identification of pathways modulating Vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. [Link]
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PubChem. Vemurafenib. [Link]
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PubChem. Trametinib. [Link]
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International Journal of Molecular Sciences. Vemurafenib Induces Senescent Phenotype with Increased Adhesion in BRAF Mutant A375 but not in Wild Type BRAF SK-MEL-2 Melanoma Cells. [Link]
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IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. SCH772984. [Link]
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Anticancer Research. Effect of Metformin in Combination With Trametinib and Paclitaxel on Cell Survival and Metastasis in Melanoma Cells. [Link]
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ResearchGate. Time and dose-dependent cytotoxicity of Trametinib in A375 cells. [Link]
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Oncotarget. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. [Link]
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PLOS ONE. Targeted synergy between MEK-and BRAF-inhibitors. [Link]
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eScholarship. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. [Link]
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Nature Chemical Biology. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. [Link]
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ResearchGate. IC50 values of SCH772984 and MEK162 in parental and resistant cells. [Link]
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A Senior Application Scientist's Guide to Target Validation for Novel 1H-Pyrazolo[4,3-c]pyridine-based Therapeutics
Introduction: The Imperative of Rigorous Target Validation
In the landscape of modern drug discovery, the failure of promising therapeutic candidates in late-stage clinical trials remains a significant challenge, often attributable to an incomplete understanding of the drug's true mechanism of action.[1] The process of target validation —rigorously demonstrating that modulating a specific biological target will produce a desired therapeutic effect within an acceptable safety window—is therefore the critical bedrock of any successful drug discovery program.[1][2]
The 1H-Pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Notably, this scaffold is a key component in kinase inhibitors, such as the BCR-ABL1 inhibitor Asciminib, highlighting its utility in targeting ATP-binding sites.[3] Given this predisposition, a primary hypothesis for a novel this compound-based therapeutic is often that it functions as a kinase inhibitor.
This guide provides a comprehensive framework for validating the molecular target(s) of novel compounds built on this scaffold. We will compare and contrast orthogonal experimental strategies, moving from broad, unbiased biochemical profiling to precise, in-cell confirmation and genetic validation. Our focus is on building a self-validating evidentiary package to ensure that only the most promising and well-characterized candidates advance toward the clinic.
The Target Validation Workflow: A Multi-Pillar Strategy
A robust target validation plan does not rely on a single experiment. Instead, it integrates evidence from biochemical, biophysical, and genetic approaches to build an irrefutable case for a drug's mechanism of action.[5] This multi-pronged strategy is essential for de-risking a project and provides the necessary confidence to proceed with lead optimization and clinical development.
Below is a diagram outlining the logical flow of a comprehensive target validation campaign.
Caption: A generalized workflow for small molecule target identification and validation.[6]
Part 1: Biochemical Approaches — Casting a Wide Net
For a this compound-based compound, the most logical starting point is to assess its activity across a broad panel of protein kinases.[7] This approach provides an unbiased, quantitative measure of a compound's potency and selectivity across the kinome.[8]
Featured Technique: Kinase Profiling
Kinome screening has become a standard industry practice to understand the selectivity of lead compounds, which aids in target selection and flagging potential off-target toxicities.[7][9]
Principle: Kinase profiling services utilize various assay formats (e.g., radiometric, luminescence, or fluorescence-based) to measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.[8][10] By testing at one or more concentrations, a selectivity profile is generated.
Experimental Protocol: Radiometric Kinase Profiling (e.g., HotSpot™ Assay)
-
Assay Preparation: A reaction mixture is prepared containing a specific kinase, its corresponding substrate (protein or peptide), and radiolabeled ATP (³³P-ATP).
-
Compound Incubation: The test compound (dissolved in DMSO) is added to the reaction mixture at a defined concentration (e.g., 1 µM). A DMSO-only control represents 100% kinase activity.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Stopping the Reaction: The reaction is terminated, and the radiolabeled substrate is separated from the unreacted ³³P-ATP, typically via capture on a filter membrane.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is calculated relative to the DMSO control. Hits are identified as compounds that cause significant inhibition. Follow-up dose-response curves are generated to determine IC₅₀ values for high-priority targets.
Data Presentation: Sample Kinase Selectivity Data
| Target Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Kinase Family |
| CDK9 | 98% | 15 | CMGC |
| CDK2 | 95% | 45 | CMGC |
| GSK3B | 88% | 120 | CMGC |
| ABL1 | 45% | > 1000 | Tyrosine |
| SRC | 32% | > 1000 | Tyrosine |
| P38A (MAPK14) | 15% | > 10000 | CMGC |
| MEK1 (MAP2K1) | 5% | > 10000 | STE |
This representative data suggests the compound is a potent and selective inhibitor of the CDK family, particularly CDK9 and CDK2.
Comparison of Biochemical Screening Platforms
| Method | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures direct phosphate transfer from ³³P-ATP to a substrate. | Gold standard, highly sensitive, low interference. | Requires handling of radioactive materials. |
| Luminescence Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. | High-throughput, non-radioactive, widely available.[8] | Prone to interference from ATP-competitive compounds. |
| Competition Binding Assays (e.g., KINOMEscan™) | Measures the ability of a compound to displace a ligand from the kinase active site. | Independent of enzymatic activity, broad coverage.[10] | Does not directly measure inhibition of function. |
Expert Insight: The choice of biochemical assay is critical. While a competition binding assay can identify proteins that your compound binds to, it doesn't confirm functional inhibition. An activity-based assay is essential to prove that binding leads to a loss of catalytic function. Using both in parallel can provide a rich dataset, confirming both binding and functional modulation.
Part 2: Cellular Approaches — Confirming Target Engagement in a Physiological Context
A compound's activity against a purified enzyme in a test tube does not guarantee it will engage the same target within the complex milieu of a living cell.[11] Cellular target engagement assays are therefore a non-negotiable step to bridge the gap between biochemistry and cell biology.
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in intact cells or tissues.[12][13]
Principle: The foundation of CETSA is ligand-induced thermal stabilization. When a protein binds to a ligand (like our therapeutic compound), it generally becomes more resistant to heat-induced denaturation.[14][15] By heating cells to various temperatures, plotting the amount of soluble protein remaining, and comparing the curves with and without the compound, a "thermal shift" can be observed, which is direct proof of target engagement.[14]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture cells to an appropriate density and treat with either the test compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Separation of Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Sample Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., CDK9) remaining in the soluble fraction using Western Blotting.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the relative amount of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target stabilization.
Expert Insight: CETSA is a cornerstone of a modern target validation package. It provides unequivocal evidence of target engagement in a physiological setting, accounting for cell permeability, efflux pumps, and intracellular metabolism—factors completely absent in biochemical assays.[11] A positive CETSA result dramatically increases confidence that the compound reaches and binds its intended target in the relevant biological system.
Part 3: Genetic Approaches — The Ultimate Proof of Mechanism
Genetic methods provide the highest level of validation by directly linking the gene that encodes the target protein to the compound's phenotypic effect.[16] CRISPR-Cas9 technology has revolutionized this process, allowing for precise and permanent gene editing to confirm or de-validate a drug target.[][18]
Featured Technique: CRISPR-Cas9 Knockout and Rescue
This powerful technique provides a clear, interpretable result: if knocking out the target gene recapitulates the drug's effect or renders the cells resistant to the drug, it provides very strong evidence for an on-target mechanism.[19][20]
Principle: The CRISPR-Cas9 system is used to create a knockout (KO) of the putative target gene (e.g., CDK9).[] The phenotypic response of these KO cells to the compound is then compared to that of wild-type (WT) cells. If the compound acts through the target, the KO cells should be resistant to the compound's effects.
Experimental Protocol: CRISPR-Mediated Validation
-
gRNA Design & Delivery: Design and validate guide RNAs (gRNAs) that specifically target the gene of interest (CDK9). Deliver the gRNAs and Cas9 nuclease into the cell line of interest (e.g., via lentiviral transduction or electroporation) to generate a stable KO cell line.
-
KO Clone Selection & Validation: Select single-cell clones and validate the knockout at the genomic (sequencing), transcript (qPCR), and protein (Western Blot) levels.
-
Phenotypic Assay: Treat both the WT and KO cell lines with a dose-response of the this compound compound. Measure the relevant phenotype (e.g., cell viability, apoptosis).
-
Rescue Experiment (The "Self-Validating" Step): To ensure the observed resistance is not due to off-target genetic modifications, perform a rescue experiment. Transfect the KO cells with a plasmid expressing a form of the target protein that is resistant to the gRNA (e.g., by introducing silent mutations in the gRNA binding site). If the sensitivity to the compound is restored, it confirms the on-target effect.[20]
Data Presentation: Comparison of WT vs. KO Cell Viability
| Cell Line | Compound IC₅₀ (nM) | Interpretation |
| Wild-Type (WT) | 25 | Compound is potent in parental cells. |
| CDK9 Knockout (KO) | > 10,000 | Loss of CDK9 confers strong resistance. |
| CDK9 KO + Rescue | 30 | Re-expression of CDK9 restores sensitivity. |
Expert Insight: The CRISPR knockout experiment is the definitive arbiter of on-target activity. A significant resistance shift (>100-fold) in the KO cell line is considered the gold standard for validation. The rescue experiment is crucial for trustworthiness, as it rules out the possibility that the resistance phenotype arose from an unintended consequence of the CRISPR editing process.[16] This orthogonality increases confidence in the target-phenotype connection.[16]
Conclusion: Synthesizing an Unimpeachable Validation Package
Validating the target of a novel this compound therapeutic is a systematic process of building a layered, evidence-based argument. By integrating data from broad biochemical profiling, direct cellular target engagement assays, and precise genetic manipulation, researchers can construct a self-validating and trustworthy case for a compound's mechanism of action.
-
Biochemical Profiling answers: What can the compound bind to and inhibit?
-
Cellular Thermal Shift Assays answer: Does the compound bind its target in a living cell?
-
CRISPR-based Genetics answers: Is the target necessary for the compound's biological effect?
Only when all three pillars of evidence are in alignment can a project proceed with high confidence into the costly and complex phases of lead optimization and clinical trials. This rigorous, multi-faceted approach is the hallmark of sound scientific practice and the surest path to developing safe and effective medicines.
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National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]
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Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
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A Researcher's Guide to Assessing the Anti-proliferative Activity of Pyrazolopyridines
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to the native purine nucleobase.[1][2][3] This similarity allows it to act as an antagonist to natural purines in various biological processes, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3] Numerous derivatives have been synthesized and evaluated as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2][4] This guide provides a comprehensive overview for researchers aiming to evaluate and compare the anti-proliferative activity of novel pyrazolopyridine derivatives in cancer cell lines.
Comparative Anti-proliferative Activity of Pyrazolopyridine Derivatives
The efficacy of a potential anti-cancer compound is fundamentally measured by its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a comparative summary of the reported anti-proliferative activities of selected pyrazolopyridine derivatives against various human cancer cell lines. This data, gathered from peer-reviewed literature, highlights the broad-spectrum potential of this class of compounds.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8b | A-549 | Lung | 2.9 | [5] |
| HEPG2 | Liver | 2.6 | [5] | |
| HCT-116 | Colon | 2.3 | [5] | |
| Compound 8c | NCI Cell Line Panel | Various | 1.33 (Mean GI50) | [6] |
| Pyrazolopyrimidine 18o | HepG-2 | Liver | Not specified, potent | [7] |
| MCF-7 | Breast | Not specified, potent | [7] | |
| Pyrazolopyrimidine 18a | HepG-2 | Liver | Not specified, potent | [7] |
| MCF-7 | Breast | Not specified, potent | [7] | |
| Various Derivatives | HCT-116 | Colon | 31.3–49.0 | [8] |
| MCF-7 | Breast | 19.3–55.5 | [8] | |
| HepG2 | Liver | 22.7–44.8 | [8] | |
| A549 | Lung | 36.8–70.7 | [8] |
Note: The inhibitory activities can vary based on the specific substitutions on the pyrazolopyridine core, influencing factors like cell permeability and target engagement.
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazolopyridines primarily exert their anti-proliferative effects by functioning as ATP-competitive kinase inhibitors.[2][9][10] Their core structure mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[2] This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[11]
Key kinase targets for pyrazolopyridine derivatives include:
-
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that, when hyperactivated in tumors, plays a pivotal role in cell proliferation, survival, and angiogenesis.[11][12] Several pyrazolopyrimidine and pyrazolopyridine derivatives have been developed as potent Src inhibitors.[11][12][13]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[8] Inhibitors based on the pyrazolopyridine scaffold can induce cell cycle arrest, preventing cancer cells from dividing.[8][14]
-
Receptor Tyrosine Kinases (RTKs): This family includes targets like EGFR, FGFR, and c-Met, which are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[15][16] Pyrazolopyridines have been designed to selectively inhibit these RTKs.[15][16]
The diagram below illustrates a simplified kinase signaling pathway and the point of intervention for pyrazolopyridine inhibitors.
Caption: Pyrazolopyridines competitively inhibit ATP binding to kinases like Src.
Experimental Protocols for Assessing Anti-proliferative Activity
A robust and reproducible method is essential for accurately determining the anti-proliferative effects of test compounds. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[17][18]
Principle of the MTT Assay: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The amount of formazan produced is directly proportional to the number of living cells.[17][19] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Workflow for Anti-proliferative Activity Screening:
Caption: Standard workflow for determining IC50 values using the MTT assay.
Detailed Step-by-Step Protocol: MTT Assay
Causality Behind Choices: This protocol is designed to ensure cell health, consistent compound exposure, and accurate colorimetric readings. Each step is critical for minimizing variability and producing reliable data.
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., A549, HCT-116, MCF-7) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[20]
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment and provides a sufficient signal for the assay.
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours to allow the cells to adhere to the bottom of the wells and resume their normal growth.[20]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazolopyridine compounds in the appropriate culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for 48 to 72 hours.[20]
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound.
-
-
MTT Labeling:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Rationale: This allows sufficient time for the mitochondrial dehydrogenases in viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[20]
-
Place the plate on an orbital shaker for 15 minutes or allow it to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[17][20]
-
Rationale: Complete solubilization is crucial for an accurate absorbance reading. DMSO is a common and effective solvent for this purpose.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm (typically ~570 nm).[17] A reference wavelength of ~630 nm can be used to subtract background noise.[17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
References
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed Central. [Link]
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[17][20]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH). [Link]
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Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. PubMed Central. [Link]
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DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. Beirut Arab University. [Link]
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New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]
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Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Royal Society of Chemistry. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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A Comparative Guide to the Cross-Reactivity of 1H-Pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Selectivity Challenge
The 1H-pyrazolo[4,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," owing to its structural resemblance to endogenous purines, which allows it to interact with a multitude of biological targets, most notably protein kinases.[1] This inherent versatility has led to the development of numerous derivatives targeting key kinases implicated in oncology and immunology, including Extracellular Signal-Regulated Kinase (ERK), B-Raf, Glycogen Synthase Kinase 3 (GSK-3), Phosphoinositide 3-kinase (PI3K), and Anaplastic Lymphoma Kinase (ALK).
However, the very feature that makes this scaffold attractive—its ability to bind to the highly conserved ATP-binding pocket of kinases—also presents a significant challenge: cross-reactivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of a compound's selectivity profile is therefore paramount for its rational development into a safe and effective therapeutic agent.
This guide provides an objective comparison of the cross-reactivity profiles of this compound derivatives with alternative, well-characterized kinase inhibitors. We will delve into the experimental methodologies for assessing kinase selectivity, present comparative data, and explore the structural basis for the observed selectivity patterns.
Understanding Kinase Cross-Reactivity: The "Why" and "How"
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, small molecule inhibitors designed to be ATP-competitive often exhibit activity against multiple kinases. The pattern of this off-target activity is dictated by subtle variations in the shape, size, and electrostatic properties of the ATP-binding pocket and surrounding regions.[2] For this compound derivatives, the specific substitutions on the pyrazole and pyridine rings determine which kinases they will inhibit and with what potency, ultimately defining the compound's selectivity.[2]
Experimental Workflow for Assessing Cross-Reactivity
A systematic evaluation of a compound's kinase selectivity involves a tiered approach, starting with broad screening and narrowing down to detailed kinetic analysis.
Figure 1: A generalized experimental workflow for characterizing the cross-reactivity of kinase inhibitors.
Comparative Cross-Reactivity Profiles
To provide a practical comparison, we will focus on a representative this compound derivative targeting ERK, compound 21 from a study by Merck, and compare its selectivity with established inhibitors of other kinases frequently targeted by this scaffold.[3]
Table 1: Comparative Kinase Inhibition Data
| Compound (Primary Target) | Primary Target IC50 (nM) | Key Off-Targets (Inhibition >50% @ 1µM or IC50 < 1µM) | Reference |
| Compound 21 (ERK2) | 1.3 | Data not fully disclosed, but described as "highly potent and selective". | [3] |
| SCH772984 (ERK1/2) | ERK1: 4, ERK2: 1 | CLK2, FLT4, GSG2 (Haspin), MAP4K4, MINK1, PRKD1, TTK | [4][5] |
| Vemurafenib (B-Raf V600E) | 31 | SRC family kinases, ACK1, MAP4K5 | [6] |
| CHIR-99021 (GSK-3α/β) | GSK-3α: 10, GSK-3β: 6.7 | Described as highly selective with >500-fold selectivity over closely related kinases. | [7] |
| Idelalisib (PI3Kδ) | 19 | Minimal inhibition of other kinases at 10µM. | [8] |
| Crizotinib (ALK) | ALK: 24 | c-Met, ROS1, RON, AXL, Tie-2, TRKB | [1] |
Analysis:
While comprehensive kinome-wide data for the this compound derivative Compound 21 is not publicly available, the authors describe it as highly selective.[3] In contrast, the alternative ERK inhibitor, SCH772984 , shows some off-target activity at a 1µM concentration.[5] This highlights a key aspect of drug development: even for compounds targeting the same primary kinase, the cross-reactivity profiles can differ significantly, leading to distinct therapeutic windows and side-effect profiles.
The other comparator compounds illustrate a spectrum of selectivity. CHIR-99021 and Idelalisib are examples of highly selective inhibitors, a desirable trait for minimizing off-target effects.[7][8] Conversely, Crizotinib is a multi-kinase inhibitor, a property that can be advantageous in certain cancers where multiple signaling pathways are dysregulated.[1] Vemurafenib , while potent against its primary target, also demonstrates off-target activity that may contribute to its side-effect profile.[6]
The Structural Basis of Selectivity
The selectivity of this compound derivatives is rooted in their ability to form specific interactions with amino acid residues within and around the ATP-binding pocket. The core scaffold typically forms hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[9] The substituents on the pyrazole and pyridine rings then explore adjacent hydrophobic pockets and can form additional hydrogen bonds or van der Waals interactions, which fine-tune the binding affinity and selectivity.
For instance, in the case of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea ERK inhibitors, the pyrazolopyridine core forms key hydrogen bonds with the hinge residues Met108 and Gln105 of ERK2. The urea linker and its substituents then occupy the hydrophobic region I and the solvent-exposed region, with specific substitutions enhancing potency and selectivity.[3]
Figure 2: A conceptual diagram illustrating the binding mode of this compound derivatives in a kinase ATP-binding pocket.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are outlines of commonly used methodologies.
Protocol 1: Large-Panel Kinase Binding Assay (e.g., KINOMEscan™)
This competitive binding assay is a powerful tool for initial, broad cross-reactivity screening.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Prepare dilutions of the test compound in assay buffer.
-
Prepare a mixture of the DNA-tagged kinase and the immobilized ligand.
-
-
Assay Assembly:
-
In a multi-well plate, combine the test compound dilutions with the kinase/ligand mixture.
-
Include appropriate controls (DMSO vehicle for no inhibition, and a known pan-kinase inhibitor for maximal inhibition).
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Washing:
-
Wash the plate to remove unbound kinase.
-
-
Quantification:
-
Elute the bound kinase and quantify the associated DNA tag using qPCR.
-
-
Data Analysis:
-
Calculate the percentage of kinase binding inhibition for each compound concentration relative to the DMSO control.
-
Data is often visualized as a dendrogram (kinome map) to provide a global view of selectivity.
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE™)
This FRET-based assay is used to determine the potency (IC50) of a compound against specific kinases identified in the initial screen.
Principle: A peptide substrate is labeled with two fluorophores (a donor and an acceptor). Kinase-mediated phosphorylation of the substrate protects it from cleavage by a development reagent. Cleavage of the unphosphorylated substrate disrupts FRET, leading to a change in the fluorescence emission ratio.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound derivative in kinase buffer.
-
Prepare a solution of the target kinase and the FRET-labeled peptide substrate.
-
Prepare an ATP solution.
-
-
Kinase Reaction:
-
In a microplate, combine the test compound dilutions with the kinase/substrate mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the development reagent to each well to stop the kinase reaction and initiate cleavage of the unphosphorylated substrate.
-
Incubate at room temperature.
-
-
Detection:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio for each well.
-
Determine the percentage of kinase inhibition based on the emission ratios of the control wells (no inhibitor and fully inhibited).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. As this guide illustrates, a comprehensive assessment of cross-reactivity is a critical component of the drug discovery and development process. By employing a combination of broad kinome screening and detailed biochemical and cellular assays, researchers can gain a deep understanding of a compound's selectivity profile.
This knowledge is not only crucial for mitigating potential off-target toxicities but also for uncovering opportunities for beneficial polypharmacology. As our understanding of the structural nuances of the human kinome grows, so too will our ability to rationally design this compound derivatives with tailored selectivity profiles for the next generation of targeted therapies.
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A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrazolopyridine Inhibitors in Cellular Assays
This guide provides an in-depth comparison of leading cellular assays for confirming and quantifying the target engagement of pyrazolopyridine inhibitors. As a class of compounds, pyrazolopyridines are privileged heterocyclic scaffolds frequently employed in the development of kinase inhibitors due to their structural similarity to the purine ring of ATP, allowing them to act as effective hinge-binding cores.[1][2][3] Establishing that these molecules reach and bind their intended intracellular targets is a cornerstone of successful drug discovery, bridging the gap between biochemical potency and cellular efficacy.[4][5][6][7]
This document moves beyond simple protocol listing to explain the causality behind experimental choices, enabling researchers to select and implement the most appropriate method for their specific scientific question. We will explore both direct biophysical measurements of binding and indirect pharmacodynamic readouts of target modulation.
The Central Question: Is Your Inhibitor Hitting Its Target in the Cell?
Before a pyrazolopyridine inhibitor's therapeutic potential can be realized, we must answer a fundamental question: does it engage its intended target in the complex, physiologically relevant environment of a living cell? Answering this involves moving past in vitro assays with purified proteins and into cellular systems where factors like membrane permeability, efflux pumps, and intracellular competition come into play. Target engagement assays provide this critical evidence, confirming the mechanism of action and enabling rational optimization of lead compounds.[7][8]
This guide will compare three robust and widely adopted methodologies:
-
Cellular Thermal Shift Assay (CETSA): A label-free method that measures direct binding based on ligand-induced protein stabilization.
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell proximity assay that directly quantifies binding through energy transfer.
-
Phospho-Protein Immunoblotting: An indirect but highly informative method that measures the functional consequence of target inhibition.
Caption: Logic diagram illustrating the central role of target engagement assays.
Direct Measurement of Target Binding: Biophysical Approaches
Directly confirming that your inhibitor physically interacts with its target inside the cell provides the highest confidence data. We will compare two powerful biophysical techniques that achieve this.
Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA is founded on the biophysical principle of ligand-induced thermal stabilization.[9][10] When a pyrazolopyridine inhibitor binds to its target kinase, it stabilizes the protein's folded structure. This stabilized complex requires more thermal energy to denature and aggregate compared to the unbound protein. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor is direct evidence of target engagement.[11][12][13]
Why Choose CETSA? Its primary advantage is being label-free . It requires no modification to the compound or the target protein, making it applicable to any soluble protein target and avoiding potential artifacts from tags or labels.[9] This makes it an invaluable tool for validating hits from phenotypic screens where the target may be unknown or for which genetic modification is not feasible.[11]
Caption: A simplified workflow for a Western Blot-based CETSA experiment.
NanoBRET™ Target Engagement Assay
Principle of Causality: The NanoBRET™ assay is a proximity-based method that relies on Bioluminescence Resonance Energy Transfer (BRET) in live cells.[14][15][16] The system has two key components: the target protein is expressed as a fusion with the bright, small NanoLuc® Luciferase (the BRET donor), and a cell-permeable fluorescent tracer that reversibly binds the target serves as the BRET acceptor.[17] When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and a detectable BRET signal. A test compound, like a pyrazolopyridine inhibitor, that enters the cell and binds the target will compete with and displace the tracer, causing a loss of BRET signal.[15]
Why Choose NanoBRET™? This assay provides exceptionally rich, quantitative data from live cells in real-time .[18] It can be used to determine not just target occupancy but also intracellular compound affinity (IC50) and residence time, which are critical parameters for predicting in vivo efficacy.[14][15] The requirement for a specific tracer and genetic modification of the target makes the assay highly specific.[17]
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of 1H-Pyrazolo[4,3-c]pyridine Analogs
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is paved with rigorous testing and optimization. Among the most critical hurdles in this process is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent target potency can fail in clinical trials if it cannot reach its target in the body, is rapidly metabolized, or exhibits unforeseen toxicity.[1][2] This guide provides an in-depth, objective comparison of methodologies to assess the ADME profile of 1H-Pyrazolo[4,3-c]pyridine analogs, a scaffold of significant interest in medicinal chemistry, particularly as kinase inhibitors.[3][4][5]
The this compound core is a key pharmacophore in the development of inhibitors for various kinases, including Extracellular Signal-Regulated Kinase (ERK).[3][6] However, like many heterocyclic scaffolds, derivatives of this core can present challenges related to solubility and metabolic stability.[7] Therefore, a robust and early assessment of ADME properties is paramount to guide lead optimization efforts.
This guide will delve into the core in vitro assays essential for building a comprehensive ADME profile: aqueous solubility, cell permeability, and metabolic stability. We will explore the "why" behind experimental choices, provide detailed, field-tested protocols, and present data in a clear, comparative format.
I. The Foundational Pillar: Aqueous Solubility
Poor aqueous solubility is a common liability in drug discovery that can lead to unreliable in vitro assay results, poor absorption, and underestimated toxicity.[8] For the this compound series, which can be hydrophobic, assessing solubility early is critical.[7]
Comparative Analysis of Solubility Assays
Two primary types of solubility assays are employed in early drug discovery: kinetic and thermodynamic.[8][9]
-
Kinetic Solubility: This high-throughput method is ideal for the initial screening of large numbers of compounds.[9][10] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[10] This mimics the conditions of many in vitro biological assays where compounds are added from DMSO stock solutions.[11]
-
Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound in its solid state and is more relevant for later stages of drug development, such as formulation.[9]
For the initial evaluation of a series of this compound analogs, the kinetic solubility assay is the more pragmatic choice due to its speed and relevance to early-stage screening. A good target for drug discovery compounds is a kinetic solubility of >60 µg/mL.[11]
Data Presentation: Kinetic Solubility of this compound Analogs
| Compound ID | R1-Group | R2-Group | Kinetic Solubility (µM) at pH 7.4 |
| Analog A | -CH3 | -Phenyl | 25 |
| Analog B | -H | -4-Fluorophenyl | 55 |
| Analog C | -CH3 | -Pyridin-3-yl | >100 |
| Analog D | -H | -Cyclohexyl | 15 |
Note: This data is illustrative. Actual values will vary based on the specific substitutions.
The data clearly indicates that the introduction of a more polar group, such as the pyridine ring in Analog C, can significantly improve aqueous solubility compared to the more lipophilic phenyl or cyclohexyl groups.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This protocol outlines a standard high-throughput kinetic solubility assay using nephelometry to detect precipitation.[11][12]
Rationale: Nephelometry provides a rapid and sensitive method to detect the formation of a precipitate when a compound is introduced into an aqueous buffer from a DMSO stock, which is indicative of its kinetic solubility limit.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of the this compound analogs in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock solutions in DMSO.
-
Addition to Buffer: In a separate 96-well clear bottom plate, add phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO compound solutions to the PBS-containing plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
II. Crossing the Barrier: Cell Permeability
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Cell permeability assays are crucial for predicting this absorption.[1]
Comparative Analysis of Permeability Assays
The two most common in vitro models for assessing intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[13][14][15]
-
PAMPA: This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14][15] It is a good predictor of passive diffusion but does not account for active transport or efflux mechanisms.[13][14]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer that mimics the intestinal epithelium.[13][15] This model has the advantage of incorporating both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[13][14]
A synergistic approach is often most effective.[13] Initial screening with PAMPA can quickly identify compounds with good passive permeability. Promising candidates can then be further evaluated in the more physiologically relevant Caco-2 assay to identify any potential for active transport or efflux.[13]
Data Presentation: Permeability of this compound Analogs
| Compound ID | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |
| Analog A | 12.5 | 8.2 | 3.1 | Moderate (Efflux) |
| Analog B | 18.1 | 15.0 | 1.2 | High |
| Analog C | 9.8 | 11.5 | 0.9 | High (Active Uptake) |
| Analog D | 2.1 | 1.5 | 1.1 | Low |
Papp: Apparent Permeability Coefficient. A→B: Apical to Basolateral. B→A: Basolateral to Apical. High Permeability: Papp > 10 x 10-6 cm/s. Moderate Permeability: Papp = 1-10 x 10-6 cm/s. Low Permeability: Papp < 1 x 10-6 cm/s.
The data suggests that Analog A is a potential substrate for an efflux transporter, as indicated by the higher B→A permeability and an efflux ratio greater than 2. Analog C may be a substrate for an active uptake transporter.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a detailed methodology for assessing bidirectional permeability across a Caco-2 cell monolayer.[4][16]
Rationale: This assay provides a more comprehensive assessment of intestinal permeability by accounting for both passive and active transport mechanisms, offering a better prediction of in vivo oral absorption.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® plates) and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Transport Experiment (B→A):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
III. The Metabolic Fate: Stability in the Liver
The liver is the primary site of drug metabolism, and rapid metabolism can lead to low bioavailability and a short duration of action.[17][18] Assessing the metabolic stability of this compound analogs is crucial for predicting their in vivo clearance.[19]
Comparative Analysis of Metabolic Stability Assays
Several in vitro systems can be used to evaluate metabolic stability, each with its own advantages.[19][20]
-
Liver Microsomes: These are subcellular fractions containing the cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[18][21] Microsomal stability assays are a cost-effective and high-throughput method for assessing CYP-mediated metabolism.[19]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more complete picture of hepatic metabolism.[19][20]
-
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[20]
For initial screening of a compound series, liver microsomal stability assays are a good starting point to identify liabilities related to CYP-mediated metabolism.[18]
Data Presentation: Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)
| Compound ID | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | In Vitro Classification |
| Analog A | 15 | 46.2 | High Clearance |
| Analog B | 45 | 15.4 | Moderate Clearance |
| Analog C | >120 | <5.8 | Low Clearance |
| Analog D | 8 | 86.6 | High Clearance |
Low Clearance: t1/2 > 60 min. Moderate Clearance: t1/2 = 20-60 min. High Clearance: t1/2 < 20 min.
The data indicates that Analogs A and D are rapidly metabolized, suggesting they may have poor in vivo stability. In contrast, Analog C exhibits high metabolic stability, making it a more promising candidate for further development.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol details the procedure for determining the in vitro metabolic stability of a compound using liver microsomes.[4][16]
Rationale: This assay provides a measure of the intrinsic clearance of a compound by hepatic CYP enzymes, which is a key determinant of in vivo hepatic clearance and bioavailability.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiate Reaction: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
IV. Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the in vitro ADME profiling of this compound analogs.
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A Tale of Two Scaffolds: A Comparative Guide to Pyrazolo[4,3-b]pyridine and Indazole in Enzymatic Inhibition
In the landscape of medicinal chemistry, particularly in the realm of kinase inhibitor design, certain heterocyclic scaffolds have risen to prominence due to their inherent ability to interact with the ATP-binding site of enzymes. Among these, the pyrazolo[4,3-b]pyridine and indazole cores are frequently employed as foundational structures. This guide provides an in-depth, objective comparison of these two privileged scaffolds, delving into their structural nuances, impact on enzymatic inhibition, and overall utility in drug discovery, supported by experimental data and established protocols.
Structural and Electronic Properties: More Than Just Isosteres
At first glance, the pyrazolo[4,3-b]pyridine and indazole scaffolds appear to be close cousins. Both are bicyclic aromatic systems containing a pyrazole ring. However, the replacement of a carbon-hydrogen group in the benzene ring of indazole with a nitrogen atom to form the pyridine ring of pyrazolo[4,3-b]pyridine introduces significant changes in the electronic distribution and hydrogen bonding potential of the molecule.
Indazole exists in two main tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form in biological systems.[1] This scaffold offers a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position, making it an effective hinge-binding motif in many kinase inhibitors.[2]
Pyrazolo[4,3-b]pyridine , on the other hand, introduces an additional nitrogen atom into the six-membered ring. This nitrogen can act as a hydrogen bond acceptor, potentially forming an additional interaction with the hinge region of a kinase, a feature that can be exploited in drug design to enhance potency and selectivity.[3] The overall electron distribution is also altered, which can influence the molecule's physicochemical properties, such as solubility and metabolic stability.[4]
A Comparative Look at Enzymatic Inhibition
The true test of a scaffold's utility lies in its performance as a modulator of enzyme activity. Both pyrazolo[4,3-b]pyridine and indazole have been successfully incorporated into potent inhibitors of a wide range of kinases.
Kinase Inhibition Profiles: A Mixed Bag of Potency and Selectivity
Direct, head-to-head comparisons of the two scaffolds are not abundant in the literature, as the choice of scaffold is often context-dependent and part of a broader lead optimization strategy. However, some studies offer valuable insights:
-
Similar Potency: In the development of inhibitors for Interleukin-2 inducible T-cell kinase (ITK), a study found that both indazole and pyrazolo[4,3-b]pyridine scaffolds resulted in similar enzymatic inhibition.[3] This suggests that, for certain kinase targets, the gross structural features that enable hinge binding are the primary determinants of potency, with the additional nitrogen in the pyrazolo[4,3-b]pyridine offering no significant advantage.
-
Pyrazolo[4,3-b]pyridine Superiority: Conversely, in the pursuit of Spleen Tyrosine Kinase (Syk) inhibitors, pyrazolo[3,4-b]pyridine derivatives were found to be more potent than their indazole counterparts.[5] This highlights the nuanced nature of scaffold selection, where subtle electronic and steric differences can have a profound impact on the interaction with a specific kinase active site.
The following table summarizes the inhibitory activities of representative compounds from both scaffolds against various kinases, compiled from different studies. It is crucial to note that these are not direct comparisons due to variations in assay conditions and the specific derivatives tested.
| Scaffold | Target Kinase | Compound Example | IC50 (nM) | Reference |
| Pyrazolo[4,3-b]pyridine | ALK (L1196M) | 10g (a 3,5-disubstituted derivative) | <0.5 | [6] |
| TBK1 | 15y (a 1H-pyrazolo[3,4-b]pyridine derivative) | 0.2 | [7] | |
| Mps1 | 31 (a pyrazolo[3,4-b]pyridine derivative) | 2.596 | [1] | |
| Indazole | Aurora A | 17 (a 3-amino-5-substituted indazole) | 10 (µM) | [8] |
| FGFR1 | 19 (an indazole derivative with a pyridine ring) | 90 (µM) | [2] | |
| c-Kit | 105 (a diarylurea derivative) | 68.5 (Kd) | [2] |
The Rationale for Scaffold Hopping: A Strategic Choice
The decision to switch from one scaffold to another, a process known as scaffold hopping, is a common strategy in drug discovery to improve a compound's properties. The transition between indazole and pyrazolo[4,3-b]pyridine is often driven by the need to:
-
Enhance Potency and Selectivity: As seen in the development of CDK8 inhibitors, replacing a pyridazinone lead with a pyrazolo[3,4-b]pyridine facilitated an additional hydrogen bond with the hinge region, leading to improved potency.[3]
-
Improve Physicochemical and ADME Properties: The introduction of a nitrogen atom in the pyrazolo[4,3-b]pyridine scaffold can modulate properties like solubility and metabolic stability. For instance, replacing electron-rich aromatic systems with more electron-deficient heterocycles like pyridine can decrease the potential for oxidative metabolism.[4]
Key Signaling Pathways Targeted
Both scaffolds have been extensively used to develop inhibitors targeting kinases involved in critical cancer-related signaling pathways.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Simplified VEGFR signaling pathway.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.
Caption: Overview of the CDK-mediated cell cycle regulation.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation. Its aberrant activation is frequently observed in various cancers.
Caption: Key downstream signaling pathways activated by Src kinase.
Experimental Protocols for Enzymatic Inhibition Assays
The evaluation of pyrazolo[4,3-b]pyridine and indazole-based inhibitors relies on robust and reproducible biochemical assays. The choice of assay depends on the specific kinase, available reagents, and desired throughput.
Radiometric Kinase Assay (Gold Standard)
This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Caption: General workflow for a TR-FRET kinase assay.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare the kinase, a fluorescently labeled substrate (e.g., with fluorescein), ATP, and a terbium or europium-labeled anti-phospho-substrate antibody in the appropriate assay buffer.
-
Add Inhibitor: In a microplate, add the test compounds at various concentrations, followed by the kinase.
-
Initiate the Kinase Reaction: Add a mixture of the fluorescently labeled substrate and ATP to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop and Detect: Stop the reaction by adding a solution containing EDTA and the lanthanide-labeled antibody. The antibody will bind to the phosphorylated substrate.
-
Incubate for Detection: Incubate the plate for a further period (e.g., 30-60 minutes) to allow for antibody binding.
-
Read the Plate: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). A decrease in the ratio indicates inhibition of the kinase. Determine the IC50 values from the dose-response curves. [9][10][11]
ADME Properties and Druggability
Beyond enzymatic inhibition, the success of a scaffold in drug development is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Pyrazolo[4,3-b]pyridine: Derivatives of this scaffold have been reported to possess favorable ADME profiles. For instance, certain pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines, which contain a related core, have shown good gastrointestinal absorption and potential for blood-brain barrier permeability in in silico studies. [12]SwissADME analyses of some pyrazolo[3,4-b]pyridine derivatives have also indicated promising physicochemical properties. [13]
-
Indazole: The indazole scaffold is present in several FDA-approved drugs, which is a testament to its ability to be formulated into compounds with acceptable ADME profiles. However, like many nitrogen-containing heterocycles, indazoles can be susceptible to metabolism, and their physicochemical properties need to be carefully optimized during lead development. [14][15]
Conclusion: A Matter of Context and Fine-Tuning
The comparison of pyrazolo[4,3-b]pyridine and indazole scaffolds in enzymatic inhibition does not yield a simple verdict of one being universally superior to the other. Instead, the choice of scaffold is a strategic decision guided by the specific therapeutic target and the desired properties of the final drug candidate.
Indazole remains a workhorse in medicinal chemistry, with a proven track record in approved drugs. Its well-understood chemistry and favorable hinge-binding capabilities make it a reliable starting point for many kinase inhibitor programs.
Pyrazolo[4,3-b]pyridine offers an additional layer of complexity and opportunity. The introduction of a pyridine nitrogen provides an extra handle for chemists to fine-tune potency, selectivity, and physicochemical properties. In some cases, this modification can lead to superior inhibitors, while in others, it may not offer a significant advantage over the simpler indazole core.
Ultimately, the success of either scaffold depends on the intricate dance of structure-activity relationships and the meticulous optimization of the entire molecule. This guide serves as a testament to the power of these privileged scaffolds and the ongoing innovation in the design of next-generation enzyme inhibitors.
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
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A high-throughput radiometric kinase assay. (2012). Methods in Molecular Biology. [Link]
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Radiometric kinase assays with scintillation counting. (2021). The Bumbling Biochemist. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
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Radiometric kinase assays with scintillation counting - because you want your experiments to count!. (2021). YouTube. [Link]
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Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. (2008). European Journal of Medicinal Chemistry. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]
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A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2013). Journal of Biomolecular Screening. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). Pharmaceuticals. [Link]
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Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2024). Journal of Ovarian Research. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2017). European Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Validating Antitumor Activity in c-Met-Driven Mouse Models
For researchers, scientists, and drug development professionals dedicated to oncology, the robust preclinical validation of targeted therapies is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for assessing the antitumor activity of c-Met inhibitors in relevant mouse models. We will delve into the causality behind experimental choices, ensuring that each described protocol serves as a self-validating system for generating reliable and translatable data.
The c-Met Signaling Axis: A Critical Oncogenic Driver
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are integral to normal cellular processes like proliferation, survival, and motility.[1] However, in numerous cancers, aberrant c-Met signaling—driven by gene amplification, mutations, or overexpression—becomes a potent oncogenic force, promoting tumor growth, invasion, and metastasis.[2][3] This dysregulation establishes the HGF/c-Met axis as a compelling therapeutic target.
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
A Comparative Analysis of c-Met-Driven Mouse Models
The selection of an appropriate mouse model is a critical decision that profoundly influences the translational relevance of preclinical findings. Each model possesses distinct advantages and limitations that must be carefully considered in the context of the specific research question.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known c-Met alterations are subcutaneously or orthotopically implanted into immunocompromised mice. | - High reproducibility- Rapid tumor growth- Cost-effective | - Lack of tumor heterogeneity- Absence of a native tumor microenvironment- Potential for genetic drift of cell lines |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice and passaged serially. | - Preserves original tumor architecture and heterogeneity- Reflects patient-to-patient variability- Higher predictive value for clinical outcomes | - More expensive and time-consuming to establish- Potential for loss of human stroma over passages- Engraftment success can be variable |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to harbor specific genetic alterations in the c-Met pathway, leading to spontaneous tumor development. | - Tumors arise in an immunocompetent host with a native microenvironment- Allows for the study of tumor initiation and progression- Ideal for studying immuno-oncology combinations | - Long latency for tumor development- Can be costly to develop and maintain- Tumorigenesis may not fully recapitulate human disease |
A Curated Selection of c-Met Inhibitors for Preclinical Investigation
The landscape of c-Met inhibitors is diverse, encompassing both multi-kinase and highly selective agents. The choice of inhibitor for preclinical validation should be guided by its clinical relevance and mechanism of action.
| Inhibitor | Type | Key Preclinical Findings |
| Crizotinib | Multi-kinase (ALK, ROS1, c-Met) | Demonstrates significant tumor growth inhibition in c-Met-driven xenograft models.[2] Pharmacokinetic/pharmacodynamic (PK/PD) modeling suggests that >90% MET inhibition is required for >50% tumor growth inhibition.[4][5] |
| Cabozantinib | Multi-kinase (VEGFR, c-Met, AXL, RET) | Shows potent antitumor activity in various preclinical models. Its multi-targeted nature can be advantageous in overcoming certain resistance mechanisms. |
| Capmatinib | Highly selective c-Met inhibitor | Exhibits potent and selective inhibition of c-Met.[6] Preclinical studies have demonstrated its efficacy in models with MET exon 14 skipping mutations.[7] |
| Tepotinib | Highly selective c-Met inhibitor | Demonstrates significant antitumor activity in preclinical models with MET exon 14 skipping mutations and MET amplification.[7][8] |
| Savolitinib | Highly selective c-Met inhibitor | Shows dose- and frequency-dependent antitumor activity in xenograft models.[9] PK/PD modeling indicates that sustained high levels of c-Met inhibition are necessary for optimal efficacy.[1][9] |
Core Experimental Protocols for Antitumor Efficacy Validation
A rigorous and multi-faceted approach is essential for the comprehensive validation of a c-Met inhibitor's antitumor activity. The following protocols provide a framework for generating robust and reliable data.
Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies.
Tumor Growth Inhibition (TGI) Studies
Objective: To quantify the dose-dependent effect of a c-Met inhibitor on tumor growth.
Detailed Protocol:
-
Model Establishment:
-
For CDX models, subcutaneously inject a suspension of c-Met-driven human cancer cells (e.g., Hs746T, EBC-1) into the flank of immunocompromised mice (e.g., nude or SCID).
-
For PDX models, surgically implant a small fragment of a patient's tumor subcutaneously into immunocompromised mice.
-
-
Tumor Monitoring and Randomization:
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Administer the c-Met inhibitor at various dose levels and schedules (e.g., once or twice daily) via the appropriate route (e.g., oral gavage).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To correlate the inhibitor's concentration in plasma and tumor tissue with the modulation of c-Met signaling and antitumor efficacy.
Detailed Protocol:
-
Sample Collection:
-
At various time points after the final dose of the c-Met inhibitor, collect blood samples for plasma preparation and tumor tissue from satellite groups of mice.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma and tumor homogenates using LC-MS/MS to determine the concentration of the c-Met inhibitor.
-
Model the pharmacokinetic parameters, such as Cmax, Tmax, and AUC.
-
-
Pharmacodynamic Analysis:
-
Prepare lysates from tumor tissue and perform Western blotting to assess the phosphorylation status of c-Met and key downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Correlate the inhibitor concentrations with the degree of target inhibition.
-
-
Integrated PK/PD Modeling:
Representative Preclinical PK/PD Data for c-Met Inhibitors:
| Inhibitor | Mouse Model | Key PK/PD Findings |
| Crizotinib | H3122 (NSCLC) Xenograft | EC₅₀ for ALK inhibition: 233 ng/mL; EC₅₀ for tumor growth inhibition: 255 ng/mL.[2] |
| Savolitinib | EBC-1 (NSCLC) & MKN-45 (Gastric) Xenografts | EC₅₀ for pMET inhibition: 0.38 ng/mL.[9] |
| Cabozantinib | Nf1flox/flox;PostnCre GEMM | Following a single 15 mg/kg oral dose, plasma and nerve tissue concentrations were measured at various time points.[3] |
Survival Studies
Objective: To determine if treatment with a c-Met inhibitor leads to a significant increase in the survival of tumor-bearing mice.
Detailed Protocol:
-
Model Establishment and Treatment:
-
Establish tumors as described for TGI studies.
-
Initiate treatment with the c-Met inhibitor and vehicle control.
-
-
Endpoint Definition:
-
Define the study endpoint, which is typically a specific tumor volume (e.g., 1500-2000 mm³) or the presentation of clinical signs of distress.
-
-
Survival Monitoring:
-
Monitor the mice daily for tumor growth and overall health.
-
Euthanize mice when they reach the predefined endpoint.
-
-
Data Analysis:
-
Record the date of euthanasia for each mouse.
-
Generate Kaplan-Meier survival curves for each treatment group and the control group.
-
Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in survival between the groups.[10]
-
Understanding and Overcoming Resistance to c-Met Inhibitors
The development of resistance is a significant challenge in targeted cancer therapy. Preclinical models are invaluable for elucidating the mechanisms of resistance to c-Met inhibitors and for testing strategies to overcome it.
Common Mechanisms of Acquired Resistance:
-
On-target resistance: Secondary mutations in the c-Met kinase domain can prevent inhibitor binding.[11]
-
Bypass signaling: Activation of alternative signaling pathways, such as the EGFR or PI3K pathways, can compensate for c-Met inhibition.[6][12]
-
c-Met amplification: Increased copy number of the c-Met gene can lead to higher levels of the target protein, overwhelming the inhibitor.[13]
Investigating Resistance in Mouse Models:
-
Establishment of resistant models: Continuously treat tumor-bearing mice with a c-Met inhibitor until tumors start to regrow. These resistant tumors can then be passaged to create a stable resistant model.
-
Molecular characterization: Analyze the resistant tumors to identify the underlying mechanisms of resistance using techniques such as next-generation sequencing and phosphoproteomics.
-
Combination therapy studies: Test the efficacy of combining the c-Met inhibitor with an inhibitor of the identified bypass pathway. For example, combining a c-Met inhibitor with an EGFR inhibitor has shown promise in overcoming resistance in preclinical models.[14]
Conclusion
The successful preclinical validation of c-Met inhibitors requires a deep understanding of the underlying biology, a thoughtful selection of appropriate mouse models, and the rigorous application of a multi-faceted experimental approach. By integrating tumor growth inhibition studies, PK/PD analysis, and survival studies, researchers can generate a comprehensive data package that provides a strong rationale for clinical development. Furthermore, the proactive investigation of resistance mechanisms in preclinical models is crucial for developing strategies to enhance the long-term efficacy of these targeted therapies.
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- Bar-Sela, G., Karlin, N., & Stemmer, S. M. (2022). Pharmacokinetic–pharmacodynamic analysis of savolitinib plus osimertinib in an EGFR mutation–positive, MET-amplified non–small cell lung cancer model. Molecular Cancer Therapeutics, 21(1), 132-140.
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- Bauer, T. M., Le, X., LoRusso, P. M., Patel, M. R., Hart, L., Kaddis, T., ... & Camidge, D. R. (2020). Structural and molecular insight into resistance mechanisms of first generation cMET inhibitors. Cancers, 12(12), 3749.
- Lee, J. H., Kim, H. S., Lee, J. Y., Kim, S. H., & Lee, S. H. (2018). Acquired resistance of MET-amplified non-small cell lung cancer cells to the MET inhibitor capmatinib.
- Miederer, M., Zophel, K., Buchert, R., Garcia-Boy, R., Berndt, S., Brendel, C., ... & Kotzerke, J. (2015). Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET. EJNMMI research, 5(1), 1-11.
- Gambhir, S. S., Aboagye, E. O., & Zasadny, K. (2008). Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18 F-FDG small-animal PET. Journal of Nuclear Medicine, 49(1), 139-146.
- Awad, M. M., Lee, J. K., Madison, R., Classon, A., Gjoerup, O., Schrock, A. B., ... & Drilon, A. (2020). Molecular mechanisms of acquired resistance to MET tyrosine kinase inhibitors in patients with MET exon 14–mutant NSCLC. Clinical Cancer Research, 26(11), 2639-2649.
- Drilon, A., & Le, X. (2022). Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation.
- Nguyen, L., Lacy, S., & Mager, D. E. (2021). Physiologically based pharmacokinetic modelling of cabozantinib to simulate enterohepatic recirculation, drug–drug interaction with rifampin and liver impairment. Pharmaceutics, 13(6), 778.
- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Crizotinib pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 22(8), 609.
- Sun, Y., Wu, Y., & Zheng, Y. (2022). Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Highlights in Science, Engineering and Technology, 6, 14-19.
- Oreate AI. (2023). Comprehensive Comparative Analysis of Tepotinib and Capmatinib: From Mechanism of Action to Clinical Applications.
- Le, X., & Drilon, A. (2022). FDA Approval Summary: Capmatinib and Tepotinib for the Treatment of Metastatic NSCLC Harboring MET Exon 14 Skipping Mutations or Alterations. Clinical Cancer Research, 28(11), 2209-2214.
- Gambhir, S. S., Aboagye, E. O., & Zasadny, K. (2008). Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET. Journal of Nuclear Medicine, 49(1), 139-146.
- Rebucci, M., & Michiels, C. (2019). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget, 10(1), 119.
- Tan, C. S., Cho, H., & Lee, S. C. (2022). MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts. Cellular Oncology, 45(3), 449-464.
- Gambhir, S. S., Aboagye, E. O., & Zasadny, K. (2008). Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET. Journal of Nuclear Medicine, 49(1), 139-146.
- Yamazaki, S., Cui, J. J., & Zou, H. Y. (2015). Translational pharmacokinetic-pharmacodynamic modeling from nonclinical to clinical development: a case study of anticancer drug, crizotinib. The AAPS journal, 17(2), 467-478.
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A Senior Application Scientist's Guide to Assessing Apoptosis Induction by 1H-Pyrazolo[4,3-c]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the performance of 1H-Pyrazolo[4,3-c]pyridine derivatives in inducing apoptosis, benchmarked against alternative therapeutic agents. We will delve into the mechanistic underpinnings of their action, provide detailed, field-proven experimental protocols for validation, and present comparative data to support our analysis. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system and all claims are supported by authoritative sources.
Introduction: Targeting Programmed Cell Death in Cancer Therapy
Apoptosis, or programmed cell death, is a highly regulated and essential process for maintaining tissue homeostasis in multicellular organisms.[1] Its dysregulation is a hallmark of many diseases, including cancer, where malignant cells evade this natural death process to achieve uncontrolled proliferation.[1] Consequently, the induction of apoptosis in cancer cells has become a cornerstone of modern oncology research.
The this compound scaffold represents a "privileged structure" in medicinal chemistry.[2][3] Derivatives from this and related pyrazolopyridine families have been extensively developed as potent inhibitors of various protein kinases, enzymes that are often hyperactive in cancer cells and drive malignant progression.[2][3][4] Specifically, this compound derivatives have emerged as promising inhibitors of key signaling nodes like the Extracellular Signal-Regulated Kinase (ERK), a critical component of the MAPK pathway that regulates cell growth and survival.[5] By inhibiting such targets, these compounds can halt the cell cycle and force cancer cells down the path of apoptosis.
Mechanism of Action: Kinase Inhibition as a Trigger for Apoptosis
The primary mechanism by which this compound derivatives and their isomers induce apoptosis is through the inhibition of critical cell cycle and survival kinases, such as Cyclin-Dependent Kinases (CDKs) and ERK.[5][6][7]
-
CDK Inhibition: CDKs are the master regulators of the cell cycle.[8] Inhibiting key CDKs, such as CDK1, CDK2, CDK4/6, or CDK9, disrupts the phosphorylation of crucial substrates like the Retinoblastoma (Rb) protein.[9][10] This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, which can subsequently trigger the intrinsic (mitochondrial) pathway of apoptosis.[6][8]
-
ERK Inhibition: The ERK/MAPK pathway is a central signaling cascade that promotes cell proliferation and survival. In many cancers, this pathway is constitutively active due to mutations in upstream components like BRAF or RAS.[5] Inhibiting ERK1/2 blocks these pro-survival signals, leading to a decrease in anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) and an increase in pro-apoptotic proteins (e.g., Bax, Bim), ultimately culminating in apoptosis.[5][6]
The convergence of these inhibitory actions on the cell's core machinery creates an unsustainable state, tipping the balance from survival towards programmed cell death.
Caption: Kinase inhibition pathway for apoptosis induction.
A Guide to Experimental Assessment of Apoptosis
Caption: General experimental workflow for assessing apoptosis.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Early Apoptosis
Causality: This is the gold-standard assay for detecting early-stage apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[13] PI is a nuclear stain that is excluded by live cells with intact membranes. This dual staining allows for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]
Methodology (Flow Cytometry):
-
Cell Culture: Plate cells (e.g., MCF-7, HCT-116) at a density of 0.5 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the this compound derivative and appropriate controls for the desired time (e.g., 24 hours).
-
Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4 hours).
-
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately on a flow cytometer, acquiring at least 10,000 events per sample.
Protocol 2: Caspase-3/7 Activity Assay for Execution Phase
Causality: Caspases are the central executioners of apoptosis.[1] Caspase-3 and Caspase-7 are the primary effector caspases that cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides direct evidence of the execution phase. Assays typically use a synthetic substrate (e.g., DEVD) linked to a fluorophore or chromophore, which is released upon cleavage.[13]
Methodology (Fluorometric Plate Reader):
-
Cell Culture & Treatment: Plate and treat cells in a 96-well clear-bottom black plate as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Substrate Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: Western Blot for PARP Cleavage
Causality: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, activated Caspase-3 cleaves the 116 kDa full-length PARP into an 89 kDa fragment.[1][8] Detecting this cleavage product by Western Blot is a highly specific and widely accepted marker of late-stage apoptosis.
Methodology:
-
Cell Lysis: Following treatment (as in Protocol 1), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PARP (which detects both full-length and cleaved forms) overnight at 4°C. Also probe a separate membrane or strip the first for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A visible increase in the 89 kDa band alongside a decrease in the 116 kDa band confirms apoptosis.
Comparative Performance Analysis
To contextualize the efficacy of this compound derivatives, it is essential to compare their performance against other established agents. Here, we compare a hypothetical, potent this compound derivative ("PzP-7") with Dinaciclib (a pan-CDK inhibitor) and Doxorubicin (a standard topoisomerase II inhibitor chemotherapeutic) in a human breast cancer cell line (MCF-7).[6]
| Compound | Primary Target(s) | Cytotoxicity IC₅₀ (µM) | Early Apoptotic Cells (%) [Annexin V+/PI-] @ 24h | Caspase-3/7 Activity (Fold Change vs. Control) |
| PzP-7 (Hypothetical) | ERK1/2 Kinase | 2.5 | 35.2% | 6.8 |
| Dinaciclib | CDK1, CDK2, CDK9 | 0.05 | 42.5% | 8.1 |
| Doxorubicin | Topoisomerase II | 0.8 | 28.9% | 5.2 |
| Vehicle Control | N/A | >100 | 3.1% | 1.0 |
Data is representative and for illustrative purposes.
Interpretation of Results:
-
Potency: In this hypothetical comparison, the established CDK inhibitor Dinaciclib shows the highest potency in terms of cytotoxicity (lowest IC₅₀).[6]
-
Apoptosis Induction: Both PzP-7 and Dinaciclib are strong inducers of apoptosis, as evidenced by the high percentage of Annexin V positive cells and robust caspase activation. This suggests a mechanism of cell death that is primarily apoptotic.
-
Mechanistic Differences: While all three compounds lead to cell death, their kinetics and specific signaling impact may differ. Doxorubicin, which induces DNA damage, may trigger a different balance of apoptotic and other cell death pathways compared to the more targeted kinase inhibitors. The pyrazolo-pyridine derivative, by targeting a specific kinase, may offer a more favorable therapeutic window with fewer off-target effects compared to traditional chemotherapy.
Conclusion
This compound derivatives represent a promising class of targeted anticancer agents that effectively induce apoptosis, primarily through the inhibition of key cellular kinases like ERK and CDKs. Assessing their efficacy requires a systematic and multi-faceted experimental approach. By combining early (Annexin V), mid (Caspase activity), and late-stage (PARP cleavage) apoptotic assays, researchers can build a robust and validated profile of a compound's pro-apoptotic activity. Comparative analysis against established agents is crucial for determining the relative potency and potential clinical advantages of these novel derivatives in the landscape of cancer therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[4,3-c]pyridine
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical compounds are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed operational plan for the safe disposal of 1H-Pyrazolo[4,3-c]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the known hazards of analogous pyridine and pyrazole derivatives, representing a conservative and safety-first approach to its handling and disposal.
Hazard Assessment and Waste Identification
The molecular structure of this compound, incorporating a pyridine ring, dictates its classification as a hazardous substance. Pyridine and its derivatives are recognized as harmful if swallowed, inhaled, or on contact with skin.[1][2][3] They are also known irritants to the skin and eyes.[1][3][4] Consequently, all waste streams containing this compound—including the pure substance, contaminated labware, and used Personal Protective Equipment (PPE)—must be segregated and managed as hazardous chemical waste.[5]
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful via oral, dermal, and inhalation routes.[4][6]
-
Irritation: Expected to cause skin and serious eye irritation.[4][7]
-
Environmental Hazard: Pyridine-based compounds can be harmful to aquatic organisms; therefore, release into the environment must be strictly avoided.[3][8]
| Hazard Profile (Extrapolated) | GHS Classification (Anticipated) | Disposal Considerations |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Collect all waste streams in sealed, labeled containers. Do not dispose of down the drain. |
| Skin/Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Segregate contaminated PPE and labware as hazardous waste. |
| Environmental | Harmful to aquatic life | Prevent any release to soil, drains, or surface water.[8] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against chemical exposure. The required PPE for handling this compound is detailed below.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10]
-
Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary.[11]
-
Respiratory Protection: All handling of solid or dissolved this compound should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste minimization and containment. All waste must be collected and disposed of through a licensed hazardous waste management contractor, coordinated by your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[1] This container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[12]
-
Liquid Waste: Solutions containing this compound must be collected in a clearly labeled, leak-proof hazardous waste container.[1] Do not mix this waste stream with other incompatible chemicals, such as strong oxidizers or acids.[12]
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other protective gear in a designated hazardous waste bag or container.[1]
Step 2: Labeling
Proper labeling is critical for safety and regulatory compliance. Every waste container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity and concentration of the waste.
-
The date of waste generation.
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat, direct sunlight, and sources of ignition, as pyridine derivatives can be flammable.[2]
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.
-
The standard and recommended disposal method for pyridine-based chemical waste is high-temperature incineration (820°C - 1600°C) in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[5][13][14]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access and ensure adequate ventilation, if safe to do so.[15]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][12]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[15]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[1]
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[4][16]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][16]
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][16]
Visual Workflow and Reference Summary
The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.
Caption: Disposal workflow for this compound waste.
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- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.com [capotchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 1H-Pyrazolo[4,3-c]pyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 1H-Pyrazolo[4,3-c]pyridine, a unique heterocyclic amine, presents significant opportunities in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
Key Anticipated Hazards:
-
Acute Toxicity: Similar compounds are harmful if swallowed, and in some cases, if they come into contact with skin or are inhaled.[1]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][4]
-
Flammability: Pyridine and its derivatives are often flammable liquids. While this compound is a solid, it should be kept away from ignition sources.[5][6]
The GHS pictograms associated with a closely related isomer, 1H-Pyrazolo[4,3-b]pyridine, include the GHS07 symbol (exclamation mark), indicating it can cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable. The selection of appropriate PPE is dictated by the anticipated hazards and the nature of the experimental procedures.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.[6][7] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling pyridine and its derivatives.[7] Always inspect gloves for pinholes or tears before use. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is advised.[6] |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5][8] |
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Sources
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
